molecular formula C12H11NO B1608031 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 86454-35-5

1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1608031
CAS No.: 86454-35-5
M. Wt: 185.22 g/mol
InChI Key: RALCOJSRRRTXKX-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-methylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-4-2-5-11(8-10)13-7-3-6-12(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALCOJSRRRTXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378224
Record name 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86454-35-5
Record name 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Arylpyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. When substituted with an aryl group at the nitrogen atom and a reactive carbaldehyde at the 2-position, as in 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde, the resulting molecule becomes a versatile building block for the synthesis of more complex heterocyclic systems with a wide array of pharmacological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[3]

This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, spectroscopic signature, and potential applications in drug discovery and development.

Physicochemical and Structural Properties

PropertyValue
CAS Number 86454-35-5
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Canonical SMILES CC1=CC=CC(=C1)N2C=CC=C2C=O
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: first, the construction of the N-arylpyrrole core, followed by formylation at the C2 position.

Step 1: Synthesis of 1-(3-methylphenyl)-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[4][5] This reaction proceeds by the condensation of the amine with the dicarbonyl compound to form a di-imine intermediate, which then undergoes cyclization and dehydration to yield the pyrrole ring.[6]

Experimental Protocol:

  • Reaction Setup: To a solution of 2,5-dimethoxytetrahydrofuran (1.0 equivalent) in glacial acetic acid, add 3-methylaniline (m-toluidine) (1.1 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approximately 118°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-(3-methylphenyl)-1H-pyrrole can be purified by column chromatography on silica gel.

Paal_Knorr reagents 2,5-dimethoxytetrahydrofuran + 3-methylaniline intermediate [Di-imine intermediate] reagents->intermediate Glacial Acetic Acid, Reflux product 1-(3-methylphenyl)-1H-pyrrole intermediate->product Cyclization & Dehydration

Caption: Paal-Knorr synthesis of the N-arylpyrrole core.

Step 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic iminium salt then attacks the electron-rich pyrrole ring, predominantly at the C2 position, to introduce the formyl group.[10]

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool DMF (3.0 equivalents) to 0°C. Add POCl₃ (1.2 equivalents) dropwise, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve the 1-(3-methylphenyl)-1H-pyrrole (1.0 equivalent) from Step 1 in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Vilsmeier_Haack reagents 1-(3-methylphenyl)-1H-pyrrole + Vilsmeier Reagent (DMF/POCl₃) intermediate [Iminium salt adduct] reagents->intermediate Electrophilic attack product This compound intermediate->product Hydrolysis

Caption: Vilsmeier-Haack formylation of the N-arylpyrrole.

Spectroscopic Characterization

Spectroscopic Data Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z Assignment
¹H NMR ~9.5-9.6 ppm (s, 1H)Aldehyde proton (-CHO)
~7.1-7.5 ppm (m, 4H)3-methylphenyl protons
~7.0-7.2 ppm (m, 1H)Pyrrole H5
~6.9-7.0 ppm (m, 1H)Pyrrole H3
~6.3-6.4 ppm (m, 1H)Pyrrole H4
~2.4 ppm (s, 3H)Methyl protons (-CH₃)
¹³C NMR ~179-180 ppmAldehyde carbonyl carbon (C=O)
~139-140 ppmAromatic quaternary carbons
~125-133 ppmAromatic and pyrrole CH carbons
~110-112 ppmPyrrole CH carbons
~21-22 ppmMethyl carbon (-CH₃)
IR Spectroscopy ~1660-1680 cm⁻¹C=O stretch (aldehyde)
~2820-2850 cm⁻¹ and ~2720-2750 cm⁻¹C-H stretch (aldehyde)
~1500-1600 cm⁻¹C=C stretch (aromatic and pyrrole)
~3100-3150 cm⁻¹C-H stretch (aromatic and pyrrole)
Mass Spectrometry m/z = 185 [M]⁺Molecular ion
m/z = 184 [M-H]⁺Loss of a hydrogen atom
m/z = 156 [M-CHO]⁺Loss of the formyl group

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: Selective reduction to the primary alcohol, [1-(3-methylphenyl)-1H-pyrrol-2-yl]methanol, can be achieved with mild reducing agents such as sodium borohydride.

  • Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. It is also a suitable substrate for Wittig reactions to form alkenes and Knoevenagel condensations with active methylene compounds.[14]

  • Cycloaddition Reactions: The pyrrole ring system can participate in cycloaddition reactions, offering a pathway to more complex, fused heterocyclic systems.[15]

Applications in Drug Discovery and Medicinal Chemistry

The 1-aryl-1H-pyrrole-2-carbaldehyde scaffold is a cornerstone in the design of novel therapeutic agents. The ability to easily modify the aldehyde group allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR).

Derivatives of this scaffold have been investigated for a range of biological activities:

  • Antitubercular Agents: Pyrrole-2-carboxamides, synthesized from the corresponding aldehydes, have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains, by inhibiting the essential protein MmpL3.[16]

  • Anticancer Agents: The pyrrole core has been incorporated into compounds with significant cytotoxicity against various cancer cell lines.[17]

  • Antibacterial and Antifungal Agents: The inherent antimicrobial properties of the pyrrole nucleus can be enhanced through strategic substitution, leading to the development of new classes of antibiotics and antifungals.[14]

The 3-methylphenyl substituent provides a site for further modification to optimize pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and materials science. Its synthesis is achievable through well-established and reliable methodologies like the Paal-Knorr synthesis and Vilsmeier-Haack formylation. The predictable spectroscopic signature and versatile reactivity of its aldehyde group make it an ideal starting material for the construction of diverse molecular libraries aimed at the discovery of novel bioactive compounds. As the demand for new therapeutics continues to grow, the utility of such versatile building blocks in drug discovery programs is poised to expand.

References

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • ResearchGate. Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Synfacts. Asymmetric Paal–Knorr Pyrrole Synthesis. 2017;13(04): 0356.
  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023.
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.
  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. 2023.
  • National Institutes of Health. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. 2023.
  • The Open Medicinal Chemistry Journal. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. 2018.
  • PubMed Central. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Org. Lett. 2012.
  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Cheméo. 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

  • MDPI. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules. 2000.
  • Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. 2017.
  • Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds.
  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

  • RACO. An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. Available at: [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. J Med Chem. 2021.

Sources

physicochemical properties of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Section 1: Introduction

This compound is a heteroaromatic aldehyde of increasing interest within synthetic and medicinal chemistry. As a functionalized pyrrole, it serves as a versatile building block for the synthesis of more complex molecular architectures, including potential pharmacophores and materials with unique electronic properties.[1] A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization, enabling researchers to predict its behavior in various chemical environments, design robust synthetic routes, and develop suitable formulations.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. We will delve into its structural features, lipophilicity, solubility, and spectroscopic profile. Furthermore, this document offers detailed, field-proven experimental protocols for the determination of key parameters, grounding theoretical knowledge in practical application. The insights herein are designed to empower researchers to accelerate their discovery and development programs by anticipating the handling, reactivity, and pharmacokinetic implications of this compound.

Section 2: Molecular Identity and Structural Features

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an achiral molecule featuring a central five-membered aromatic pyrrole ring. This ring is substituted at the nitrogen atom (position 1) with a 3-methylphenyl (m-tolyl) group and at position 2 with a carbaldehyde functional group.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 86454-35-5[2][3]
Molecular Formula C₁₂H₁₁NO[2][3]
Molecular Weight 185.22 g/mol [2]
Canonical SMILES CC1=CC=CC(=C1)N2C=CC=C2C=O-
Form Liquid[3]

Section 3: Core Physicochemical Properties

The behavior of a compound in both biological and chemical systems is largely dictated by its physicochemical properties. For drug development professionals, parameters like lipophilicity and solubility are critical predictors of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design.[4] It influences solubility, membrane permeability, plasma protein binding, and overall distribution within the body.[4] The partition coefficient (P), expressed as its base-10 logarithm (LogP), is the standard measure of lipophilicity.[5]

The experimentally derived LogP value for this compound is 3.20 .[3] A positive LogP value indicates a preference for the lipid phase over the aqueous phase.[6] With a value of 3.20, this compound is classified as lipophilic, suggesting it is more likely to partition into lipid membranes than remain in aqueous environments like blood serum. This has significant implications for its potential as a therapeutic agent, influencing its ability to cross the blood-brain barrier and its potential for metabolic clearance.

Experimental Protocol: LogP Determination via Shake-Flask Method

The shake-flask method is the gold standard for experimental LogP determination, providing a direct measure of the compound's partitioning behavior.[7]

Causality Behind Experimental Choices:

  • Solvent System: n-Octanol and water are used because n-octanol is widely accepted as a surrogate for biological lipid membranes.

  • Pre-saturation: The two solvents are pre-saturated with each other to prevent volume changes during the experiment, which would alter the concentrations and lead to inaccurate results.

  • Equilibration: Vigorous shaking followed by a resting period ensures that the partitioning of the analyte between the two phases reaches a thermodynamic equilibrium, which is essential for a true LogP value.

  • Analysis: HPLC is chosen for its high sensitivity and ability to accurately quantify the analyte in each phase, which is crucial for compounds with high or low LogP values where the concentration in one phase may be very low.[7]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a sufficient quantity of n-octanol and purified water (or a suitable buffer like PBS, pH 7.4, for LogD determination). Mix equal volumes of n-octanol and water in a separatory funnel, shake vigorously for 30 minutes, and allow the layers to separate for at least 24 hours. These are your pre-saturated solvents.

  • Stock Solution: Prepare a stock solution of this compound in pre-saturated n-octanol (e.g., 1 mg/mL).

  • Partitioning: In a suitable vessel (e.g., a glass vial), combine 5 mL of pre-saturated n-octanol and 5 mL of pre-saturated water. Add a small, precisely known volume of the stock solution to the n-octanol layer.

  • Equilibration: Seal the vessel and shake it vigorously on a mechanical shaker for 1 hour at a constant temperature (typically 25 °C) to allow for complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vessel at a moderate speed (e.g., 2000 rpm) for 15 minutes to ensure a clean separation of the aqueous and n-octanol layers.

  • Sampling: Carefully withdraw a precise aliquot from the n-octanol layer and another from the aqueous layer. Be cautious not to disturb the interface.

  • Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared in the corresponding solvent to ensure accurate quantification.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents 1. Prepare Pre-saturated n-Octanol and Water prep_stock 2. Prepare Analyte Stock Solution prep_solvents->prep_stock partition 3. Combine Solvents and Analyte in Vial prep_stock->partition equilibrate 4. Shake to Equilibrate (1 hr) partition->equilibrate separate 5. Centrifuge for Phase Separation equilibrate->separate sample 6. Sample Each Phase (Aqueous & Octanol) separate->sample quantify 7. Quantify Concentration (e.g., HPLC-UV) sample->quantify calculate 8. Calculate LogP Value quantify->calculate

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Solubility Profile

Solubility is a critical factor influencing a drug's bioavailability and formulation.[8] Based on its lipophilic nature (LogP = 3.20) and predominantly non-polar structure, this compound is expected to have low solubility in water but good solubility in common organic solvents like ethanol, diethyl ether, and acetone.[9]

A qualitative solubility classification can provide rapid and valuable information about the presence of ionizable functional groups.[10][11]

Experimental Protocol: Qualitative Solubility Classification

This protocol systematically tests the compound's solubility in a series of solvents to classify it based on its polarity and acid-base properties.

Step-by-Step Methodology:

  • Place approximately 25 mg of the compound into a small test tube.

  • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

  • Observe whether the compound dissolves completely.

  • Follow the workflow diagram below, proceeding to the next solvent only if the compound is insoluble in the previous one.

G start This compound water Test in Water start->water naoh Test in 5% NaOH water->naoh Insoluble class_s Class S (Water Soluble) water->class_s Soluble hcl Test in 5% HCl naoh->hcl Insoluble class_a Class A (Weak Acid) naoh->class_a Soluble h2so4 Test in conc. H₂SO₄ hcl->h2so4 Insoluble class_b Class B (Base) hcl->class_b Soluble class_n Class N (Neutral) h2so4->class_n Soluble insoluble Insoluble h2so4->insoluble Insoluble

Caption: Logical Workflow for Qualitative Solubility Classification.

Expected Outcome: Given its structure, the compound is expected to be insoluble in water, 5% NaOH, and 5% HCl, but soluble in concentrated H₂SO₄, classifying it as a neutral compound (Class N). Solubility in concentrated sulfuric acid is typical for compounds containing oxygen or nitrogen atoms.[11]

Acidity/Basicity (pKa)

The acid dissociation constant (pKa) is crucial as it determines the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[12][13]

For this compound, a predicted pKa value is -9.37 .[2] This value refers to the dissociation of the protonated form of the compound. A highly negative pKa indicates that the compound is an extremely weak base.

Mechanistic Insight: The lone pair of electrons on the pyrrole nitrogen is integral to the ring's 6-π electron aromatic system. Protonating this nitrogen would disrupt the aromaticity, which is energetically unfavorable. Consequently, the pyrrole nitrogen is not basic. The aldehyde oxygen is also very weakly basic. Therefore, the compound is not expected to ionize under physiological pH conditions (pH 1-8). Accurately predicting pKa values for such compounds computationally is challenging and often relies on advanced quantum mechanical methods combined with machine learning.[12][14]

Section 4: Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of a compound. While experimental spectra for this specific molecule are not widely published, a reliable profile can be predicted based on well-established principles and data from analogous structures.[15][16]

TechniqueExpected Signal Range / PatternRationale
¹H NMR ~9.5-9.8 ppm (s, 1H) Deshielded aldehyde proton.
~7.0-7.5 ppm (m, 4H) Aromatic protons on the 3-methylphenyl ring.
~6.2-7.2 ppm (m, 3H) Protons on the pyrrole ring.
~2.4 ppm (s, 3H) Methyl group protons.
¹³C NMR ~178-180 ppm Carbonyl carbon of the aldehyde.
~110-145 ppm Aromatic carbons of both rings.
~21 ppm Methyl group carbon.
IR Spectroscopy ~1655-1680 cm⁻¹ (strong) C=O stretching vibration of the aldehyde.
~2900-3150 cm⁻¹ (medium) Aromatic and aliphatic C-H stretching.

Section 5: Chemical Reactivity and Stability

Electronic Effects and Carbonyl Reactivity

The reactivity of the aldehyde group is modulated by the electronic properties of the attached pyrrole ring. The pyrrole ring is an electron-rich heteroaromatic system that acts as an electron-donating group (EDG) through resonance. This donation of electron density to the carbonyl carbon reduces its partial positive charge (electrophilicity).

Consequence: this compound is generally less reactive towards nucleophiles compared to benzaldehyde or benzaldehydes substituted with electron-withdrawing groups.[17] However, it is more reactive than benzaldehydes bearing strong electron-donating groups.[17] This nuanced reactivity is critical when planning reactions such as Wittig olefination, Knoevenagel condensation, or Schiff base formation.[17]

G EDG 1-(3-methylphenyl)-1H-pyrrole (Electron-Donating Group) Effect Resonance Effect (Electron Donation) EDG->Effect Carbonyl Carbaldehyde Group (-CHO) Result Reduced Electrophilicity of Carbonyl Carbon Carbonyl->Result Effect->Carbonyl

Caption: Electronic Influence of the Pyrrole Ring on Carbonyl Reactivity.

Stability and Storage

Pyrrole-2-carbaldehyde and its derivatives can exhibit instability, particularly upon prolonged exposure to air and light, or during extended incubation in reaction mixtures.[18][19] Oxidative degradation and polymerization are potential pathways.

Recommendations for Handling and Storage:

  • Storage: For long-term stability, the compound should be stored under refrigeration (2-8°C) in a tightly sealed container.[20][21]

  • Inert Atmosphere: To prevent oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

  • Light Protection: Use amber vials or store in the dark to prevent photochemical degradation.

Section 6: Conclusion

This compound is a lipophilic, neutral compound with low expected aqueous solubility. Its key physicochemical properties, summarized in this guide, are dictated by the interplay between its m-tolyl, pyrrole, and carbaldehyde moieties. The electron-donating nature of the pyrrole ring reduces the reactivity of the aldehyde group, a crucial consideration for synthetic planning. By leveraging the data and protocols presented herein, researchers can better predict the behavior of this versatile building block, optimizing its use in drug discovery, materials science, and broader chemical research.

Section 7: References

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  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved January 22, 2026, from

  • Smolecule. (n.d.). 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. Retrieved January 22, 2026, from

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 22, 2026, from

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved January 22, 2026, from

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 22, 2026, from

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved January 22, 2026, from

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 22, 2026, from

  • Enamine. (n.d.). LogD/LogP Background. Retrieved January 22, 2026, from

  • ResearchGate. (2002). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Retrieved January 22, 2026, from

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved January 22, 2026, from

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 22, 2026, from

  • Reddit. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved January 22, 2026, from

  • ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved January 22, 2026, from

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved January 22, 2026, from

  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved January 22, 2026, from

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved January 22, 2026, from

  • ChemicalBook. (n.d.). This compound | 86454-35-5. Retrieved January 22, 2026, from

  • Pipzine Chemicals. (n.d.). Pyrrole-2-carbaldehyde. Retrieved January 22, 2026, from

  • Sigma-Aldrich. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved January 22, 2026, from

  • Benchchem. (n.d.). Reactivity Face-Off: Pyrrole-2-Carbaldehyde vs. Benzaldehyde Derivatives in Nucleophilic Reactions. Retrieved January 22, 2026, from

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1. Retrieved January 22, 2026, from

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. As a member of the N-aryl pyrrole-2-carbaldehyde class of heterocyclic compounds, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates available data and provides expert insights into its characterization, reactivity, and potential applications, serving as a vital resource for researchers engaged in drug discovery and the development of novel organic materials.

Introduction: The Significance of the Pyrrole-2-carbaldehyde Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The introduction of a carbaldehyde group at the 2-position of the pyrrole ring provides a reactive handle for a multitude of chemical transformations, making pyrrole-2-carbaldehydes valuable synthetic intermediates.[3]

The N-aryl substitution, as seen in this compound, further modulates the electronic properties and steric profile of the molecule, influencing its reactivity and biological interactions. This guide will delve into the specific structural attributes of this compound, offering a detailed examination of its synthesis, characterization, and potential as a scaffold in drug design and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar pyrrole ring connected at the nitrogen atom to a 3-methylphenyl (m-tolyl) group. A carbaldehyde group is substituted at the C2 position of the pyrrole ring.

Structural Formula and Key Identifiers
  • IUPAC Name: this compound

  • CAS Number: 86454-35-5[4]

  • Molecular Formula: C₁₂H₁₁NO[4]

  • Molecular Weight: 185.22 g/mol [4]

  • SMILES: Cc1cccc(c1)n1cccc1C=O

Predicted Physicochemical Properties

While experimental data for this specific molecule is limited, the following properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted ValueSource/Method
Physical StateLiquid or low-melting solid[4]
LogP3.20[4]
Rotatable Bonds2[4]

Synthesis of this compound

The synthesis of N-aryl pyrrole-2-carbaldehydes can be achieved through several established synthetic routes. A common and effective method involves a multi-step sequence starting from readily available starting materials.

General Synthetic Approach: Oxidative Annulation

A modern and efficient method for the synthesis of pyrrole-2-carbaldehydes involves an oxidative annulation reaction. This approach utilizes aryl methyl ketones, arylamines, and acetoacetate esters in the presence of a copper catalyst and an oxidizing agent.[5]

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is a generalized procedure based on the synthesis of similar pyrrole-2-carbaldehyde derivatives.[5]

Materials:

  • 3'-Methylacetophenone

  • 3-Methylaniline

  • Ethyl acetoacetate

  • Copper(II) chloride (CuCl₂)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (O₂) balloon

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3'-methylacetophenone (1.0 mmol), 3-methylaniline (1.0 mmol), and ethyl acetoacetate (1.2 mmol) in DMSO (5 mL).

  • Add CuCl₂ (0.5 mmol) and I₂ (1.6 mmol) to the mixture.

  • Evacuate and backfill the flask with oxygen from a balloon.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - 3'-Methylacetophenone - 3-Methylaniline - Ethyl Acetoacetate Reaction Oxidative Annulation (CuCl₂, I₂, O₂, DMSO, 100°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of analogous compounds.[6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the pyrrole ring protons, and the protons of the 3-methylphenyl group.

  • Aldehydic Proton (CHO): A singlet in the region of δ 9.5-10.0 ppm.

  • Pyrrole Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm), typically appearing as doublets or triplets, corresponding to the protons at the C3, C4, and C5 positions.

  • 3-Methylphenyl Protons: A set of multiplets in the aromatic region (δ 7.0-7.5 ppm) and a singlet for the methyl group around δ 2.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 178-185 ppm.

  • Pyrrole Carbons: Signals in the range of δ 110-140 ppm.

  • 3-Methylphenyl Carbons: Aromatic carbon signals between δ 120-140 ppm and a methyl carbon signal around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong absorption band in the region of 1660-1700 cm⁻¹.

  • C-H Stretch (Aromatic): Signals around 3000-3100 cm⁻¹.

  • C-N Stretch: Bands in the region of 1300-1400 cm⁻¹.

  • C-H Bending (Methyl): Absorptions around 1375 and 1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 185, corresponding to the molecular weight of C₁₂H₁₁NO.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the formyl group (CHO, 29 Da) and cleavage of the bond between the pyrrole and phenyl rings.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the pyrrole ring, the carbaldehyde group, and the N-aryl substituent.

Reactions of the Aldehyde Group

The aldehyde functionality is a site for various nucleophilic addition and condensation reactions.

  • Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Condensation Reactions: It readily reacts with amines to form Schiff bases (imines) and can participate in reactions like the Wittig and Knoevenagel condensations.[1]

Reactions of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The N-aryl group can influence the regioselectivity of these reactions.

  • Electrophilic Substitution: Reactions such as halogenation, nitration, and sulfonation can occur on the pyrrole ring, with the position of substitution influenced by the directing effects of the N-aryl and aldehyde groups.

Potential Applications in Medicinal Chemistry

The 1-aryl-1H-pyrrole-2-carbaldehyde scaffold is a promising starting point for the development of new therapeutic agents. The ability to modify both the aldehyde and the N-aryl group allows for the creation of diverse chemical libraries for biological screening.

As a Scaffold for Novel Drug Candidates

Derivatives of pyrrole-2-carbaldehyde have been explored for a range of therapeutic applications:

  • Antimicrobial Agents: The pyrrole nucleus is a key component of several antibacterial and antifungal compounds.[8]

  • Anticancer Agents: Certain pyrrole derivatives have shown cytotoxic activity against various cancer cell lines.[2]

  • Anti-inflammatory Agents: The pyrrole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Structure-Activity Relationship (SAR) Studies

The this compound molecule can be systematically modified to explore structure-activity relationships. For instance, the methyl group on the phenyl ring can be moved to the ortho or para position, or replaced with other substituents (e.g., halogens, methoxy groups) to probe the effect on biological activity. The aldehyde group can be converted into various other functional groups to generate a library of compounds for high-throughput screening.

Conclusion

This compound is a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. Its versatile synthesis and the reactivity of its functional groups make it a valuable building block for the creation of more complex molecules with potential biological activity. While specific experimental data for this compound is not extensively available in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from closely related structures. Further research into the specific properties and biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents and advanced materials.

References

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synthesis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for the preparation of this compound, a valuable heterocyclic building block. The synthesis is presented as a two-step process, commencing with the construction of the N-arylpyrrole core via the Paal-Knorr reaction, followed by regioselective formylation at the C2 position using the Vilsmeier-Haack reaction. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and discusses alternative synthetic approaches. The content is structured to offer both theoretical insight and practical guidance for chemists in research and development.

Introduction and Strategic Overview

Pyrrole-2-carbaldehyde derivatives are cornerstone intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] The substitution pattern on both the pyrrole ring and the N-aryl moiety allows for fine-tuning of molecular properties, making them highly sought-after scaffolds in drug discovery.[3] This guide focuses on the , outlining a logical and field-proven synthetic pathway.

Our strategy is based on a retrosynthetic analysis that disconnects the target molecule into two key precursors: the N-substituted pyrrole intermediate, 1-(3-methylphenyl)-1H-pyrrole , and the formyl group. This approach allows for a modular synthesis where the core heterocycle is first constructed and then functionalized.

Retrosynthetic Analysis

The proposed synthetic plan is visualized below. The primary disconnection is at the C-C bond of the aldehyde, identifying a formylation reaction as the final step. The second disconnection is at the N-aryl bond, suggesting a condensation or cross-coupling reaction to form the pyrrole ring system.

G Target This compound Intermediate 1-(3-methylphenyl)-1H-pyrrole Target->Intermediate C-C Disconnection (Vilsmeier-Haack Formylation) Precursor1 m-Toluidine Intermediate->Precursor1 C-N Disconnection (Paal-Knorr Synthesis) Precursor2 1,4-Dicarbonyl Source (e.g., 2,5-Dimethoxytetrahydrofuran) Intermediate->Precursor2 C-N Disconnection (Paal-Knorr Synthesis)

Figure 1: Retrosynthetic pathway for the target molecule.

Synthesis of the 1-(3-methylphenyl)-1H-pyrrole Intermediate

The formation of the N-aryl bond is the critical first stage of the synthesis. Several robust methods exist for this transformation, with the Paal-Knorr synthesis being a classical and highly effective choice.

Primary Method: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form a substituted pyrrole.[4][5] For this synthesis, m-toluidine serves as the amine, and the 1,4-dicarbonyl, succinaldehyde, is conveniently generated in situ from its stable precursor, 2,5-dimethoxytetrahydrofuran, under acidic conditions.

Causality of Experimental Choice: This method is chosen for its operational simplicity, high yields, and the commercial availability of starting materials. It avoids the need for expensive and air-sensitive transition metal catalysts that are required in alternative cross-coupling reactions. The reaction is typically driven to completion by the removal of water, often in a protic solvent like acetic acid, which also serves as the catalyst.[5]

Reaction Mechanism: The mechanism involves two key stages:

  • Hemiaminal Formation: The amine attacks one of the protonated carbonyl groups to form a hemiaminal intermediate.

  • Cyclization and Dehydration: The nitrogen's lone pair then attacks the second carbonyl group, leading to a cyclic intermediate which subsequently undergoes two dehydration steps to yield the aromatic pyrrole ring.

G cluster_mech Paal-Knorr Synthesis Mechanism Start 1,4-Dicarbonyl + m-Toluidine Step1 Hemiaminal Formation Start->Step1 H+ cat. Step2 Cyclization (Attack on 2nd C=O) Step1->Step2 Step3 Dihydroxytetrahydropyrrole Intermediate Step2->Step3 Step4 Dehydration Steps (2x H₂O loss) Step3->Step4 Product 1-(3-methylphenyl)-1H-pyrrole Step4->Product

Figure 2: Mechanism of the Paal-Knorr pyrrole synthesis.

Alternative Methods: Transition Metal Cross-Coupling

While Paal-Knorr is preferred, it is valuable to recognize alternative strategies that offer different substrate scopes and reaction conditions.

MethodAryl SourcePyrrole SourceCatalyst SystemKey AdvantagesKey Disadvantages
Ullmann Condensation 3-Iodo- or 3-bromotoluenePyrroleCuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃)Cost-effective copper catalyst.[6][7]Often requires high temperatures; can have limited substrate scope.[7]
Buchwald-Hartwig Amination 3-Iodo- or 3-bromotoluenePyrrolePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)High functional group tolerance, milder conditions.[8][9]Expensive palladium catalyst and ligands; requires inert atmosphere.[9]

Regioselective Formylation of the N-Arylpyrrole Core

With the 1-(3-methylphenyl)-1H-pyrrole intermediate in hand, the final step is the introduction of a formyl group. The Vilsmeier-Haack reaction is the preeminent method for this transformation on electron-rich heterocycles.[10]

Vilsmeier-Haack Reaction

This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[11]

Causality of Experimental Choice: The pyrrole ring is highly activated towards electrophilic aromatic substitution, far more so than benzene. The Vilsmeier-Haack reaction provides a mild source of an electrophile (the chloroiminium ion) that is perfectly suited for this purpose, avoiding the harsh conditions and strong Lewis acids of Friedel-Crafts acylation which can lead to polymerization of the pyrrole.[12] The reaction exhibits excellent regioselectivity for the C2 (α) position, as the positive charge in the sigma complex intermediate can be delocalized onto the ring nitrogen, providing a more stable intermediate compared to attack at the C3 (β) position.[13]

Reaction Mechanism:

  • Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.

  • Electrophilic Attack: The π-system of the pyrrole ring attacks the electrophile, preferentially at the C2 position.

  • Aromatization & Hydrolysis: The resulting iminium salt is rearomatized, and subsequent aqueous workup hydrolyzes the iminium salt to the final aldehyde.

G cluster_mech Vilsmeier-Haack Formylation Mechanism Start DMF + POCl₃ Step1 Vilsmeier Reagent (Chloroiminium ion) Start->Step1 Step2 Electrophilic attack by 1-(3-methylphenyl)-1H-pyrrole at C2 Step1->Step2 Step3 Sigma Complex Intermediate (Charge delocalized to N) Step2->Step3 Step4 Iminium Salt Formation Step3->Step4 Rearomatization Step5 Aqueous Hydrolysis Step4->Step5 H₂O Workup Product This compound Step5->Product

Figure 3: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, providing sufficient detail for replication by trained laboratory personnel.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 1-(3-methylphenyl)-1H-pyrrole
ReagentMolar Mass ( g/mol )AmountMoles
2,5-Dimethoxytetrahydrofuran132.1613.2 g0.10
m-Toluidine107.1510.7 g0.10
Glacial Acetic Acid60.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (100 mL), 2,5-dimethoxytetrahydrofuran (13.2 g, 0.10 mol), and m-toluidine (10.7 g, 0.10 mol).

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 400 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(3-methylphenyl)-1H-pyrrole as a pale yellow oil.

Protocol 2: Synthesis of this compound

This protocol is adapted from a general procedure for the formylation of pyrrole.[14]

ReagentMolar Mass ( g/mol )AmountMoles
N,N-Dimethylformamide (DMF)73.098.8 g (9.3 mL)0.12
Phosphorus Oxychloride (POCl₃)153.3318.4 g (11.1 mL)0.12
1-(3-methylphenyl)-1H-pyrrole157.2115.7 g0.10
1,2-Dichloroethane (DCE)98.96100 mL-
Sodium Acetate Trihydrate136.0882 g0.60

Procedure:

  • In a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place DMF (9.3 mL, 0.12 mol).

  • Cool the flask in an ice bath. Slowly add POCl₃ (11.1 mL, 0.12 mol) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10-20 °C.

  • Remove the ice bath and stir the mixture for 15 minutes at room temperature to allow for the formation of the Vilsmeier reagent.

  • Re-cool the flask in an ice bath and add 1,2-dichloroethane (50 mL).

  • Prepare a solution of 1-(3-methylphenyl)-1H-pyrrole (15.7 g, 0.10 mol) in 1,2-dichloroethane (50 mL). Add this solution dropwise to the stirred, cooled Vilsmeier reagent over 1 hour.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 15 minutes.

  • Cool the mixture to room temperature. Prepare a solution of sodium acetate trihydrate (82 g, 0.60 mol) in 200 mL of water. Add this aqueous solution cautiously to the reaction mixture.

  • Heat the biphasic mixture to reflux for an additional 15 minutes with vigorous stirring to hydrolyze the iminium intermediate.

  • Cool the mixture and transfer it to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).

  • Combine all organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

Conclusion

The is reliably achieved through a two-step sequence involving a Paal-Knorr condensation followed by a Vilsmeier-Haack formylation. This pathway is advantageous due to its high yields, operational simplicity, and the use of readily available reagents. The mechanistic discussions and detailed protocols provided in this guide offer a solid framework for researchers to successfully prepare this and structurally related N-arylpyrrole aldehydes for applications in medicinal chemistry and beyond.

References

A numbered list of all sources cited in this guide.

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A Comprehensive Technical Guide to 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of significant interest to the medicinal and synthetic chemistry communities. The pyrrole scaffold is a foundational element in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] This document details the molecule's structural properties, provides a robust, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, discusses its chemical reactivity as a versatile intermediate, and explores its potential applications in modern drug discovery programs, particularly in the development of novel antitubercular agents. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical building block.

Introduction to Pyrrole-Based Heterocycles in Medicinal Chemistry

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules that interact with biological targets. Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3]

Within this class, pyrrole-2-carbaldehydes are particularly noteworthy. The aldehyde functional group serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to build molecular complexity.[4] This makes compounds like this compound highly valuable as intermediates for creating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The specific molecule under discussion combines the pyrrole-2-carbaldehyde core with a 1-N-aryl substituent (the 3-methylphenyl or m-tolyl group), a modification known to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Structural Elucidation

While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Key Identifiers and Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature
Synonyms 1-(m-tolyl)-1H-pyrrole-2-carbaldehydeCommon Nomenclature
Molecular Formula C₁₂H₁₁NOCalculated
Molecular Weight 185.22 g/mol Calculated
Canonical SMILES CC1=CC=CC(=C1)N2C=CC=C2C=OStructure-based
Predicted LogP 2.5 - 3.0Computational Prediction
Predicted Boiling Point >300 °CComputational Prediction
Predicted Appearance Pale yellow to brown liquid or low-melting solidAnalogy to similar compounds[5]
Structural Characterization & Validation

Confirmation of the structure and purity of this compound relies on standard analytical techniques. The expected spectroscopic signatures are as follows:

  • ¹H NMR: The spectrum should show a characteristic singlet for the aldehyde proton (CHO) at δ 9.5-10.0 ppm. The protons on the pyrrole ring will appear as distinct multiplets in the aromatic region (δ 6.0-7.5 ppm). The 3-methylphenyl group will exhibit a singlet for the methyl protons (CH₃) around δ 2.4 ppm and a complex multiplet pattern for its four aromatic protons.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will produce a signal in the downfield region (δ 180-190 ppm). Signals corresponding to the carbons of the pyrrole and methylphenyl rings will be observed in the δ 110-150 ppm range. The methyl carbon will appear upfield around δ 21 ppm.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around 1660-1680 cm⁻¹. C-H stretching from the aromatic and aldehyde groups will appear around 2720-2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the molecular weight (m/z ≈ 185.08) should be clearly identifiable, confirming the compound's elemental composition.

Synthesis and Purification Workflow

The most reliable and widely used method for the formylation of electron-rich heterocycles like N-substituted pyrroles is the Vilsmeier-Haack reaction.[6] This reaction introduces a formyl (-CHO) group, typically at the C2 position, using a reagent generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[7][8]

High-Level Synthesis Workflow

The synthesis is a two-step process starting from commercially available reagents.

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 3-Methylaniline + 2,5-Dimethoxytetrahydrofuran B 1-(3-methylphenyl)-1H-pyrrole (Precursor) A->B  Acetic Acid (cat.) Reflux E This compound (Final Product) B->E  1. Reaction 2. Aqueous Hydrolysis C DMF + POCl₃ D Vilsmeier Reagent (Electrophile) C->D  Formation

Caption: Overall synthetic pathway to the target compound.

Mechanism of the Vilsmeier-Haack Reaction

The trustworthiness of this protocol is rooted in its well-understood mechanism. The process involves three key stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and rearrangement forms the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution: The electron-rich C2 position of the 1-(3-methylphenyl)-1H-pyrrole attacks the Vilsmeier reagent. This step is favorable due to the stability of the resulting cationic intermediate (arenium ion).

  • Hydrolysis: The addition of water during the reaction work-up hydrolyzes the iminium salt intermediate to yield the final aldehyde product.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system. Successful formation of the product is confirmed by the analytical methods described in Section 2.

Reagents and Materials:

  • 1-(3-methylphenyl)-1H-pyrrole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: To the cooled DCM, slowly add DMF (3.0 eq) via syringe. Following this, add POCl₃ (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. Causality Note: This controlled, low-temperature addition is critical to safely manage the exothermic reaction and ensure complete formation of the electrophilic Vilsmeier reagent before adding the substrate.

  • Substrate Addition: Dissolve 1-(3-methylphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Caution: This is an exothermic process and will release CO₂ gas. Continue adding the bicarbonate solution until the mixture is neutral or slightly basic (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product (identified by TLC) and remove the solvent in vacuo to yield this compound as a pure compound.

Chemical Reactivity and Derivatization for Drug Discovery

The aldehyde group at the C2 position is a powerful gateway for chemical diversification, enabling the synthesis of a wide range of derivatives for biological evaluation.

G A [1-(3-methylphenyl)-1H-pyrrol-2-yl]methanol (Alcohol) B 1-(3-methylphenyl)-1H-pyrrole- 2-carbaldehyde B->A  Reduction (e.g., NaBH₄) C 1-(3-methylphenyl)-1H-pyrrole- 2-carboxylic acid B->C  Oxidation (e.g., KMnO₄) D Schiff Base / Imine Derivatives B->D  Condensation (e.g., R-NH₂)

Caption: Key synthetic transformations of the title compound.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This acid is a crucial precursor for forming amides, esters, and other derivatives.[9]

  • Reduction: Selective reduction of the aldehyde to the primary alcohol, [1-(3-methylphenyl)-1H-pyrrol-2-yl]methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[9]

  • Condensation Reactions: The aldehyde reacts with primary amines to form imines (Schiff bases). This reaction is fundamental in combinatorial chemistry for rapidly generating large libraries of molecules with diverse side chains (the 'R' group from the amine), which is essential for SAR exploration.[9]

Therapeutic Potential: A Precursor for MmpL3 Inhibitors

A highly promising application for derivatives of this scaffold is in the fight against tuberculosis (TB), particularly drug-resistant strains. Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are critical components of the bacterial cell wall.[10]

Recent research has identified pyrrole-2-carboxamides as potent inhibitors of MmpL3.[10] The synthesis of these inhibitors directly relies on the carboxylic acid, which is produced by oxidizing our target aldehyde.

G cluster_0 M. tuberculosis Cell MmpL3 MmpL3 Transporter CW Cell Wall Synthesis MmpL3->CW Transport MycolicAcid Mycolic Acids MycolicAcid->MmpL3 Export Inhibitor Pyrrole-2-carboxamide (Derived from Title Compound) Inhibitor->MmpL3  Inhibition

Caption: Mechanism of MmpL3 inhibition by pyrrole derivatives.

By starting with this compound, researchers can:

  • Oxidize it to the carboxylic acid.

  • Couple the acid with a diverse range of amines to create a library of pyrrole-2-carboxamides.

  • Screen these amides for potent anti-TB activity and favorable pharmacological profiles.

This strategic approach highlights the compound's value not as an end-product, but as a critical starting point for the rational design of new therapeutics targeting validated pathways like MmpL3.[10]

Safety and Handling

While specific toxicology data for this compound is not available, related pyrrole aldehydes and N-methylpyrrole-2-carbaldehyde are classified as irritants.[5][11]

  • GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a cool, dry place away from light and oxidizing agents. For long-term stability, it is recommended to refrigerate in a tightly sealed, inert-atmosphere container.[11]

Conclusion

This compound is a strategically important heterocyclic building block with significant potential for synthetic and medicinal chemistry. Its straightforward synthesis via the robust Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde functional group, makes it an ideal starting point for the development of novel molecular entities. Its direct relevance as a precursor to potent MmpL3 inhibitors for treating tuberculosis underscores its value to drug discovery professionals. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaur, H., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Ohashi, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Retrieved from [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Găman, A-M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wu, A., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sharma, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Bansal, R. & Kumar, R. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry. Retrieved from [Link]

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spectral data of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Introduction: The Importance of Spectroscopic Verification

This compound is a heterocyclic compound featuring a pyrrole ring substituted with an aldehyde group and a 3-methylphenyl (m-tolyl) moiety. The pyrrole-2-carboxaldehyde scaffold is of significant interest in medicinal chemistry, appearing in various compounds with diverse biological activities.[1][2] Accurate structural elucidation and purity assessment are paramount in any research or development pipeline, and a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of the molecular structure.

This guide explains the theoretical underpinnings and practical methodologies for acquiring and interpreting the spectral data for this target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data.

Rationale for Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shift scale to 0 ppm. It is chemically inert, volatile, and produces a single sharp signal that does not typically overlap with analyte signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Set parameters: spectral width of ~16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

    • Set parameters: spectral width of ~220 ppm, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Dissolve Compound in CDCl3 + TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune & Shim prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Integration (1H) proc2->proc3 proc4 Chemical Shift Assignment proc3->proc4 report report proc4->report Final Structure Confirmation

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum and Interpretation

Based on data from structurally similar pyrrole-2-carbaldehydes, the following ¹H NMR spectrum is predicted.[3][4]

Structure for Assignment: Chemical structure of this compound with proton labels (Note: A placeholder image is used. In a real guide, a proper chemical structure with labeled protons would be inserted here.)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-9.7Singlet (s)1HH-a (CHO)The aldehyde proton is highly deshielded by the electronegative oxygen and the aromatic system.[3]
~7.4-7.5Triplet (t)1HH-e'Aromatic proton on the m-tolyl ring, coupled to two adjacent protons.
~7.2-7.3Multiplet (m)3HH-c', H-d', H-f'Overlapping signals from the other three aromatic protons of the m-tolyl ring.
~7.1-7.2Doublet of doublets (dd)1HH-cPyrrole proton adjacent to the nitrogen, deshielded by the ring current and the phenyl group.
~7.0-7.1Doublet of doublets (dd)1HH-ePyrrole proton adjacent to the aldehyde group, deshielded by the carbonyl.
~6.3-6.4Triplet (t)1HH-dPyrrole proton coupled to H-c and H-e.
~2.4Singlet (s)3HH-g' (CH₃)Methyl group protons on the m-tolyl ring.
Predicted ¹³C NMR Spectrum and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum is summarized below.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~178-180C=O (Aldehyde)The aldehyde carbonyl carbon is characteristically found at the low-field end of the spectrum.[3]
~140C-b'Quaternary carbon of the m-tolyl ring attached to the pyrrole nitrogen.
~139C-f'Quaternary carbon of the m-tolyl ring bearing the methyl group.
~132C-bPyrrole carbon attached to the aldehyde group.
~130-131C-c, C-e'Pyrrole carbon and an aromatic CH carbon.
~129C-d'Aromatic CH carbon.
~127-128C-c', C-eAromatic CH carbon and a pyrrole CH carbon.
~123C-a'Aromatic CH carbon.
~111C-dPyrrole CH carbon, typically shielded.
~21CH₃Methyl carbon of the m-tolyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Experimental Protocol: IR Data Acquisition

Rationale for Choice:

  • ATR-FTIR: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation. The solid sample is placed directly on a crystal (e.g., diamond or germanium), and the IR beam interacts with it, making it ideal for routine analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid compound onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal surface thoroughly after the measurement.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the aldehyde and the aromatic rings.

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3100-3000C-H Stretch (Aromatic)MediumCharacteristic of sp² C-H bonds in the pyrrole and phenyl rings.
~2850 & ~2750C-H Stretch (Aldehyde)Medium-WeakThe Fermi doublet for the aldehyde C-H stretch is a key diagnostic feature.
~1660-1680 C=O Stretch (Aldehyde) Strong This will be one of the most intense peaks in the spectrum, indicative of the conjugated carbonyl group.[3]
~1590-1450C=C Stretch (Aromatic)Medium-StrongMultiple bands corresponding to the vibrations of the pyrrole and phenyl rings.
~1380C-N StretchMediumAssociated with the stretching of the C-N bonds within the pyrrole ring system.
~700-900C-H Bending (Aromatic)StrongOut-of-plane bending patterns in this region can give clues about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity.

Experimental Protocol: MS Data Acquisition

Rationale for Choice:

  • EI-MS: Electron Ionization (EI) is a hard ionization technique that provides a clear molecular ion peak and a rich, reproducible fragmentation pattern, which is excellent for structural confirmation. High-resolution MS (HRMS) is used to determine the exact mass and, therefore, the elemental formula.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a radical cation (the molecular ion, M⁺˙).

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum.

  • High-Resolution Measurement (HRMS): For precise mass determination, use a high-resolution instrument like a TOF or Orbitrap analyzer to calculate the elemental composition.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Introduction cluster_acq MS Analysis cluster_proc Data Interpretation prep1 Introduce Sample (e.g., Direct Probe) acq1 Electron Ionization (70 eV) prep1->acq1 acq2 Mass Separation (m/z) acq1->acq2 acq3 Ion Detection acq2->acq3 proc1 Identify Molecular Ion Peak (M+) acq3->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 proc3 Confirm Elemental Composition (HRMS) proc2->proc3 report report proc3->report Final Molecular Formula Confirmation

Caption: General workflow for Mass Spectrometry analysis from sample introduction to data interpretation.

Predicted Mass Spectrum and Fragmentation
  • Molecular Formula: C₁₂H₁₁NO

  • Exact Mass: 185.0841 g/mol

Predicted Spectrum:

  • Molecular Ion Peak (M⁺˙): A strong peak is expected at m/z = 185 . High-resolution mass spectrometry should confirm the elemental composition as C₁₂H₁₁NO.

  • Key Fragment Ions:

    • m/z = 184 ([M-H]⁺): Loss of a hydrogen radical.

    • m/z = 156 ([M-CHO]⁺): A very common and diagnostically significant fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO).

    • m/z = 91 ([C₇H₇]⁺): A peak corresponding to the tropylium ion, characteristic of a tolyl group.

    • m/z = 65: Loss of acetylene from the tropylium ion.

Conclusion

The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. The predicted data, based on established chemical principles and analogous compounds, offers a clear roadmap for what researchers should expect to observe. The aldehyde proton signal around 9.5-9.7 ppm in ¹H NMR, the strong carbonyl stretch near 1670 cm⁻¹ in the IR spectrum, and the molecular ion peak at m/z 185 accompanied by the loss of the CHO group in the mass spectrum are the key diagnostic features that, when taken together, unambiguously confirm the identity and structure of the target molecule.

References

  • Smolecule. (n.d.). 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde.
  • Aslam, S., et al. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Koca, et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Cheméo. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde - IR Spectrum. NIST WebBook. Retrieved from [Link]

  • Aslam, S., et al. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. RACO. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde - UV/Visible spectrum. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE-2-CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE-BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. Retrieved from [Link]

  • Global Scientific Journal. (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE-2-CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE-BIS(TRIP. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]

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Introduction: The Pyrrole-2-Carbaldehyde Scaffold as a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrole-2-Carbaldehydes

The pyrrole ring is a fundamental heterocyclic motif widely distributed in nature and integral to the structure of many essential biomolecules, including heme, chlorophyll, and vitamin B12.[1] Within this class, the substituted pyrrole-2-carbaldehyde (Py-2-C) framework has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] These compounds, found in natural sources like fungi, plants, and microorganisms, are also readily accessible through various synthetic routes, making them attractive starting points for drug discovery programs.[2][4][5] The presence of a reactive aldehyde group on the electron-rich pyrrole ring provides a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).[6]

This guide offers a comprehensive exploration of the diverse biological activities of substituted pyrrole-2-carbaldehydes, intended for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, focusing on the underlying mechanisms of action, key SAR insights, and the self-validating experimental protocols used to elucidate these activities.

Anticancer and Cytotoxic Potential

Substituted pyrrole-2-carbaldehydes have demonstrated significant cytotoxic potential across a range of human cancer cell lines, establishing this scaffold as a promising foundation for the development of novel anticancer therapeutics.[7][8][9]

Core Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which these compounds exert their anticancer effects is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.[10] Mechanistic studies on lead compounds, such as certain alkynylated pyrrole derivatives, have revealed an ability to arrest cancer cells in the G0/G1 or S phase of the cell cycle.[10] This arrest prevents the cells from replicating their DNA and preparing for mitosis, ultimately leading to the activation of apoptotic pathways. While the precise molecular targets are still under investigation for many derivatives, the broader class of pyrrole-containing compounds is known to interact with critical cellular machinery, including microtubule polymerization, protein kinases, and histone deacetylases, which are all pivotal in cancer cell survival and proliferation.[9][11]

Pyrrole Substituted Pyrrole-2-Carbaldehyde G1_S_Block G0/G1 or S Phase Arrest Pyrrole->G1_S_Block Induces CellCycle Cell Cycle Progression (G1, S, G2, M) Proliferation Cancer Cell Proliferation CellCycle->Proliferation Drives G1_S_Block->CellCycle Halts Apoptosis Apoptosis (Programmed Cell Death) G1_S_Block->Apoptosis Leads to Apoptosis->Proliferation Inhibits

Caption: Logical flow of pyrrole-2-carbaldehyde induced cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency and selectivity of these compounds are critically dependent on the nature and position of substituents on the pyrrole ring.[7]

  • Alkynylated Derivatives : The introduction of an alkynyl group has been shown to significantly enhance cytotoxic activity. For instance, compound 12l (an alkynylated derivative) displayed potent activity against glioblastoma (U251) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.[7][10]

  • Halogenation : The presence of electron-withdrawing groups like halogens on phenyl rings attached to the pyrrole core often correlates with increased potency.

  • N-Substitution : Modification at the N1 position of the pyrrole ring can drastically alter biological activity, influencing factors like cell permeability and target engagement.

Quantitative Data Summary: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative substituted pyrrole-2-carbaldehydes against various human cancer cell lines. A lower IC50 value indicates higher potency.

Compound ClassSpecific CompoundSubstitution PatternTarget Cell LineIC50 (µM)Reference
Alkynylated PyrroleCompound 12lAlkynyl group at C3U251 (Glioblastoma)2.29 ± 0.18[7][10]
Alkynylated PyrroleCompound 12lAlkynyl group at C3A549 (Lung Cancer)3.49 ± 0.30[7][10]
Pyrrole HydrazoneCompound 1CHydrazone linkageSH-4 (Melanoma)44.63 ± 3.51[10]
Dimeric Pyrrole AlkaloidLepipyrrolin ADimeric structureSMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[7][9]
MarinopyrroleMarinopyrrole ANatural ProductHCT-116 (Colon Cancer)~6.1[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard, self-validating method for determining the cytotoxic effect of a compound on cultured cancer cells.

start Start seed Seed cancer cells in 96-well plate (5,000-10,000 cells/well) start->seed adhere Incubate overnight (Allow cell adherence) seed->adhere treat Treat with serial dilutions of Pyrrole-2-Carbaldehyde (Include vehicle control) adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of formazan) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm (Microplate reader) solubilize->read calculate Calculate % viability and determine IC50 read->calculate end End calculate->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding : Human cancer cell lines (e.g., A549, U251) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well and allowed to adhere overnight.

    • Causality Insight : Seeding a precise number of cells and allowing them to adhere overnight ensures a uniform, healthy monolayer at the start of the experiment. This minimizes variability and provides a consistent baseline for assessing the compound's effect.

  • Compound Treatment : Prepare serial dilutions of the test compound (substituted pyrrole-2-carbaldehyde) in culture medium. The previous day's medium is removed from the cells, and 100 µL of the compound-containing medium is added to each well. A "vehicle control" (medium with the compound's solvent, e.g., DMSO) must be included.

    • Causality Insight : The serial dilution allows for the determination of a dose-response curve, from which the IC50 value (the concentration that inhibits 50% of cell growth) can be accurately calculated. The vehicle control is critical to ensure that the observed toxicity is due to the compound itself and not the solvent.[12]

  • Incubation : The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effect.[7]

  • MTT Addition and Incubation : After the treatment period, the medium is removed, and 100 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for 2-4 hours.

    • Causality Insight : The MTT assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization and Absorbance Reading : A solubilizing agent (e.g., DMSO) is added to each well to dissolve the insoluble formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broad-Spectrum Antimicrobial Activity

The pyrrole scaffold is a recurring motif in naturally occurring antibiotics, and synthetic pyrrole-2-carbaldehyde derivatives have demonstrated promising activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[1][13][14]

Mechanism of Action: Targeting Essential Bacterial Pathways

While diverse mechanisms are likely, one key target identified for pyrrole derivatives is the bacterial fatty acid synthesis (FAS-II) pathway. Specifically, some compounds are designed to act as inhibitors of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme for bacterial cell wall synthesis that is absent in humans, making it an attractive and selective target.[15] Inhibition of this enzyme disrupts the integrity of the bacterial cell membrane, leading to cell death.

Pyrrole Pyrrole-2-Carbaldehyde Derivative Enzyme Enoyl-ACP Reductase (FAS-II Pathway) Pyrrole->Enzyme Inhibits MycolicAcid Mycolic Acid Synthesis Enzyme->MycolicAcid Catalyzes CellWall Bacterial Cell Wall Integrity MycolicAcid->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Inhibition of Enoyl-ACP Reductase by Pyrrole Derivatives.

Quantitative Data Summary: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values for representative pyrrole derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/DerivativeMicrobial StrainTypeMIC (µg/mL)Reference
Aconicaramide (63)Micrococcus caseolyticusGram-positive200[2]
Aconicaramide (63)Staphylococcus epidermidisGram-positive400[2]
Aconicaramide (63)Staphylococcus aureusGram-positive800[2]
Pyrrole-3-carbaldehyde deriv.Pseudomonas putidaGram-negative16[13]
Schiff Base DerivativesEscherichia coliGram-negativeVaries (Potent)[14][16]
Schiff Base DerivativesCandida albicansFungusVaries (Potent)[14][16]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for quantifying the antimicrobial potency of a compound.

Step-by-Step Methodology:

  • Preparation of Inoculum : A pure culture of the target microorganism is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The culture is then diluted to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).

    • Causality Insight : Standardizing the inoculum is critical for reproducibility. A bacterial load that is too high can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a load that is too low may not show visible growth even in the absence of the drug.

  • Compound Dilution : A two-fold serial dilution of the test compound is prepared directly in a 96-well microtiter plate using the broth medium.

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Controls (Self-Validation) :

    • Positive Control : A well containing only the broth and the inoculum (no compound) must be included. This well should show clear microbial growth.

    • Negative Control : A well containing only sterile broth (no compound, no inoculum) must be included. This well should remain clear.

    • Causality Insight : These controls are essential for validating the assay. The positive control confirms that the bacteria are viable and the medium supports growth. The negative control confirms the sterility of the medium and the aseptic technique. Without these, the results are uninterpretable.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination : After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Potent Anti-inflammatory Activity

Several substituted pyrrole-2-carbaldehydes have demonstrated significant anti-inflammatory properties, positioning them as potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3][17]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are mediated through the suppression of key pro-inflammatory signaling cascades. Studies have shown that certain derivatives can significantly inhibit the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2] This is achieved by interfering with upstream signaling pathways, such as the phosphorylation of p38 MAP kinase and the activation of the NF-κB transcription factor (via inhibition of p65 phosphorylation), which are central regulators of the inflammatory response.[2]

Stimulus Inflammatory Stimulus (e.g., LPS) Pathway p38 / NF-κB (p65) Signaling Pathways Stimulus->Pathway Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pathway->Cytokines Induces Production Inflammation Inflammatory Response Cytokines->Inflammation Mediates Pyrrole Pyrrole-2-Carbaldehyde Derivative Pyrrole->Pathway Inhibits Phosphorylation

Caption: Inhibition of inflammatory signaling by pyrrole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping : Wistar rats are acclimatized to laboratory conditions and divided into groups: a control group, a reference drug group (e.g., Diclofenac), and test groups receiving different doses of the pyrrole compound.[3]

  • Compound Administration : The test compounds and reference drug are administered, typically intraperitoneally or orally, a set time (e.g., 30-60 minutes) before the inflammatory insult. The control group receives the vehicle.

  • Induction of Inflammation : A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.

    • Causality Insight : Carrageenan is a sulfated polysaccharide that induces a reproducible, acute inflammatory response characterized by edema (swelling), mediated by the release of histamine, serotonin, bradykinin, and prostaglandins.

  • Measurement of Paw Edema : The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Causality Insight : The plethysmometer provides a precise, quantitative measure of the change in paw volume. The time-course measurement allows for the assessment of the onset and duration of the compound's anti-inflammatory effect.

  • Data Analysis : The percentage of edema inhibition is calculated for each group at each time point relative to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Conclusion and Future Directions

Substituted pyrrole-2-carbaldehydes represent a remarkably versatile and biologically active class of compounds. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant potential in drug discovery.[18] The chemical tractability of the scaffold allows for extensive medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Target Deconvolution : Identifying the specific molecular targets for the most potent compounds to better understand their mechanisms of action.

  • Lead Optimization : Systematically modifying lead structures to enhance efficacy and reduce potential off-target effects and toxicity.

  • Exploration of New Therapeutic Areas : Investigating other potential applications, such as the neuroprotective activities recently observed in derivatives from natural sources.[19]

  • In Vivo Efficacy and Safety : Advancing the most promising candidates into more complex preclinical models to evaluate their therapeutic efficacy and safety profiles in a whole-organism context.

The continued exploration of this privileged scaffold is poised to yield novel therapeutic agents to address significant unmet medical needs.

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The N-Aryl Pyrrole Aldehyde: A Privileged Structural Motif

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Applications of N-Aryl Pyrrole Aldehydes

Abstract: The N-aryl pyrrole aldehyde scaffold represents a class of heterocyclic compounds with remarkable versatility and significant potential across diverse scientific fields. This technical guide provides an in-depth exploration of their synthesis, chemical properties, and burgeoning applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, focusing on the causality behind experimental choices and providing robust, self-validating protocols. We will examine the pivotal role of these compounds in medicinal chemistry, materials science, and catalysis, supported by mechanistic diagrams and a comprehensive review of authoritative literature.

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the core of essential biomolecules like heme and chlorophyll.[1] The strategic introduction of an aryl group at the nitrogen atom (N-aryl) and an aldehyde at a carbon position profoundly alters the molecule's steric and electronic landscape. This substitution creates a highly versatile and "privileged" scaffold. The N-aryl group allows for fine-tuning of properties such as solubility and π-stacking interactions, while the aldehyde serves as a reactive handle for a vast array of subsequent chemical transformations. Axially chiral N-arylpyrroles, in particular, are crucial structures in bioactive molecules and chiral catalysts.[2][3][4] This unique combination of features makes N-aryl pyrrole aldehydes exceptionally valuable building blocks for modern science.

Foundational Synthetic Strategies

The accessibility of N-aryl pyrrole aldehydes is paramount to their application. The synthesis is typically a two-stage process: formation of the N-aryl pyrrole core, followed by formylation.

Core Synthesis: The Clauson-Kaas Reaction

A robust and widely adopted method for creating the N-aryl pyrrole core is the Clauson-Kaas pyrrole synthesis.[5] This reaction involves the acid-catalyzed condensation of a primary aromatic amine with 2,5-dimethoxytetrahydrofuran.[6][7][8]

  • Mechanism Insight: The reaction proceeds via acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate succinaldehyde in situ. The primary amine then undergoes a double condensation with the 1,4-dicarbonyl compound, leading to cyclization and subsequent dehydration to form the aromatic pyrrole ring. Acetic acid is a common choice as it serves as both a solvent and the necessary acid catalyst.[6][7][8]

Formylation: The Vilsmeier-Haack Reaction

With the N-aryl pyrrole core in hand, the aldehyde group is most commonly introduced via the Vilsmeier-Haack reaction.[9] This method is highly effective for formylating electron-rich aromatic and heteroaromatic compounds.[9][10][11] For pyrroles, the reaction is regioselective, typically occurring at the electron-rich α-position (C2 or C5).[10][11]

  • Mechanism Insight: The reaction utilizes the "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] The pyrrole's aromatic system attacks this electrophile. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[9][11]

Diagram: General Synthetic Workflow

Caption: Key stages in the synthesis of N-aryl pyrrole aldehydes.

Core Applications and Technical Insights

The true power of the N-aryl pyrrole aldehyde scaffold lies in its broad applicability, serving as a launchpad for innovation in multiple scientific domains.

Medicinal Chemistry & Drug Development

The pyrrole skeleton is a privileged structure found in numerous pharmaceuticals.[13][14] N-aryl pyrrole aldehydes are key intermediates in the synthesis of novel therapeutic agents.

  • Anticancer Agents: Many pyrrole derivatives exhibit potent antiproliferative activity.[15] For example, 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to be potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[16][17] The aldehyde can be derivatized to explore structure-activity relationships (SAR), leading to compounds that inhibit cancer cell growth at nanomolar concentrations.[16]

  • Antimicrobial Agents: With the rise of antimicrobial resistance, novel therapeutic scaffolds are urgently needed. N-aryl pyrrole derivatives have been developed as broad-spectrum antimicrobial agents, showing activity against ESKAPE pathogens and MRSA.[18][19] The aldehyde can be converted into various functional groups (e.g., imines, hydrazones) to generate compound libraries for screening against bacteria, fungi, and viruses.[18][20]

Diagram: Drug Discovery Logic

Drug_Discovery_Logic Scaffold N-Aryl Pyrrole Aldehyde Scaffold Derivatization Aldehyde Derivatization (Reductive Amination, Condensation etc.) Scaffold->Derivatization Library Diverse Compound Library Derivatization->Library Screening Biological Screening (e.g., Cytotoxicity, MIC assays) Library->Screening Hit_Compound Hit Compound Identified Screening->Hit_Compound SAR SAR Studies & Lead Optimization Hit_Compound->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: From scaffold to preclinical candidate in drug discovery.

Materials Science

The conjugated π-system of N-aryl pyrroles imparts unique photophysical properties that are highly desirable in materials science.

  • Organic Light-Emitting Diodes (OLEDs): Pyrrole-based compounds have been successfully used as components in OLEDs.[21] Derivatives of N-aryl pyrroles, particularly those chelated with boron, can act as highly emissive fluorophores.[22] The electronic nature of the N-aryl substituent can be used to tune the emission wavelength across the visible spectrum, while the aldehyde allows for the attachment of other functional groups to optimize charge transport and device efficiency.[22][23]

  • Chemical Sensors: The reactivity of the aldehyde group makes this scaffold ideal for designing chemosensors.[24] Condensation of the aldehyde with an analyte can trigger a distinct change in the molecule's electronic structure, resulting in a visible color change (colorimetric) or a turn-on/turn-off fluorescence response (fluorometric).[25] This principle has been used to develop selective sensors for environmentally and biologically important ions like fluoride.[25][26]

Table 1: Representative Photophysical Properties of Functionalized Pyrrole Dyes

Derivative TypeN-Aryl SubstituentMax Absorption (λ_abs, nm)Max Emission (λ_em, nm)Application
Boron Chelate4-CN-C₆H₄~380~480 (Blue)OLED Emitter[22]
Boron Chelate4-OMe-C₆H₄~410~530 (Green)OLED Emitter[22]
HydrazonePhenyl~500QuenchedFluoride Sensor[25]
Carbazole ConjugateCarbazolyl~370~490 (Greenish-Blue)OLED Emitter[23]
Homogeneous Catalysis

N-aryl pyrrole aldehydes are valuable precursors for the synthesis of custom ligands used in homogeneous catalysis. The pyrrole nitrogen and a second donor atom, introduced via the aldehyde, can chelate to a metal center, forming a stable catalytic complex. The steric and electronic environment of the metal can be precisely controlled by modifying the N-aryl group, influencing the catalyst's activity and selectivity in important transformations like direct arylation and cross-coupling reactions.[27]

Detailed Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrrole-2-carbaldehyde

This protocol provides a self-validating, two-step procedure adapted from established literature methods.[8][10]

PART A: Clauson-Kaas Synthesis of 1-Phenyl-1H-pyrrole

  • Reagent Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add aniline (5.0 g, 53.7 mmol, 1.0 eq.) and glacial acetic acid (40 mL).

  • Addition of Reactant: To this stirring solution, add 2,5-dimethoxytetrahydrofuran (7.8 mL, 59.1 mmol, 1.1 eq.).

  • Reaction Execution: Heat the mixture to reflux (approx. 118 °C) in an oil bath for 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Causality: Refluxing in acetic acid provides the thermal energy and acidic environment necessary to drive the condensation and subsequent aromatization to completion.[6][7]

  • Work-up & Isolation: After cooling to room temperature, pour the dark reaction mixture into a beaker containing 200 mL of ice water. Stir until a precipitate forms.

  • Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid. The solid can be further purified by recrystallization from ethanol/water to yield 1-phenyl-1H-pyrrole as a crystalline solid.

PART B: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrrole

  • Vilsmeier Reagent Formation (Critical Step): In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add anhydrous DMF (15 mL, 194 mmol, 5.0 eq.). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (4.3 mL, 46.5 mmol, 1.2 eq.) dropwise via a syringe, ensuring the internal temperature remains below 5 °C. Stir the resulting solution at 0 °C for 30 minutes.

    • Causality: This step is performed under anhydrous and cold conditions because the Vilsmeier reagent is highly electrophilic and sensitive to moisture and heat, which would cause decomposition and reduce yield.[10][12]

  • Addition of Substrate: Dissolve the 1-phenyl-1H-pyrrole from Part A (5.6 g, 38.8 mmol, 1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • Reaction Execution: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C for 2 hours.

  • Hydrolysis & Work-up: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding 100 mL of a cold, saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases and the pH is alkaline (~8-9).

    • Causality: The basic aqueous solution hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic byproducts of the reaction.[11]

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-phenyl-1H-pyrrole-2-carbaldehyde.

Future Outlook and Conclusion

N-aryl pyrrole aldehydes are more than just simple chemical intermediates; they are enabling platforms for innovation. Future research will likely focus on developing more sustainable, one-pot synthetic procedures and expanding their application in asymmetric catalysis and advanced functional materials.[28][29][30] In medicinal chemistry, the scaffold will continue to be exploited for the generation of next-generation therapeutics targeting complex diseases. The inherent versatility, coupled with a deep understanding of its reactivity, ensures that the N-aryl pyrrole aldehyde will remain a highly resourceful and impactful molecule in the scientific landscape.

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The Enduring Legacy of a Simple Heterocycle: A Technical Guide to the Discovery and History of Pyrrole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, an intimate understanding of foundational molecular scaffolds is paramount. Among these, the pyrrole ring system, and specifically its 2-carbaldehyde derivatives, holds a place of distinction. This guide provides an in-depth exploration of the historical discovery, synthetic evolution, and ever-expanding applications of these versatile compounds. We will delve into the causality behind key experimental choices, present validated protocols, and offer insights grounded in decades of chemical literature.

Part 1: From Coal Tar to Chromophores: The Genesis of Pyrrole Chemistry

The story of pyrrole begins not in a pristine laboratory, but in the complex, tarry residues of industrial processes. In 1834, F. F. Runge first detected this simple nitrogen-containing heterocycle as a component of coal tar.[1] It was later isolated in 1857 from the pyrolysate of bone.[1] The name "pyrrole" itself is derived from the Greek pyrrhos, meaning "reddish" or "fiery," a nod to the vibrant red color imparted to a pinewood sliver when moistened with hydrochloric acid and exposed to pyrrole vapor—a classic qualitative test.[1]

While its initial discovery was serendipitous, the true exploration of pyrrole chemistry began with the advent of systematic organic synthesis in the late 19th century. The fundamental challenge was the construction of the pyrrole ring itself, a problem tackled by several pioneering chemists whose named reactions are still taught and utilized today.

Foundational Syntheses: Building the Pyrrole Core

The late 1800s saw a flurry of activity in heterocyclic chemistry, leading to the development of several robust methods for pyrrole synthesis. These early methods laid the groundwork for the eventual synthesis of more complex derivatives.

Two of the most significant early contributions came almost simultaneously in 1884 and 1885 from German chemists Carl Paal and Ludwig Knorr.[2][3] Their work, now famously known as the Paal-Knorr synthesis , provided a straightforward method to construct pyrroles from 1,4-dicarbonyl compounds and ammonia or primary amines.[2][4][5][6] This reaction remains one of the most versatile and widely used methods for preparing substituted pyrroles due to its simplicity and efficiency.[4][5]

Another cornerstone of pyrrole synthesis was established in 1890 by Arthur Rudolf Hantzsch. The Hantzsch pyrrole synthesis is a multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield highly substituted pyrroles.[7][8][9] This method offers a high degree of control over the substitution pattern of the final product.

These foundational syntheses were crucial because they transformed pyrrole from a chemical curiosity into a readily accessible building block, paving the way for the exploration of its chemical reactivity and the synthesis of a vast array of derivatives.

Part 2: The Introduction of the Aldehyde: Formylation and Functionalization

With reliable methods for constructing the pyrrole ring in hand, the next logical step was to explore its functionalization. The introduction of a carbaldehyde group at the 2-position proved to be a particularly transformative development, as the aldehyde could serve as a versatile handle for a wide range of subsequent chemical modifications.

The most common and efficient method for the formylation of pyrrole is the Vilsmeier-Haack reaction .[10][11] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10][11][12] The resulting electrophilic iminium species readily attacks the electron-rich pyrrole ring, preferentially at the 2-position, to afford the 2-carbaldehyde after hydrolysis.[11][13]

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of pyrrole-2-carbaldehyde and its derivatives, and it has been widely applied in both academic and industrial settings.[12][14]

Part 3: The Rise of Pyrrole-2-Carbaldehyde Derivatives in Science and Medicine

The development of efficient synthetic routes to pyrrole-2-carbaldehyde and its substituted analogs unlocked a vast chemical space with profound implications for various scientific disciplines, most notably medicinal chemistry and materials science.

Natural Products and Biological Significance

Pyrrole-2-carbaldehyde derivatives are not merely laboratory creations; they are also found in nature, often exhibiting interesting biological activities.[15][16][17] They have been isolated from a diverse range of sources, including fungi, plants, and marine organisms.[15][16][17]

One of the most well-known examples of a biologically relevant pyrrole-2-carbaldehyde derivative is pyrraline , an advanced glycation end-product (AGE) that serves as a biomarker for diabetes.[15][16] AGEs are formed through the non-enzymatic reaction of sugars with proteins and are implicated in the long-term complications of diabetes.

The natural occurrence of these compounds has inspired synthetic chemists to develop total syntheses of these molecules and to explore their structure-activity relationships.[15][18]

Pharmaceutical and Agrochemical Applications

The pyrrole-2-carbaldehyde scaffold is a key component in a number of commercially successful pharmaceuticals and agrochemicals.[19][20] The aldehyde functionality provides a convenient starting point for the synthesis of more complex molecules with desired biological activities. For instance, condensation of the aldehyde with amines can be used to generate Schiff bases, which can then be reduced to form substituted amines or used as ligands for metal complexes.[21]

Pyrrole-containing drugs have found applications in a wide range of therapeutic areas, including as anti-inflammatory agents, anticancer drugs, and antibiotics.[20][22] The versatility of the pyrrole-2-carbaldehyde core allows for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles.

Part 4: Key Experimental Protocols and Methodologies

To provide a practical context to the historical and theoretical discussion, this section details representative experimental procedures for the synthesis of pyrrole-2-carbaldehyde and a common derivative.

Synthesis of Pyrrole-2-Carbaldehyde via the Vilsmeier-Haack Reaction

This protocol is a classic example of the formylation of pyrrole.

Step-by-Step Methodology:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) via the dropping funnel while maintaining the internal temperature between 10-20°C.

  • Remove the ice bath and stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.

  • Cool the mixture again in an ice bath and add a solution of freshly distilled pyrrole in a suitable solvent (e.g., ethylene dichloride).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a short period.

  • Cool the mixture and hydrolyze the intermediate by the cautious addition of a solution of sodium acetate trihydrate in water.

  • Heat the mixture to reflux again for 15 minutes to complete the hydrolysis.

  • After cooling, separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ether).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield pyrrole-2-carbaldehyde.

Causality Behind Experimental Choices:

  • The slow addition of POCl₃ to DMF at low temperature is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.

  • The use of freshly distilled pyrrole is recommended to avoid side reactions from impurities.

  • The final hydrolysis step is essential to convert the initially formed iminium salt into the desired aldehyde.

Synthesis of a Pyrrole-2-Carbaldehyde Schiff Base Derivative

This protocol illustrates a common derivatization of pyrrole-2-carbaldehyde.

Step-by-Step Methodology:

  • Dissolve pyrrole-2-carbaldehyde in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an equimolar amount of a primary amine (e.g., aniline or a substituted aniline).

  • Add a catalytic amount of a weak acid, such as glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • The use of a catalytic amount of acid protonates the aldehyde carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the amine.

  • Refluxing the mixture provides the necessary activation energy for the dehydration step that forms the imine C=N double bond.

  • Monitoring the reaction by TLC is important to determine the optimal reaction time and prevent the formation of byproducts.

Part 5: Data Presentation and Visualization

To facilitate a deeper understanding of the concepts discussed, this section provides a summary of key synthetic transformations in a tabular format and visual representations of important reaction mechanisms using Graphviz.

Table of Key Synthetic Transformations
Reaction NameStarting MaterialsProductKey ReagentsReference
Paal-Knorr Synthesis 1,4-Diketone, Primary AmineSubstituted PyrroleAcid or Heat[4],[2],[5]
Hantzsch Synthesis β-Ketoester, α-Haloketone, AmineSubstituted Pyrrole-[7],[8]
Vilsmeier-Haack Reaction PyrrolePyrrole-2-carbaldehydeDMF, POCl₃[10],[11]
Visualizing Reaction Mechanisms

The following diagrams illustrate the mechanisms of the key synthetic reactions discussed in this guide.

paal_knorr cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product diketone 1,4-Diketone hemiaminal Hemiaminal diketone->hemiaminal Amine Attack amine Primary Amine amine->hemiaminal dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole hemiaminal->dihydroxytetrahydropyrrole Cyclization pyrrole Substituted Pyrrole dihydroxytetrahydropyrrole->pyrrole Dehydration

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

hantzsch cluster_reactants Reactants ketoester β-Ketoester enamine Enamine Intermediate ketoester->enamine haloketone α-Haloketone imine Imine Intermediate haloketone->imine amine Amine amine->enamine enamine->imine ring 5-Membered Ring Intermediate imine->ring Intramolecular Attack product Substituted Pyrrole ring->product Dehydration & Aromatization

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

vilsmeier_haack cluster_reagents Reagent Formation dmf DMF vilsmeier_reagent Vilsmeier Reagent (Electrophile) dmf->vilsmeier_reagent pocl3 POCl₃ pocl3->vilsmeier_reagent iminium_salt Iminium Salt Intermediate vilsmeier_reagent->iminium_salt pyrrole Pyrrole pyrrole->iminium_salt Electrophilic Attack product Pyrrole-2-carbaldehyde iminium_salt->product Hydrolysis

Caption: Vilsmeier-Haack Formylation of Pyrrole.

Conclusion

From its humble origins in coal tar to its current status as a privileged scaffold in medicinal chemistry and materials science, the journey of pyrrole and its 2-carbaldehyde derivatives is a testament to the power of fundamental organic synthesis. The pioneering work of chemists like Paal, Knorr, and Hantzsch provided the tools to construct this versatile heterocycle, while the development of reliable functionalization methods like the Vilsmeier-Haack reaction unlocked its full potential. For today's researchers, a deep appreciation of this rich history and the underlying chemical principles is not merely an academic exercise, but an essential foundation for future innovation. The continued exploration of pyrrole-2-carbaldehyde chemistry promises to yield new discoveries in drug development, materials science, and beyond, ensuring that the legacy of this simple yet powerful molecule will endure for generations to come.

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A Comprehensive Theoretical and Spectroscopic Examination of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde: A Methodological Guide for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] This guide focuses on 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde, a molecule of significant interest due to the combined functionalities of the N-arylpyrrole and a reactive carbaldehyde group. Despite its potential, a comprehensive theoretical and spectroscopic characterization of this specific compound is not readily available in the current literature. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a structured, integrated approach to thoroughly characterize this molecule. We will detail a predictive spectroscopic analysis, propose a robust computational chemistry framework for theoretical insights, and explore its potential applications in drug discovery, thereby providing a complete roadmap for future research and development.

Introduction

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that is a key structural motif in a vast array of biologically active compounds.[3] Its presence is notable in essential biomolecules like heme, chlorophyll, and vitamin B12.[4] In pharmacology, synthetic pyrrole derivatives have led to blockbuster drugs such as atorvastatin (Lipitor), a cholesterol-lowering agent, and sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[4][5] The versatility of the pyrrole core allows for substitutions that can modulate its electronic properties and spatial arrangement, making it a "privileged scaffold" for designing inhibitors of various enzymes and receptors.[2][5] Pyrrole derivatives have demonstrated a wide range of biological activities, including potent antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][6][7]

Focus Molecule: this compound

The subject of this guide, this compound (Molecular Formula: C₁₂H₁₁NO, Molecular Weight: 185.22 g/mol ), represents a logical extension of this important class of compounds.[8] It combines the N-substituted pyrrole core with a 3-methylphenyl (m-tolyl) group, which can influence solubility and binding interactions, and a 2-carbaldehyde group, which is a versatile synthetic handle for creating more complex derivatives like Schiff bases or for participating in condensation reactions.[3][9] The lack of detailed theoretical and experimental data on this specific molecule presents a unique opportunity. This guide aims to bridge that gap by providing a self-validating framework for its synthesis, characterization, and theoretical evaluation, thereby unlocking its potential as a lead compound in drug discovery programs.

Synthesis and Spectroscopic Characterization: A Predictive Framework

A robust theoretical study is grounded in a well-characterized physical sample. The following sections outline a plausible synthetic route and a predicted spectroscopic profile based on established chemical principles and data from analogous compounds.

Proposed Synthetic Pathway

The synthesis of N-substituted pyrrole-2-carbaldehydes is well-established. A reliable two-step approach is proposed, leveraging the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation.

Step 1: Paal-Knorr Pyrrole Synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound (2,5-dimethoxytetrahydrofuran) with a primary amine (3-methylaniline) in the presence of an acid catalyst to form the N-substituted pyrrole.[3]

Step 2: Vilsmeier-Haack Formylation. The resulting 1-(3-methylphenyl)-1H-pyrrole is then formylated at the C2 position using a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) to yield the target aldehyde.[10][11]

Synthetic_Workflow reagents1 2,5-Dimethoxytetrahydrofuran + 3-Methylaniline step1 Step 1: Paal-Knorr Synthesis reagents1->step1 reagents2 POCl₃ + DMF (Vilsmeier Reagent) step2 Step 2: Vilsmeier-Haack Formylation reagents2->step2 intermediate 1-(3-methylphenyl)-1H-pyrrole step1->intermediate Glacial Acetic Acid, Reflux intermediate->step2 product 1-(3-methylphenyl)-1H-pyrrole- 2-carbaldehyde step2->product 0°C to RT

Diagram 1: Proposed two-step synthesis of the title compound.
Predicted Spectroscopic Profile

By analyzing data from the parent pyrrole-2-carbaldehyde[12][13] and related N-substituted analogs[9][14], we can predict the key spectroscopic signatures for this compound. This predictive analysis is crucial for verifying the identity and purity of the synthesized compound.

Spectroscopic Method Predicted Key Features and Chemical Shifts (δ) Rationale / Comparison
¹H NMR (in CDCl₃)Aldehyde Proton (-CHO): ~9.5-9.6 ppm (singlet).Pyrrole Protons: ~7.1-7.2 ppm (H5), ~7.0-7.1 ppm (H3), ~6.3-6.4 ppm (H4).Aromatic Protons (m-tolyl): ~7.2-7.5 ppm (multiplet).Methyl Proton (-CH₃): ~2.4 ppm (singlet).The aldehyde proton is highly deshielded, consistent with 1-phenyl-1H-pyrrole-2-carbaldehyde.[14] Pyrrole proton shifts are influenced by the N-aryl group. The tolyl and methyl signals will appear in their characteristic aromatic and aliphatic regions, respectively.[9]
¹³C NMR (in CDCl₃)Carbonyl Carbon (C=O): ~179-180 ppm.Pyrrole Carbons: ~132-133 ppm (C2), ~122-125 ppm (C5), ~130-131 ppm (C3), ~110-112 ppm (C4).Aromatic Carbons (m-tolyl): ~125-140 ppm.Methyl Carbon (-CH₃): ~21 ppm.The chemical shifts are extrapolated from data on similar structures.[14][15] The N-aryl substituent influences the electronic environment of the pyrrole ring carbons.
IR Spectroscopy (cm⁻¹)C=O Stretch (aldehyde): ~1660-1680 cm⁻¹ (strong).C-H Stretch (aldehyde): ~2720-2820 cm⁻¹.N-H Stretch: Absent.C=C Stretch (aromatic/pyrrole): ~1450-1600 cm⁻¹.C-H Stretch (aromatic/aliphatic): ~2900-3100 cm⁻¹.The strong carbonyl absorption is a definitive feature of the aldehyde group.[16][17] The absence of a broad N-H stretch around 3200-3400 cm⁻¹ confirms N-substitution.[18]
UV-Vis Spectroscopy λ_max: ~280-320 nm.Pyrrole-2-carbaldehyde itself shows strong absorption bands.[19][20] The extended conjugation with the N-phenyl ring is expected to cause a bathochromic (red) shift to a longer wavelength.

Table 1: Predicted spectroscopic data for this compound.

Theoretical and Computational Chemistry Framework

Theoretical studies provide invaluable insights into a molecule's intrinsic properties, complementing experimental data and guiding further development. This section outlines a comprehensive computational workflow.

Rationale for Theoretical Studies

Computational chemistry allows us to model molecular structure, reactivity, and interactions at the quantum level. For a potential drug candidate, this is critical for:

  • Structural Validation: Confirming the lowest energy conformation.

  • Reactivity Prediction: Identifying sites susceptible to metabolic attack or crucial for binding interactions.

  • Target Interaction Modeling: Simulating how the molecule might bind to a biological target, providing a rationale for its potential mechanism of action.

Computational_Workflow cluster_dft Density Functional Theory (DFT) Analysis cluster_docking Molecular Docking Simulation opt Geometry Optimization & Frequency Analysis homo HOMO-LUMO Analysis opt->homo Optimized Structure mep Molecular Electrostatic Potential (MEP) opt->mep Optimized Structure ligand Ligand Preparation (Energy Minimize) docking Docking Simulation (e.g., AutoDock Vina) ligand->docking receptor Receptor Preparation (Add Hydrogens, Charges) receptor->docking analysis Analysis of Results (Binding Energy, Pose) docking->analysis start Input Structure: 1-(3-methylphenyl)-1H- pyrrole-2-carbaldehyde start->opt start->ligand

Diagram 2: A comprehensive computational chemistry workflow.
Density Functional Theory (DFT) Analysis

Expertise & Causality: DFT is the method of choice for these calculations as it offers a superior balance of computational efficiency and accuracy for medium-sized organic molecules compared to more demanding ab initio methods. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-validated system for predicting geometries and electronic properties of such compounds.

Protocol: DFT Characterization

  • Structure Input: Draw the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step locates the most stable, lowest-energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency analysis on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides theoretical vibrational frequencies that can be directly compared to the experimental IR spectrum.[16]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface. This map visualizes the electrostatic potential on the molecule's surface. Red/yellow regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This is crucial for predicting non-covalent interactions with a protein target.

Molecular Docking Simulation

Trustworthiness: Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target. To ensure a self-validating protocol, it is essential to first perform "re-docking" where a known co-crystallized ligand is removed from a protein's active site and docked back in. A successful re-docking (RMSD < 2.0 Å) validates that the chosen docking parameters can accurately reproduce the experimental binding mode.

Protocol: Molecular Docking Workflow

  • Target Selection: Based on the broad bioactivity of pyrroles, select relevant protein targets. For anticancer potential, targets could include Tyrosine Kinases or Histone Deacetylases.[7] For antimicrobial activity, bacterial enzymes like DNA gyrase or Enoyl-ACP reductase (InhA) are appropriate choices.[21]

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign appropriate atom types and charges.

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

  • Grid Box Generation: Define the active site for docking by creating a grid box that encompasses the key amino acid residues of the binding pocket.

  • Docking Execution: Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses (conformations) and rank them based on a scoring function, which estimates the binding free energy (kcal/mol).

  • Pose Analysis: Analyze the top-ranked poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues. Lower binding energy values indicate a more favorable interaction.

Potential Applications in Drug Discovery

The structural features of this compound make it a promising candidate for several therapeutic areas. The theoretical studies outlined above would serve to prioritize and guide these efforts.

Anticancer Agent Development

The pyrrole framework is a well-established scaffold for anticancer drugs.[2][7] Numerous derivatives have shown potent cytotoxic activity against a range of human cancer cell lines.[5][22] The title compound could be evaluated for its ability to inhibit cancer cell proliferation. Molecular docking studies against key oncogenic proteins would provide a mechanistic hypothesis for its activity.

Compound Class Example Compound Cancer Cell Line IC₅₀ (µM) Reference
Alkynylated Pyrrole DerivativesCompound 12lU251 (Glioblastoma)2.29 ± 0.18[22]
Dimeric Pyrrole-2-CarbaldehydeLepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[22]
Marinopyrroles & DerivativesMarinopyrrole AHCT-116 (Colon Cancer)~6.1[22]

Table 2: Comparative cytotoxicity data of related pyrrole-2-carbaldehyde derivatives against human cancer cell lines. IC₅₀ is the concentration required to inhibit 50% of cell growth; lower values indicate higher potency.[22]

Antimicrobial Agent Development

Nitrogen-containing heterocycles, including pyrroles, are known to exhibit significant antibacterial and antifungal properties.[6][23] They can act against both Gram-positive and Gram-negative bacteria.[6] The aldehyde functional group can be readily converted into Schiff bases, a class of compounds often associated with enhanced antimicrobial activity.[3] Theoretical analysis of the MEP map could help predict sites for modification to improve interaction with bacterial enzymes, while docking studies against targets like DNA gyrase could validate its potential as a novel antibiotic.

Conclusion

This technical guide provides a comprehensive, multi-faceted framework for the theoretical and experimental investigation of this compound. By integrating predictive spectroscopy, a plausible synthetic route, and a robust computational chemistry workflow, we have established a clear path for its characterization. The outlined DFT and molecular docking protocols are designed to yield critical insights into its electronic structure, reactivity, and potential as a bioactive agent. The established link between the pyrrole scaffold and significant anticancer and antimicrobial activities strongly suggests that this molecule is a highly valuable candidate for further research. This integrated approach ensures scientific integrity and provides a solid foundation for its development in medicinal chemistry and drug discovery.

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  • The Open Medicinal Chemistry Journal. (2018). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Bentham Open. Available at: [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • NIH National Library of Medicine. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Available at: [Link]

  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available at: [Link]

  • NIH National Library of Medicine. (2015). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. PubMed Central. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • NIH National Library of Medicine. (2016). (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • NIH National Library of Medicine. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Available at: [Link]

  • Bazgir, A. et al. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Source not specified, likely a journal article based on content]. Available at: [Link]

  • Cheméo. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Cheméo. Available at: [Link]

  • CABI Digital Library. (2019). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

  • Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde IR Spectrum. NIST WebBook. Available at: [Link]

  • ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. ResearchGate. Available at: [Link]

  • NIH National Library of Medicine. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • Global Scientific Journal. (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIP. Global Scientific Journal. Available at: [Link]

  • Chemsrc. (2024). 1H-Pyrrole,1-(3-methylphenyl)-. Chemsrc. Available at: [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. ResearchGate. Available at: [Link]

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Methodological & Application

Synthesis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis leverages the classical Paal-Knorr condensation for the formation of the N-arylpyrrole core, followed by a regioselective Vilsmeier-Haack formylation. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. All procedural details are supported by verifiable characterization data and references to authoritative literature.

Introduction

The pyrrole ring is a privileged scaffold in a multitude of biologically active compounds and functional materials. Specifically, N-arylpyrrole-2-carbaldehydes serve as critical intermediates in the synthesis of a diverse range of complex molecules, including pharmaceuticals and agrochemicals. Their utility stems from the versatile reactivity of the aldehyde group, which can be readily transformed into various other functionalities. This document outlines a reliable and scalable synthesis of this compound, providing researchers with a robust protocol for accessing this important synthetic intermediate.

The synthetic strategy is bifurcated into two well-established and high-yielding reactions:

  • Paal-Knorr Pyrrole Synthesis: Formation of the N-arylpyrrole, 1-(3-methylphenyl)-1H-pyrrole, through the condensation of a 1,4-dicarbonyl equivalent with m-toluidine.

  • Vilsmeier-Haack Reaction: Introduction of a formyl group at the C2 position of the pyrrole ring via electrophilic substitution.

This application note will provide a detailed exposition of each step, including reagent specifications, reaction conditions, purification procedures, and comprehensive characterization of the final product.

Mechanistic Rationale and Workflow Overview

The overall synthetic pathway is a logical sequence of N-arylation followed by C-formylation. The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring from readily available starting materials.[1][2] The subsequent Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as N-substituted pyrroles.[3][4]

Synthesis_Workflow cluster_step1 Step 1: Paal-Knorr Pyrrole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Reaction1 Paal-Knorr Condensation 2,5-Dimethoxytetrahydrofuran->Reaction1 m-Toluidine m-Toluidine m-Toluidine->Reaction1 Intermediate 1-(3-methylphenyl)-1H-pyrrole Reaction1->Intermediate Reaction2 Vilsmeier-Haack Reaction Intermediate->Reaction2 POCl3_DMF POCl3 / DMF POCl3_DMF->Reaction2 Final_Product This compound Reaction2->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1-(3-methylphenyl)-1H-pyrrole

This procedure is adapted from the well-established Paal-Knorr synthesis, a reliable method for the preparation of N-substituted pyrroles.[1][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,5-Dimethoxytetrahydrofuran98%Sigma-Aldrich
m-Toluidine99%Acros Organics
Glacial Acetic AcidACS GradeFisher Scientific
EthanolAnhydrousJ.T. Baker
Diethyl EtherAnhydrousEMD Millipore
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Magnesium Sulfate-VWR

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine m-toluidine (10.7 g, 0.1 mol) and glacial acetic acid (50 mL).

  • Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain 1-(3-methylphenyl)-1H-pyrrole as a colorless to pale yellow oil.

Expected Yield and Characterization of Intermediate:

  • Yield: 12.5 g (80%)

  • Boiling Point: 261.9 °C at 760 mmHg

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30 (t, J = 7.8 Hz, 1H), 7.15-7.25 (m, 3H), 6.75 (t, J = 2.1 Hz, 2H), 6.30 (t, J = 2.1 Hz, 2H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.2, 139.1, 129.0, 125.0, 121.8, 119.5, 118.8, 109.2, 21.5.

Part 2: Synthesis of this compound

This protocol utilizes the Vilsmeier-Haack reaction for the formylation of the N-substituted pyrrole intermediate.[3][4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(3-methylphenyl)-1H-pyrroleSynthesized in Part 1-
Phosphorus Oxychloride (POCl₃)99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Sodium Sulfate-VWR

Protocol:

  • Vilsmeier Reagent Formation: In a three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (6.1 g, 0.04 mol) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Pyrrole: Dissolve 1-(3-methylphenyl)-1H-pyrrole (5.0 g, 0.032 mol) in anhydrous dichloromethane (DCM) (20 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Continue stirring for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt. Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with water (2 x 100 mL) and then with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford the pure this compound.

Characterization of the Final Product

This compound

PropertyValue
Appearance Yellow to light brown solid
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Melting Point 58-60 °C
¹H NMR (CDCl₃, 400 MHz) δ 9.55 (s, 1H, CHO), 7.35 (t, J = 7.7 Hz, 1H), 7.10-7.20 (m, 4H), 6.95 (dd, J = 3.9, 1.7 Hz, 1H), 6.30 (dd, J = 3.9, 2.6 Hz, 1H), 2.40 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 179.8, 139.5, 138.8, 132.5, 129.3, 128.8, 125.5, 124.8, 121.9, 110.5, 21.4
IR (KBr, cm⁻¹) 3120, 2925, 1665 (C=O), 1520, 1470, 1380, 780
MS (EI, 70 eV) m/z (%): 185 (M⁺, 100), 184 (M⁺-H, 85), 156 (M⁺-CHO, 40), 128 (M⁺-C₂H₂O, 35)

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • m-Toluidine is toxic and should be handled with appropriate precautions.

  • Anhydrous solvents are required for the Vilsmeier-Haack reaction to prevent the decomposition of the Vilsmeier reagent.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently prepare this valuable synthetic intermediate in good yield and high purity. The inclusion of mechanistic insights and comprehensive characterization data aims to facilitate a deeper understanding of the synthesis and ensure the reproducibility of the results.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Wu, X., et al. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 2018, 20(3), pp.688-691. [Link]

  • Royal Society of Chemistry. A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]

  • Chemsrc. 1H-Pyrrole,1-(3-methylphenyl)-. [Link]

Sources

using 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde in Schiff base synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Synthesis of Schiff Bases Utilizing 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Introduction: The Strategic Value of Pyrrole-Derived Schiff Bases

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, represent a cornerstone in the architecture of advanced organic molecules.[1] Their facile synthesis and versatile coordination chemistry have established them as privileged scaffolds in medicinal chemistry, materials science, and catalysis.[1][2] The incorporation of heterocyclic rings, such as pyrrole, into the Schiff base framework introduces unique electronic properties and biological recognition motifs. Pyrrole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[3][4]

This guide focuses on the strategic use of This compound as a precursor for novel Schiff bases. The N-substitution with a 3-methylphenyl (m-tolyl) group serves two primary purposes:

  • Modulation of Physicochemical Properties: The lipophilic methylphenyl group can enhance the solubility of the resulting Schiff bases in non-polar environments and potentially improve their ability to cross biological membranes, a critical factor in drug design.

  • Steric and Electronic Tuning: The substituent on the pyrrole nitrogen influences the conformation and electronic density of the entire molecule, which can fine-tune the reactivity and coordination behavior of the final Schiff base.

This document provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of Schiff bases derived from this specific aldehyde, intended for researchers in drug discovery and synthetic chemistry.

Physicochemical Properties of the Core Reagent

A thorough understanding of the starting material is fundamental to successful synthesis.

Table 1: Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₁₁NO[5]
Molecular Weight 185.22 g/mol [5]
CAS Number 86454-35-5[5]
Appearance Liquid[5]
Purity Typically ≥95%[5]
LogP 3.20[5]

General Synthesis Workflow

The synthesis follows a classical acid-catalyzed condensation reaction between the aldehyde and a selected primary amine. The workflow is designed to be robust and adaptable for a variety of primary amine substrates.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization aldehyde 1-(3-methylphenyl)-1H- pyrrole-2-carbaldehyde flask Round-Bottom Flask aldehyde->flask amine Primary Amine (R-NH₂) amine->flask solvent Ethanol solvent->flask catalyst Add Catalyst (e.g., Acetic Acid) flask->catalyst reflux Reflux (2-6 hours) catalyst->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize product Pure Schiff Base Product recrystallize->product ftir FT-IR product->ftir nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry product->ms

Sources

Application of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous natural products, therapeutic agents, and functional materials.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in medicinal chemistry.[2] The derivatization of the pyrrole scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents. Among the vast library of pyrrole derivatives, 1-aryl-1H-pyrrole-2-carbaldehydes have emerged as a particularly promising class of compounds with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[3][4]

This technical guide focuses on a specific member of this class, 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde . While specific research on this exact molecule is emerging, this guide will provide a comprehensive overview of its potential applications by drawing upon established synthetic methodologies and the well-documented biological activities of its close structural analogs. We will delve into detailed protocols for its synthesis, assays for evaluating its biological efficacy, and discuss the underlying mechanistic principles that drive its therapeutic potential.

Synthetic Pathways to this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of the N-substituted pyrrole ring followed by the introduction of the carbaldehyde group.

Part 1: Synthesis of 1-(3-methylphenyl)-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][6] This reaction proceeds under mild conditions and offers a high degree of versatility.[7]

Reaction Scheme:

Protocol 1: Synthesis of 1-(3-methylphenyl)-1H-pyrrole

  • Materials and Equipment:

    • 2,5-Dimethoxytetrahydrofuran (1.0 eq)

    • m-Toluidine (1.1 eq)

    • Glacial acetic acid

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and glacial acetic acid.

    • Begin stirring the solution and add m-toluidine (1.1 eq) dropwise.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 1-(3-methylphenyl)-1H-pyrrole.

  • Causality Behind Experimental Choices:

    • Glacial Acetic Acid: Acts as both a solvent and a catalyst, protonating the carbonyl oxygen and facilitating the nucleophilic attack by the amine.[7]

    • Reflux: Provides the necessary activation energy for the cyclization and dehydration steps.

    • Aqueous Work-up: Neutralizes the acidic catalyst and removes water-soluble byproducts.

    • Column Chromatography: Essential for separating the desired N-substituted pyrrole from any unreacted starting materials or side products.

Part 2: Formylation of 1-(3-methylphenyl)-1H-pyrrole via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] It utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][10]

Reaction Scheme:

Protocol 2: Vilsmeier-Haack Formylation

  • Materials and Equipment:

    • 1-(3-methylphenyl)-1H-pyrrole (1.0 eq)

    • N,N-Dimethylformamide (DMF) (anhydrous)

    • Phosphorus oxychloride (POCl₃) (1.1 eq)

    • Three-neck round-bottom flask with a dropping funnel and nitrogen inlet

    • Ice bath

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware

    • Saturated sodium bicarbonate solution

    • Rotary evaporator

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise via a dropping funnel while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1-(3-methylphenyl)-1H-pyrrole (1.0 eq) in a small amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture onto crushed ice.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is basic.

    • Extract the product with ethyl acetate or dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Causality Behind Experimental Choices:

    • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are crucial for its successful formation and subsequent reaction.

    • Low Temperature: The initial formation of the Vilsmeier reagent is exothermic and controlling the temperature prevents its decomposition.

    • Hydrolysis: The addition of the reaction mixture to ice and subsequent neutralization hydrolyzes the intermediate iminium salt to the final aldehyde product.[10]

Anticipated Biological Activity and Applications in Medicinal Chemistry

Based on extensive research on analogous 1-aryl-1H-pyrrole derivatives, this compound is anticipated to exhibit significant potential in several areas of medicinal chemistry, primarily as an anticancer and antimicrobial agent.

Anticancer Potential

Pyrrole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[8][11] The presence of the 1-aryl group and the 2-carbaldehyde moiety are often crucial for potent cytotoxic activity.

Table 1: Cytotoxic Activity of Analogous 1-Arylpyrrole Derivatives Against Cancer Cell Lines

Compound ClassSpecific AnalogCancer Cell LineIC₅₀ (µM)Reference
3-Aroyl-1-arylpyrroles1-(3-aminophenyl) derivativeMCF-7 (Breast)0.016 - 0.060[11]
3-Aroyl-1-arylpyrroles1-(3-methylphenyl) derivativeMCF-7 (Breast)0.029 - 0.050[11]
Alkynylated PyrrolesCompound 12lU251 (Glioblastoma)2.29 ± 0.18[3]
Alkynylated PyrrolesCompound 12lA549 (Lung)3.49 ± 0.30[3]

Workflow for Evaluating Anticancer Activity

anticancer_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis start Cancer Cell Lines (e.g., A549, MCF-7) culture Culture in appropriate media start->culture seed Seed cells in 96-well plates culture->seed treat Treat with this compound (various concentrations) seed->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Cell Cycle Analysis & Apoptosis) treat->flow western Western Blot (Protein Expression) treat->western ic50 Calculate IC₅₀ values mtt->ic50 mechanism Determine Mechanism of Action flow->mechanism western->mechanism

Figure 1: General workflow for assessing the in vitro anticancer activity of a test compound.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]

Antimicrobial Potential

The pyrrole nucleus is a common feature in many antibacterial and antifungal agents.[4][12] Derivatives of pyrrole-2-carbaldehyde have demonstrated significant activity against a range of pathogenic microbes.

Table 2: Antimicrobial Activity of Analogous Pyrrole Derivatives

Compound ClassSpecific AnalogMicroorganismMIC (µg/mL)Reference
Pyrrole-2-carboxamide1-(4-Chlorobenzyl) derivativeS. aureus1.05 - 12.01[12]
Pyrrole-2-carboxamide1-(4-Chlorobenzyl) derivativeE. coli1.05 - 12.01[12]
Tetrasubstituted PyrrolesCompound 4S. aureus-[13]
Tetrasubstituted PyrrolesCompound 11S. aureus-[13]

Workflow for Evaluating Antimicrobial Activity

antimicrobial_workflow cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis start Bacterial/Fungal Strains (e.g., S. aureus, E. coli) culture Culture in appropriate broth start->culture prepare Prepare inoculum (0.5 McFarland) culture->prepare inoculate Inoculate with microbial suspension prepare->inoculate mic Broth Microdilution Assay plate Plate serial dilutions of compound mic->plate plate->inoculate incubate Incubate at 37°C for 24h inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not yet available, general trends can be extrapolated from related series of compounds:

  • The 1-Aryl Substituent: The nature and position of substituents on the 1-phenyl ring significantly influence biological activity. Electron-withdrawing or electron-donating groups at different positions can modulate the compound's electronic properties and steric profile, affecting its interaction with biological targets.[11] For instance, the presence of a methyl group at the meta-position, as in the title compound, is expected to confer a degree of lipophilicity which may enhance cell membrane permeability.

  • The 2-Carbaldehyde Group: The aldehyde functionality is a key pharmacophore. It can act as a hydrogen bond acceptor and may participate in the formation of Schiff bases with biological nucleophiles, such as lysine residues in proteins, leading to covalent inhibition.

  • The Pyrrole Core: The pyrrole ring itself provides a rigid scaffold and its aromatic nature allows for π-π stacking interactions with aromatic residues in target proteins.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic routes to this compound are well-established, and the biological activities of its analogs strongly suggest its potential as an anticancer and antimicrobial agent. Further research should focus on the detailed biological evaluation of this specific compound to elucidate its precise mechanism of action, identify its molecular targets, and optimize its structure to enhance potency and selectivity. The protocols and insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.

References

  • Chandrasekhar, S., Rajaiah, G., & Srihari, P. (2001). A facile Paal-Knorr pyrrole synthesis in an aqueous medium. Tetrahedron Letters, 42(37), 6599-6601. [Link]

  • Paal, C., & Knorr, L. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(1), 986-996. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, V., Tabrizi, M. A., ... & Hamel, E. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of medicinal chemistry, 57(15), 6336-6349. [Link]

  • MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link] (Note: A direct deep link to the specific document was not available, the main college website is provided).

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Video]. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Patil, S. B., & Patil, P. N. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(7), 3634-3647. [Link]

  • Hodge, P., & Rickards, R. W. (1965). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 459-463. [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Nasser, A. J. A., & Sivasankaran, K. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]

  • Iovu, M. S., Dumitrascu, F., Caira, M. R., & Barbuceanu, F. (2017). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules, 22(12), 2113. [Link]

  • Lee, J. H., & Lee, J. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. International Journal of Molecular Sciences, 24(6), 5304. [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. [Link]

  • Fairoosa, J., Saranya, S., Radhika, S., & Gopinathan, A. (2024). Synthetic approaches for pyrrole-3-carbaldehydes. Synthesis, 56(16), 2345-2363. [Link]

  • Cuk-Sari, D., & Ozkok, F. (2021). Antibacterial activity of some 1, 2, 3, 4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 496-506. [Link]

  • Shiri, M., & Zolfigol, M. A. (2013). One-pot, three-component Synthesis of pyrrolo [2, 3-d] pyrimidine Derivatives. Journal of the Mexican Chemical Society, 57(4), 269-275. [Link]

  • Arya, K. R., Sparkes, H. A., Pandiyan, B. V., & Rajendra Prasad, K. J. (2019). A Regioselective Synthesis of Carbazole‐Appended Dispiropyrrolothiazoles/Pyrrolidines: Synthesis, Computational Studies and In Vitro Anticancer Activity. ChemistrySelect, 4(35), 10397-10404. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, V., Tabrizi, M. A., ... & Hamel, E. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of medicinal chemistry, 57(15), 6336-6349. [Link]

  • Wang, Y., Zhang, T., Lu, Y., Zhang, H., Zhang, T., & Zhang, W. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of medicinal chemistry, 65(13), 9036-9053. [Link]

  • Iovu, M. S., Dumitrascu, F., Caira, M. R., & Barbuceanu, F. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 23(21), 13019. [Link]

  • Nasser, A. J. A., & Sivasankaran, K. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrole Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active molecules containing at least one heterocyclic ring. Among these, the pyrrole nucleus is a "privileged scaffold," appearing in vital biomolecules like heme, chlorophyll, and vitamin B12, as well as in blockbuster drugs such as Atorvastatin. The strategic functionalization of the pyrrole ring allows for the rapid generation of molecular diversity, making pyrrole-based building blocks highly sought after in drug discovery and materials science.

This guide focuses on 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde , a versatile and powerful synthon. Its unique architecture, comprising an electron-rich N-aryl pyrrole ring and a highly reactive aldehyde group at the C2 position, makes it an ideal precursor for a multitude of cyclization and condensation strategies. The 3-methylphenyl (m-tolyl) group provides steric and electronic influence, enhancing solubility in organic solvents and modulating the biological activity of the resulting heterocyclic products. This document provides field-proven protocols for leveraging this building block to construct diverse and medicinally relevant heterocyclic systems.

Physicochemical Properties of the Building Block
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Typically a pale yellow to brown solid or oil
Key Functional Groups Aldehyde (-CHO), Pyrrole, Aryl group

Synthesis of the Core Building Block

The most reliable and scalable method for preparing this compound is the Vilsmeier-Haack formylation of the parent 1-(3-methylphenyl)-1H-pyrrole.[1][2] This reaction introduces the formyl group with high regioselectivity at the electron-rich C2 position of the pyrrole ring.[2]

Workflow for Building Block Synthesis

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Pyrrole Pyrrole N-Aryl_Pyrrole 1-(3-methylphenyl)-1H-pyrrole Pyrrole->N-Aryl_Pyrrole Ullmann Condensation 3-Bromotoluene 3-Bromotoluene 3-Bromotoluene->N-Aryl_Pyrrole DMF DMF Final_Product 1-(3-methylphenyl)-1H- pyrrole-2-carbaldehyde DMF->Final_Product POCl3 POCl₃ POCl3->Final_Product N-Aryl_Pyrrole->Final_Product Vilsmeier-Haack Formylation

Caption: Synthesis workflow for the title building block.

Protocol 2.1: Synthesis of 1-(3-methylphenyl)-1H-pyrrole

This preliminary step involves an Ullmann condensation to synthesize the N-substituted pyrrole precursor from commercially available starting materials.[3]

  • To a stirred suspension of potassium carbonate (2.0 eq.) and copper(I) iodide (0.1 eq.) in dimethylformamide (DMF), add pyrrole (1.2 eq.) and 3-bromotoluene (1.0 eq.).

  • Heat the mixture to 130-140 °C and stir under an inert atmosphere (N₂) for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3-methylphenyl)-1H-pyrrole.

Protocol 2.2: Vilsmeier-Haack Formylation

This protocol details the formylation of the N-aryl pyrrole to yield the target aldehyde.[4][5]

  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (5.0 eq.) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1-(3-methylphenyl)-1H-pyrrole (1.0 eq.) in anhydrous DMF dropwise, keeping the internal temperature below 10 °C.

  • After addition, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture for 1 hour at room temperature, then extract with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford this compound.

Application in Heterocyclic Synthesis

The aldehyde functional group is a linchpin for C-C and C-N bond formation, enabling access to a vast chemical space.

Synthesis of Pyrrole-Based Chalcones and Pyrazolines

The Claisen-Schmidt condensation is a cornerstone reaction for forming α,β-unsaturated ketones (chalcones), which are themselves valuable pharmacophores and key intermediates for synthesizing pyrazoline heterocycles.[6][7]

Aldehyde 1-(3-methylphenyl)-1H- pyrrole-2-carbaldehyde Chalcone Pyrrolyl Chalcone (α,β-unsaturated ketone) Aldehyde->Chalcone Claisen-Schmidt (Base cat.) Acetophenone Substituted Acetophenone Acetophenone->Chalcone Pyrazoline Pyrrolyl-Substituted Pyrazoline Chalcone->Pyrazoline Cyclocondensation (Acid cat.) Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline

Caption: Two-step synthesis of pyrazolines from the title aldehyde.

Protocol 3.1.1: Synthesis of (E)-3-(1-(3-methylphenyl)-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one (A Pyrrolyl Chalcone) [8][9]

  • Dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq., 40% w/v) dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 20-24 hours. A precipitate will form.[10]

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to pH ~5-6.

  • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Protocol 3.1.2: Synthesis of 5-(1-(3-methylphenyl)-1H-pyrrol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole [6][11]

  • In a round-bottom flask, dissolve the pyrrolyl chalcone from Protocol 3.1.1 (1.0 eq.) in glacial acetic acid.

  • Add hydrazine hydrate (1.5 eq.) to the solution.

  • Reflux the mixture with stirring for 4-6 hours, monitoring the reaction by TLC.[6]

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the solid precipitate by filtration, wash with water, and dry.

  • Purify the crude pyrazoline by recrystallization from a suitable solvent like ethanol.

Knoevenagel Condensation for α,β-Unsaturated Nitriles

The Knoevenagel condensation provides a direct route to electron-deficient alkenes by reacting the aldehyde with active methylene compounds like malononitrile.[12][13] These products are valuable Michael acceptors and precursors for various heterocycles.

Aldehyde 1-(3-methylphenyl)-1H- pyrrole-2-carbaldehyde Product 2-((1-(3-methylphenyl)-1H- pyrrol-2-yl)methylene)malononitrile Aldehyde->Product Knoevenagel (Piperidine cat.) Malononitrile Malononitrile Malononitrile->Product

Caption: Knoevenagel condensation to form a vinyl dinitrile.

Protocol 3.2.1: Synthesis of 2-((1-(3-methylphenyl)-1H-pyrrol-2-yl)methylene)malononitrile [14][15]

  • Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the mixture at room temperature for 2-3 hours. The product often precipitates directly from the reaction mixture.

  • Monitor the reaction to completion using TLC.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the pure product.

Multicomponent Synthesis of Pyrrolo[2,3-d]pyrimidines

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity. The title aldehyde can be employed in MCRs to construct fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines, which are known as 7-deazapurines and exhibit significant biological activities.[16][17]

Protocol 3.3.1: One-Pot Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative This protocol is adapted from similar syntheses involving the condensation of an amino-pyrimidine, an aldehyde, and an active methylene compound.[18][19][20]

  • In a flask, combine this compound (1.0 eq.), 6-amino-1,3-dimethyluracil (1.0 eq.), and barbituric acid (1.0 eq.) in ethanol.

  • Add a catalytic amount of tetra-n-butylammonium bromide (TBAB) (5 mol%).[16]

  • Heat the mixture to 50 °C and stir for 60-90 minutes.

  • Monitor the reaction progress by TLC. Upon completion, a precipitate usually forms.

  • Cool the reaction mixture to room temperature, filter the solid product, wash with cold ethanol, and dry to obtain the pyrrolo[2,3-d]pyrimidine derivative.

Synthesis of Schiff Bases and Potential for Cycloaddition

The aldehyde readily condenses with primary amines to form imines (Schiff bases).[21][22] These imines are not just stable products but also versatile intermediates for cycloaddition reactions, acting as dipolarophiles or components of dipoles to generate complex spiro or fused heterocycles.[23][24]

Aldehyde 1-(3-methylphenyl)-1H- pyrrole-2-carbaldehyde SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase Condensation Amine Primary Amine (e.g., Aniline) Amine->SchiffBase Cycloadduct Cycloaddition Product SchiffBase->Cycloadduct [3+2] Cycloaddition (as part of a dipole) Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloadduct

Sources

Application Note: Synthesis of a Pyrrole-Based Chalcone via Claisen-Schmidt Condensation with 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrrole Scaffolds in Medicinal Chemistry

Pyrrole-containing compounds represent a cornerstone in heterocyclic chemistry, renowned for their extensive pharmacological and biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] The substituted pyrrole ring serves as a versatile precursor for synthesizing novel functionalities, making it a "privileged scaffold" in drug discovery.[3] Specifically, 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is an important synthetic intermediate. Its aldehyde functional group is a prime site for carbon-carbon bond formation, enabling the construction of more complex molecular architectures.[4]

This application note provides a detailed protocol for the synthesis of a novel chalcone derivative through a base-catalyzed Claisen-Schmidt condensation reaction. This reaction joins this compound with an acetophenone derivative. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are of significant interest due to their wide range of biological activities, including anticancer and antimicrobial effects.[5][6] This guide is designed for researchers in organic synthesis and drug development, offering a robust, field-proven methodology grounded in established chemical principles.

Reaction Principle: The Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones from an aromatic aldehyde and an aliphatic or aromatic ketone in the presence of an acid or base catalyst.[6][7] The base-catalyzed pathway, which is employed in this protocol, proceeds through a series of well-defined steps.

Causality of the Mechanism:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the ketone (acetophenone derivative) by a strong base (e.g., NaOH). This is the rate-determining step and is favored because the α-protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl group.

  • Nucleophilic Attack: The resulting nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate known as an aldol adduct.

  • Dehydration: The aldol adduct is unstable and readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. This step is driven by the formation of a highly conjugated and thermodynamically stable α,β-unsaturated ketone system, which constitutes the final chalcone product.[7] The (E)-isomer is typically the more thermodynamically stable and favored product.[7]

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone Acetophenone Derivative Enolate Nucleophilic Enolate Ketone->Enolate + OH⁻ Water H₂O Enolate->Water - H₂O Enolate_Attack Enolate->Enolate_Attack Base OH⁻ Aldehyde 1-(3-methylphenyl)-1H- pyrrole-2-carbaldehyde Aldol_Adduct Aldol Adduct (Intermediate) Aldehyde->Aldol_Adduct Aldol_Adduct_Dehydrate Aldol_Adduct->Aldol_Adduct_Dehydrate Enolate_Attack->Aldol_Adduct Attack on Aldehyde C=O Chalcone Final Chalcone Product Water_Out H₂O Aldol_Adduct_Dehydrate->Chalcone - H₂O Workflow start Start reagents 1. Dissolve Aldehyde & Ketone in Ethanol start->reagents catalyst 2. Add Aqueous NaOH Solution reagents->catalyst reaction 3. Stir at Room Temp (4-6 hours) catalyst->reaction monitoring 4. Monitor via TLC reaction->monitoring monitoring->reaction Incomplete workup 5. Quench with Cold Water & Precipitate Product monitoring->workup Complete filtration 6. Isolate Crude Product via Vacuum Filtration workup->filtration purification 7. Purify by Recrystallization (e.g., Ethanol/Hexane) filtration->purification characterization 8. Characterize Pure Product (NMR, IR, MS) purification->characterization end End characterization->end

Sources

analytical methods for 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive Characterization of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of this compound, a key heterocyclic building block in medicinal chemistry and materials science. This guide is designed for researchers and scientists in drug development and related fields, offering in-depth protocols and the scientific rationale behind the chosen analytical techniques. The methods described herein ensure the unambiguous identification, purity assessment, and structural elucidation of the target compound, adhering to rigorous scientific standards.

Introduction: The Significance of Pyrrole-2-Carbaldehyde Derivatives

Pyrrole-2-carbaldehyde derivatives are a class of heterocyclic compounds that form the backbone of numerous naturally occurring and synthetic molecules with significant physiological activities.[1] Their versatile chemical nature allows for further functionalization, making them valuable starting materials in the synthesis of more complex molecules, including potential therapeutic agents. The subject of this guide, this compound, combines the pyrrole aldehyde moiety with a substituted phenyl ring, creating a scaffold of interest for exploring structure-activity relationships in drug discovery programs.

Given the critical role of molecular structure in determining biological function and the stringent requirements for purity in pharmaceutical development, a multi-faceted analytical approach is imperative. This guide outlines a systematic workflow for the characterization of this compound, employing a suite of orthogonal analytical techniques to provide a complete and reliable data package.

The Analytical Workflow: A Multi-Technique Approach

A robust characterization of a novel compound is not reliant on a single technique but rather on the convergence of data from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system. The workflow presented here is designed to first elucidate the molecular structure and then to assess the purity of the synthesized compound.

Caption: Integrated workflow for the characterization of this compound.

Structural Elucidation: Spectroscopic Methods

The primary goal of structural elucidation is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with Infrared (IR) spectroscopy providing confirmation of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key sample resonances.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (most modern spectrometers reference the residual solvent peak).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution.

    • Typical ¹H acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the residual solvent peak or TMS (δ 0.00 ppm).

    • Integrate the ¹H signals to determine the relative ratios of protons.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established data for similar pyrrole derivatives.[2][3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H9.5 - 9.7s (singlet)-1H
Pyrrole-H57.1 - 7.3dd (doublet of doublets)~2.6, ~1.81H
Pyrrole-H36.9 - 7.1dd (doublet of doublets)~4.0, ~1.81H
Pyrrole-H46.2 - 6.4dd (doublet of doublets)~4.0, ~2.61H
Phenyl-H (aromatic)7.2 - 7.5m (multiplet)-4H
Methyl-H2.3 - 2.5s (singlet)-3H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O178 - 182
Pyrrole C2140 - 144
Phenyl C1' (ipso)138 - 140
Phenyl C3' (ipso)139 - 141
Phenyl CH128 - 132
Phenyl CH125 - 128
Phenyl CH120 - 123
Pyrrole C5128 - 132
Pyrrole C3115 - 118
Pyrrole C4110 - 113
Methyl C20 - 22

Causality: The aldehyde proton is significantly deshielded due to the electron-withdrawing nature of the carbonyl group, resulting in a downfield chemical shift.[2] The protons and carbons of the pyrrole ring have characteristic chemical shifts that are influenced by the aromatic system and the substituents.[3]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • For a non-volatile compound, Electrospray Ionization (ESI) is a common and gentle ionization technique. The analysis can be performed on a standalone ESI-MS or, more commonly, coupled with a liquid chromatograph (LC-MS).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For HRMS, use an Orbitrap or Time-of-Flight (TOF) mass analyzer.

  • Molecular Formula: C₁₂H₁₁NO

  • Molecular Weight: 185.23 g/mol

  • Expected HRMS (ESI+): The calculated m/z for [M+H]⁺ (C₁₂H₁₂NO⁺) is 186.0913. The experimentally observed mass should be within 5 ppm of this value.

  • Key Fragmentation: Fragmentation patterns can provide structural information. For instance, loss of the aldehyde group (CHO) would result in a fragment at m/z 157.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is rapid and requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum typically over the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty accessory before running the sample.

Table 3: Characteristic IR Absorptions

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (pyrrole)Stretch3200 - 3400 (broad)
C-H (aromatic)Stretch3000 - 3100
C-H (methyl)Stretch2850 - 3000
C=O (aldehyde)Stretch1660 - 1680 (strong)
C=C (aromatic)Stretch1450 - 1600

Causality: The strong absorption around 1660-1680 cm⁻¹ is a definitive indicator of the conjugated aldehyde carbonyl group.[6][7] The presence of a broad N-H stretch would differentiate this compound from its N-methylated analog.[8]

Purity Assessment and Final Confirmation

Once the structure is confirmed, it is crucial to determine the purity of the sample. Chromatographic techniques are the primary methods for this, supported by melting point and elemental analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique ideal for assessing the purity of non-volatile organic compounds.

  • Instrumentation:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Detector: A UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV-Vis scan).

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Gradient: A typical gradient might be 5% B to 95% B over 10-15 minutes.

    • Injection Volume: 5-10 µL of a ~1 mg/mL sample solution.

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity compounds (>95%), this provides a reliable measure.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the compound, offering a fundamental confirmation of the empirical and molecular formula.

  • Sample Preparation:

    • Provide a pure, dry sample (2-5 mg) to an analytical services laboratory.

  • Expected Results:

    • Theoretical: C, 77.81%; H, 5.99%; N, 7.56%.

    • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.

Summary of Characterization Data

The following diagram illustrates how the data from different techniques are integrated to provide unambiguous structure confirmation.

G cluster_data Experimental Data struct Proposed Structure This compound nmr_data ¹H & ¹³C NMR Proton/Carbon Count Connectivity (COSY, HMBC) Chemical Shifts struct->nmr_data Matches? ms_data Mass Spec (HRMS) Molecular Weight Elemental Formula struct->ms_data Matches? ir_data IR Spectroscopy Functional Groups (C=O, N-H, C=C) struct->ir_data Matches? purity_data purity_data struct->purity_data Matches? confirmation confirmation nmr_data->confirmation Confirmation ms_data->confirmation ir_data->confirmation purity_data->confirmation

Caption: Logic diagram for the confirmation of molecular structure and purity.

Table 4: Summary of Analytical Data for this compound

Analysis TypeTechniqueExpected Result
Identity ¹H NMRSpectrum consistent with Table 1
¹³C NMRSpectrum consistent with Table 2
Molecular Formula HRMS[M+H]⁺ = 186.0913 ± 5 ppm
Functional Groups IRPeaks for C=O (~1670 cm⁻¹), N-H (~3300 cm⁻¹), C=C (~1500 cm⁻¹)
Purity HPLC>95% (by peak area)
Elemental Comp. Elemental AnalysisC, H, N values within ±0.4% of theoretical

Conclusion

The analytical protocols and application notes detailed in this guide provide a comprehensive framework for the characterization of this compound. By systematically applying spectroscopic and chromatographic techniques, researchers can ensure the identity, structure, and purity of this and similar compounds, which is a prerequisite for their use in further research and development, particularly in the pharmaceutical industry. The convergence of data from these orthogonal methods provides a high degree of confidence in the final characterization.

References

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Organic Communications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-formyl pyrrole. The Good Scents Company. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. PubChem. Available at: [Link]

  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters. Available at: [Link]

  • ResearchGate. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available at: [Link]

  • PubMed Central. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. Available at: [Link]

  • RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. ResearchGate. Available at: [Link]

  • University of Southern Mississippi. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Polymer Chemistry Characterization Lab. Available at: [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Leveraging 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde for the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing targeted therapies.[3][4] This guide focuses on a specific, high-potential starting material: 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde . The aldehyde functional group at the C2 position serves as a versatile chemical handle for elaboration into diverse molecular architectures. We provide a detailed exploration of synthetic pathways, experimental protocols, and biological evaluation strategies for developing novel anti-cancer agents from this scaffold, with a focus on kinase inhibition and induction of apoptosis.[5][6]

Introduction: The Strategic Importance of the Pyrrole Scaffold

Pyrrole and its derivatives are foundational components in a variety of compounds with significant biological activity, including anti-inflammatory, antibacterial, and notably, anti-cancer properties.[1] Several highly successful anti-cancer drugs, such as Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) and Vorolanib (a VEGFR/PDGFR inhibitor), feature a pyrrole core, underscoring its importance in designing potent kinase inhibitors.[7] The anticancer activity of pyrrole-containing compounds is frequently attributed to the direct inhibition of critical signaling proteins like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other kinases that are often dysregulated in cancer.[8][9]

The starting material, this compound, is strategically designed. The N-aryl substitution with a 3-methylphenyl group provides a lipophilic domain that can be crucial for membrane permeability and can engage in hydrophobic interactions within protein binding pockets. The C2-carbaldehyde is the key to synthetic diversification, allowing for the construction of larger, more complex molecules through well-established organic reactions. Studies have consistently shown that the presence of a carbonyl group, or a derivative thereof, on the pyrrole ring is a key moiety for biological activity.[7]

This document serves as a practical guide for researchers, providing validated protocols to synthesize and screen derivatives of this compound, thereby accelerating the discovery of new therapeutic candidates.

Logical Workflow for Drug Discovery

The following diagram outlines the comprehensive workflow from the initial scaffold to the identification of a lead compound. This process integrates synthesis, purification, characterization, and multi-stage biological evaluation.

G cluster_0 Synthesis & Chemistry cluster_1 Biological Evaluation Start 1-(3-methylphenyl)-1H- pyrrole-2-carbaldehyde Synth Synthetic Derivatization (e.g., Claisen-Schmidt, Reductive Amination) Start->Synth Versatile Scaffold Purify Purification (Column Chromatography, Recrystallization) Synth->Purify Crude Product Char Structural Characterization (NMR, MS, IR) Purify->Char Pure Compound Screen Primary Screen: In Vitro Cytotoxicity Assay (MTT) Char->Screen Test Compounds Select Hit Selection (Potency & Selectivity) Screen->Select IC50 Data Mech Mechanism of Action Studies (Kinase Assay, Apoptosis Assay) Select->Mech Promising Hits Lead Lead Compound Identification Mech->Lead Validated Mechanism G reagents 1. Substituted Acetophenone 2. Ethanol 3. Aq. NaOH or KOH start 1-(3-methylphenyl)-1H- pyrrole-2-carbaldehyde product Pyrrole-Based Chalcone Derivative start->product Stir at RT, 2-12h

Caption: Synthetic scheme for pyrrole-based chalcone synthesis.

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4'-hydroxyacetophenone, 4'-methoxyacetophenone)

  • Ethanol (95%)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 40% aqueous solution

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.05 equivalents of the selected substituted acetophenone in a minimal amount of ethanol (approx. 20-30 mL) with gentle stirring.

  • Initiation of Condensation: Cool the flask in an ice bath. While stirring vigorously, add the 40% aqueous KOH or NaOH solution dropwise. A distinct color change (typically to yellow, orange, or deep red) should be observed, indicating the formation of the enolate and subsequent condensation.

    • Expert Insight: The dropwise addition of a strong base at a low temperature is crucial to prevent side reactions, such as the self-condensation of the ketone.

  • Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-12 hours.

  • Work-up and Isolation: Once the starting material is consumed, pour the reaction mixture into a beaker containing crushed ice and water (approx. 100 mL). Acidify the mixture by slowly adding 1 M HCl until the pH is neutral (~7). The solid chalcone product will precipitate out.

    • Self-Validation Check: The formation of a solid precipitate upon neutralization is a key indicator of successful product formation. The color of the precipitate should correspond to the color observed during the reaction.

  • Purification: Collect the crude solid by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified chalcone using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 1.2: Synthesis of Pyrrole-Based Schiff Bases (Imines)

Rationale: The reaction of the carbaldehyde with a primary amine forms a Schiff base or imine. This linkage is metabolically stable and allows for the introduction of diverse aromatic and heterocyclic moieties, significantly expanding the chemical space for biological screening.

Materials:

  • This compound

  • A primary amine (e.g., aniline, 4-chloroaniline, 2-aminothiazole)

  • Absolute Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Amine Addition: Add 1.0 equivalent of the chosen primary amine to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Expert Insight: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize directly from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification and Characterization: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Confirm the structure via NMR, IR (noting the appearance of the C=N stretch), and MS.

Part 2: Protocols for Biological Evaluation

After successful synthesis and characterization, the novel compounds must be evaluated for their anti-cancer activity.

Protocol 2.1: In Vitro Cytotoxicity Assessment via MTT Assay

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. [10]It is a standard primary screen for cytotoxicity of novel compounds. [11]Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, whereas dead cells lose this ability.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous cell line for selectivity (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized compounds dissolved in DMSO (stock solutions, e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, multichannel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

    • Self-Validation Check: Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced cytotoxicity.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2.2: Mechanism of Action - Kinase Inhibition Assay

Rationale: Since many pyrrole-based agents act as kinase inhibitors, a direct assessment of enzyme inhibition is a critical secondary screen. [4][7][12]This protocol provides a general framework for a luminescence-based assay that measures ATP consumption, a direct consequence of kinase activity.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Target Kinase (e.g., VEGFR2) Substrate Substrate + ATP Kinase->Substrate Phosphorylation (ATP consumed) Detection Add Kinase-Glo® Reagent Substrate->Detection Inhibitor Test Compound (Pyrrole Derivative) Inhibitor->Kinase Inhibition Luminescence Measure Luminescence (Proportional to remaining ATP)

Caption: Workflow for a luminescence-based kinase inhibition assay.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. A potent inhibitor will result in less ATP being consumed, leading to a higher luminescence signal. Commercial kits like Kinase-Glo® (Promega) are widely used for this purpose.

Abbreviated Protocol:

  • Setup: In a white 96-well plate, add the kinase buffer, the specific kinase (e.g., VEGFR2, EGFR), and the test compound at various concentrations.

  • Initiate Reaction: Add the kinase substrate and ATP to start the reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light.

  • Readout: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

  • Analysis: High luminescence indicates low kinase activity (high inhibition). Calculate IC₅₀ values by plotting the percentage of inhibition against the log of the inhibitor concentration.

Part 3: Data Presentation and Interpretation

Effective drug discovery relies on the clear presentation and interpretation of quantitative data.

Hypothetical Cytotoxicity Data

The following table presents hypothetical IC₅₀ data for a series of chalcone derivatives synthesized from this compound.

Compound IDR-Group (at 4'-position of acetophenone)IC₅₀ (μM) vs. A549 (Lung Cancer)IC₅₀ (μM) vs. MCF-7 (Breast Cancer)IC₅₀ (μM) vs. HEK293 (Normal Kidney)Selectivity Index (SI)¹
Chalcone-1 -H15.218.5> 100> 6.5
Chalcone-2 -OH5.87.185.314.7
Chalcone-3 -OCH₃8.310.292.111.1
Chalcone-4 -Cl2.1 3.5 60.728.9
Doxorubicin (Reference Drug)0.91.25.46.0

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (A549). A higher SI is desirable.

Interpretation:

From this hypothetical data, Chalcone-4 , bearing an electron-withdrawing chloro group, demonstrates the most potent activity against both cancer cell lines. Crucially, it also shows the highest selectivity index (28.9), indicating it is significantly more toxic to cancer cells than to normal cells compared to the other derivatives and even the standard chemotherapeutic, Doxorubicin. The hydroxyl group in Chalcone-2 also confers good activity, suggesting that hydrogen bond donating/accepting capabilities at this position are favorable. This structure-activity relationship (SAR) data is vital for guiding the next round of synthesis to further optimize potency and selectivity.

References

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. Available at: [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). PubMed. Available at: [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). ACS Publications. Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Sci Forschen. Available at: [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed. Available at: [Link]

  • Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Available at: [Link]

  • Chalcone derivatives from pyrrole-2-aldehyde. (n.d.). Scholarly Commons. Available at: [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). (n.d.). ORCA - Cardiff University. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrrole-pyrido[2,3-d] pyrimidine-based compounds as Thymidylate Synthase Inhibitors. (2025). Semantic Scholar. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed. Available at: [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Available at: [Link]

  • "Chalcone derivatives from pyrrole-2-aldehyde" by Ahmad Hamidi. (n.d.). Scholarly Commons. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Available at: [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. Available at: [Link]

  • Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. (2014). PubMed. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ScienceOpen. Available at: [Link]

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experimental procedure for Knoevenagel condensation of pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Knoevenagel Condensation of Pyrrole-2-Carbaldehydes: Protocols, Mechanistic Insights, and Applications

Introduction: The Strategic Union of Pyrroles and the Knoevenagel Reaction

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a base.[1] This reaction is renowned for its reliability and versatility in creating α,β-unsaturated systems, which are pivotal intermediates in organic synthesis.[2] When applied to heteroaromatic aldehydes, the Knoevenagel condensation unlocks pathways to a diverse array of functionalized molecules with significant biological and material science applications.[3]

Pyrrole-2-carbaldehyde, a derivative of the fundamental pyrrole heterocycle, serves as a particularly valuable substrate in this context. The pyrrole nucleus is a privileged scaffold found in a multitude of natural products and pharmaceuticals, including landmark drugs.[4][5] The strategic application of the Knoevenagel condensation to pyrrole-2-carbaldehydes provides a direct and efficient route to synthesize vinylogous pyrrole derivatives. These products are not only crucial for extending conjugation, which is vital for developing dyes and materials, but also serve as precursors for more complex molecular architectures in medicinal chemistry, including potent anticancer agents.[6] This guide offers a senior scientist's perspective on executing this reaction, detailing field-proven protocols, explaining the causality behind procedural choices, and providing troubleshooting insights for researchers in organic synthesis and drug development.

Mechanistic Rationale: Controlling the Reaction Pathway

The efficacy of the Knoevenagel condensation hinges on the activation of the active methylene compound by a base to form a nucleophilic carbanion (or enolate).[2] This nucleophile then attacks the electrophilic carbonyl carbon of pyrrole-2-carbaldehyde. The subsequent intermediate undergoes dehydration to yield the final conjugated product. The choice of catalyst is critical and dictates the reaction mechanism and efficiency.

Catalytic Pathways:

  • Amine Catalysis (e.g., Piperidine): Weakly basic amines like piperidine are classic catalysts for this transformation.[7] The mechanism can proceed through two dominant pathways. The first involves the base abstracting a proton from the active methylene compound to form an enolate. The second, particularly with secondary amines like piperidine, involves the formation of an intermediate iminium ion from the aldehyde.[8][9] This iminium ion is significantly more electrophilic than the starting aldehyde, accelerating the nucleophilic attack by the enolate. The rate-determining step is often the formation of the iminium ion.[9]

  • Organocatalysis (e.g., L-Proline): In the pursuit of greener chemistry, organocatalysts like L-proline have emerged as powerful alternatives.[10] L-proline can act as a bifunctional catalyst, using its amine group to form an iminium ion and its carboxylic acid moiety to facilitate other proton transfer steps. These reactions can often be performed in environmentally benign solvents like water, which can enhance reaction rates and selectivity.[10]

The active methylene compound's acidity (governed by the electron-withdrawing groups like -CN, -COOR, -COR) is a key determinant of reactivity. Highly acidic compounds like malononitrile or Meldrum's acid react more readily than less acidic ones like dialkyl malonates.[1]

Experimental Protocols

Herein, we detail three distinct protocols for the Knoevenagel condensation of pyrrole-2-carbaldehydes, each offering unique advantages in terms of reaction conditions, speed, and environmental impact.

Protocol 1: Classic Piperidine-Catalyzed Condensation

This method is a robust and widely used procedure that provides excellent yields for a variety of substrates. It relies on the catalytic action of piperidine in an organic solvent.

Materials and Reagents:

  • Pyrrole-2-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalytic amount, ~10 mol%)

  • Ethanol or Methanol (reaction solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve pyrrole-2-carbaldehyde (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol (sufficient to form a stirrable solution, approx. 0.2-0.5 M).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq.) using a microliter syringe. The addition of the base often results in a slight color change.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).

    • Causality Insight: Heating to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate. Ethanol is a good solvent choice as it dissolves the reactants and the catalyst, and its boiling point is suitable for many Knoevenagel condensations.

  • Monitoring Progress: Monitor the reaction's progress by TLC. Take small aliquots from the reaction mixture and spot them on a silica gel plate, eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, typically lower Rf product spot, indicates reaction progression.

  • Workup and Isolation: Once the reaction is complete (usually 2-6 hours), cool the mixture to room temperature. The product often precipitates out of the solution upon cooling.

    • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if it is an oil or if recrystallization is ineffective.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[11]

Protocol 2: Green Organocatalytic Approach with L-Proline

This protocol offers an environmentally friendly alternative by using the biodegradable organocatalyst L-proline in water.[10]

Materials and Reagents:

  • Pyrrole-2-carbaldehyde

  • Active methylene compound (e.g., 3-cyanoacetylindole)

  • L-Proline (catalytic amount, ~20 mol%)

  • Water (solvent)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a flask, prepare a suspension of pyrrole-2-carbaldehyde (1.0 eq.) and the active methylene compound (1.0 eq.) in water.

  • Catalyst Addition: Add L-proline (0.2 eq.) to the suspension.

  • Reaction Execution: Vigorously stir the mixture at room temperature.

    • Causality Insight: Despite the low solubility of the reactants, the reaction often proceeds efficiently at the interface or in small aqueous aggregates. Water can enhance reaction rates through hydrophobic effects and hydrogen bonding.[10] The reaction is often complete within a few hours at ambient temperature, avoiding the need for heating.

  • Monitoring and Workup: Monitor the reaction by TLC. The product, being largely organic, typically precipitates from the aqueous medium as it is formed.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with water to remove the L-proline catalyst and then with a small amount of a non-polar solvent like cold diethyl ether or hexanes to remove any unreacted starting materials. The product is often pure enough after this step, but recrystallization can be performed if necessary.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants and solvent.[12][13]

Materials and Reagents:

  • Pyrrole-2-carbaldehyde

  • Active methylene compound (e.g., malonic acid for Doebner modification)[14]

  • Catalyst (e.g., piperidine or pyridine)

  • Microwave-safe reaction vessel with a snap cap

  • Microwave synthesizer

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine pyrrole-2-carbaldehyde (1.0 eq.), the active methylene compound (1.2 eq.), and the catalyst (e.g., piperidine, 0.2 eq.) in a suitable solvent (e.g., ethanol or solvent-free).

  • Reaction Execution: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-130 °C) for a short duration (e.g., 5-15 minutes).[12]

    • Causality Insight: Microwave energy directly couples with polar molecules, leading to rapid and uniform heating that is often more efficient than conventional methods. This can lead to higher yields and cleaner reactions by minimizing thermal degradation.[13]

  • Workup and Isolation: After the reaction is complete, cool the vial to room temperature (automated in most synthesizers). The workup procedure is similar to the classical method: collect any precipitate by filtration or remove the solvent in vacuo before purification.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation: Summary of Reaction Conditions

The choice of reactants and conditions significantly impacts the outcome. The following table summarizes representative examples found in the literature.

Pyrrole-2-carbaldehydeActive Methylene CompoundCatalyst (mol%)SolventTemp. (°C)TimeYield (%)
Pyrrole-2-carbaldehydeMalononitrilePiperidine (cat.)Benzene801.5 h~75%[15]
Pyrrole-2-carbaldehyde3-CyanoacetylindoleL-Proline (20%)WaterRT2-3 h>90%[10]
N-Methylpyrrole-2-carbaldehyde2-Acetyl-1-methylpyrroleNaOH (aq)EthanolRT24 h~85%[16]
Various AldehydesMalononitrileNoneWaterRT3-30 min84-95%[17]
Phenolic AldehydesMalonic AcidPiperidine/PyridineNoneMW (130W)2-10 min70-95%[14]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow and a plausible catalytic cycle for the piperidine-mediated reaction.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Product Isolation cluster_3 Purification & Analysis A 1. Combine Pyrrole-2-carbaldehyde, Active Methylene Compound, & Solvent B 2. Add Catalyst (e.g., Piperidine) A->B C 3. Heat to Reflux or Use Microwave Irradiation B->C D 4. Monitor by TLC C->D E 5. Cool Reaction Mixture D->E F 6. Isolate Crude Product (Filtration or Evaporation) E->F G 7. Purify by Recrystallization or Column Chromatography F->G H 8. Characterize Product (NMR, IR, MS) G->H

Caption: General experimental workflow for Knoevenagel condensation.

G Aldehyde Pyrrole-CHO Iminium Iminium Ion (Electrophile) Aldehyde->Iminium + Piperidine - H2O Piperidine Piperidine Adduct Adduct Iminium->Adduct ActiveMethylene Active Methylene (Z-CH2-Z') Enolate Enolate (Nucleophile) ActiveMethylene->Enolate + Piperidine - Piperidinium+ Enolate->Adduct C-C Bond Formation Product Final Product Adduct->Product - Piperidine - H+

Caption: Simplified catalytic cycle for a piperidine-mediated reaction.

Conclusion and Future Outlook

The Knoevenagel condensation of pyrrole-2-carbaldehydes is a powerful and adaptable reaction for synthesizing a wide range of α,β-unsaturated pyrrole derivatives. By understanding the underlying mechanisms, researchers can select from classical, organocatalytic, or microwave-assisted protocols to best suit their synthetic goals, whether they prioritize yield, reaction speed, or environmental sustainability. The protocols and insights provided in this guide serve as a robust starting point for scientists engaged in the synthesis of novel chemical entities for drug discovery and materials science, enabling the efficient creation of molecules with significant potential.

References

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]

  • Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry. Available at: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health (NIH). Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Synthesis, Characterization and Spectral Analysis, of Pyrrole-2-Carboxaldehyde-4-(4-Methoxyphenyl)-Thiosemicarbazone-Bis(Triphenylphosphine)Copper(I)Nitrate. ResearchGate. Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. Available at: [Link]

  • Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. Available at: [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. MDPI. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. PubMed. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc. Available at: [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]

  • Microwave-assisted organic synthesis of pyrroles (Review). ResearchGate. Available at: [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. Available at: [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Available at: [Link]

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. Available at: [Link]

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. ResearchGate. Available at: [Link]

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Application Notes & Protocols: The Role of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile role of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde as a pivotal building block in the synthesis of advanced functional materials. We will delve into its applications in the creation of corrosion inhibitors, fluorescent materials, and as a precursor for conjugated systems, complete with detailed experimental protocols.

Introduction: The Strategic Importance of N-Aryl Pyrrole Scaffolds

Pyrrole and its derivatives are fundamental heterocyclic compounds renowned for their electron-rich nature, which makes them exceptional candidates for applications in organic electronics and conductive polymers.[1] The introduction of an N-aryl substituent, such as the 3-methylphenyl group in this compound, offers a powerful means to modulate the electronic properties, solubility, and solid-state packing of the resulting materials. The carbaldehyde functional group at the 2-position serves as a versatile synthetic handle for a variety of chemical transformations, most notably the formation of Schiff bases and participation in condensation polymerizations. This unique combination of a tunable N-aryl pyrrole core and a reactive aldehyde group positions this compound as a highly valuable precursor in material science.

Synthesis of this compound

A common and effective method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group onto an activated aromatic ring, such as pyrrole.

Conceptual Synthetic Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-(3-methylphenyl)-1H-pyrrole 1-(3-methylphenyl)-1H-pyrrole Vilsmeier_Haack Vilsmeier-Haack Reaction 1-(3-methylphenyl)-1H-pyrrole->Vilsmeier_Haack Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Vilsmeier_Haack Product_Molecule This compound Vilsmeier_Haack->Product_Molecule Formylation

Caption: Vilsmeier-Haack synthesis of the target compound.

Application in Corrosion Inhibition via Schiff Base Formation

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are highly effective as corrosion inhibitors for metals like mild steel, particularly in acidic environments.[3] The inhibitory action is attributed to the adsorption of the Schiff base molecules onto the metal surface, forming a protective barrier. This adsorption occurs through the lone pair electrons on the nitrogen and oxygen atoms and the π-electrons of the aromatic rings.[3]

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of N-((1-(3-methylphenyl)-1H-pyrrol-2-yl)methylene)aniline as a representative Schiff base.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.85 g (10 mmol) of this compound in 30 mL of ethanol.

  • To this solution, add 0.93 g (10 mmol) of aniline.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a vacuum oven.

  • Characterize the product using IR and NMR spectroscopy to confirm the formation of the imine bond.

Start Start Dissolve Dissolve Pyrrole Aldehyde in Ethanol Start->Dissolve Add_Aniline Add Aniline & Acetic Acid Dissolve->Add_Aniline Reflux Reflux for 4-6 hours Add_Aniline->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize (IR, NMR) Dry->Characterize End End Characterize->End

Caption: Workflow for Schiff base synthesis.

Protocol 2: Evaluation of Corrosion Inhibition (Weight Loss Method)

This protocol provides a standardized method to assess the corrosion inhibition efficiency of the synthesized Schiff base on mild steel in an acidic medium.

Materials:

  • Mild steel coupons of known dimensions

  • 1 M Hydrochloric Acid (HCl) solution

  • Synthesized Schiff base inhibitor

  • Acetone

  • Analytical balance

  • Water bath

Procedure:

  • Coupon Preparation: Mechanically polish mild steel coupons, degrease with acetone, wash with deionized water, and dry. Accurately weigh each coupon (W1).

  • Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of the synthesized Schiff base (e.g., 50, 100, 200, 500 ppm). A blank solution of 1 M HCl without the inhibitor is also required.

  • Immersion Test: Immerse one prepared coupon into each of the test solutions, ensuring it is fully submerged. Maintain the temperature at 25°C using a water bath.

  • Exposure: Allow the coupons to remain in the solutions for a specified period (e.g., 6 hours).

  • Coupon Cleaning: After the immersion period, remove the coupons, wash with water and a brush to remove corrosion products, clean with acetone, dry, and re-weigh (W2).

  • Calculations:

    • Corrosion Rate (CR): CR (g/m²h) = (W1 - W2) / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Application in Fluorescent Materials

Schiff bases derived from various aromatic aldehydes, including pyrrole derivatives, can exhibit significant fluorescence properties.[4] The extended π-conjugation in these molecules often leads to absorption in the UV-visible region and subsequent emission of light. The photophysical properties can be tuned by altering the substituents on the aniline ring or the pyrrole nucleus. These fluorescent properties make them suitable for applications as sensors, probes, or in organic light-emitting diodes (OLEDs).

Protocol 3: Characterization of Photophysical Properties

This protocol outlines the steps to measure the absorption and emission spectra of the synthesized Schiff base.

Materials:

  • Synthesized Schiff base

  • Spectroscopic grade solvent (e.g., Dichloromethane or Acetonitrile)

  • UV-Vis Spectrophotometer

  • Fluorimeter

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a stock solution of the Schiff base in the chosen solvent at a concentration of 1 mM. From this, prepare a series of dilutions to find an optimal concentration for absorbance measurements (typically around 10 µM, with an absorbance maximum below 0.1). For fluorescence measurements, prepare a very dilute solution (around 1 µM) from the stock.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the 10 µM solution from 200 to 800 nm against a solvent blank.

    • Identify the wavelength of maximum absorption (λ_max).

  • Fluorescence Spectroscopy:

    • Using the 1 µM solution, excite the sample at its λ_max.

    • Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to 800 nm.

    • Identify the wavelength of maximum emission (λ_em).

  • Data Analysis: Report the λ_max and λ_em. The Stokes shift (difference between λ_em and λ_max) can also be calculated, which is an important parameter for fluorescent materials.

Table 1: Hypothetical Photophysical Data for a Pyrrole-derived Schiff Base

PropertyValue
SolventDichloromethane
λmax (nm)385
λem (nm)490
Stokes Shift (nm)105
AppearanceYellowish-green fluorescence

Precursor for Advanced Materials

Beyond Schiff bases, this compound can serve as a building block for other advanced materials:

  • Conducting Polymers: The aldehyde group can be used in condensation reactions with other monomers to create conjugated polymers. The electron-rich pyrrole unit contributes to the conductivity of the polymer backbone.[1][5]

  • Metal Complexes: The Schiff bases derived from this aldehyde can act as ligands to coordinate with various metal ions. These metal complexes can have interesting catalytic, magnetic, or biological properties.[6][7]

  • Organic Semiconductors: The N-aryl pyrrole moiety is a promising donor unit in donor-acceptor type small molecules for use in organic field-effect transistors (OFETs).[1] The aldehyde provides a convenient point for further molecular elaboration.

Conclusion

This compound is a versatile and valuable building block in material science. Its strategic design, combining a tunable N-aryl pyrrole core with a reactive aldehyde, provides access to a wide array of functional materials. The protocols outlined herein for the synthesis and evaluation of its Schiff base derivatives in corrosion inhibition and fluorescence applications serve as a foundational guide for researchers to explore the full potential of this compound in developing next-generation materials.

References

  • ResearchGate. Synthesis, characterization and corrosion studies of Schiff bases derived from pyrrole-2-carbaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • ResearchGate. Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. Available from: [Link]

  • The Open Medicinal Chemistry Journal. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Available from: [Link]

  • MDPI. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • University of Texas at El Paso. Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. Available from: [Link]

  • ResearchGate. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SCHIFF BASES DERIVED FROM PYRROLE-2-CARBOXALDEHYDE. Available from: [Link]

  • Chemsrc. 1H-Pyrrole,1-(3-methylphenyl)- | CAS#:2437-43-6. Available from: [Link]

  • National Center for Biotechnology Information. Different Schiff Bases—Structure, Importance and Classification. Available from: [Link]

  • Semantic Scholar. Synthesis, Characterization, and Catalytic Activity of Metal Schiff Base Complexes Derived from Pyrrole-2-carboxaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. 1-Methyl-1H-pyrrole-2-carbaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrole-2-carboxaldehyde. Available from: [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • PubMed. Cobalt, Nickel, Copper and Zinc Complexes With 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff Bases: Antimicrobial, Spectroscopic, Thermal and Fluorescence Studies. Available from: [Link]

  • ResearchGate. One-Pot Conversion of Carbohydrates into Pyrrole-2-Carbaldehydes as Sustainable Platform Chemicals. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available from: [Link]

  • NIST. 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. Available from: [Link]

  • AHH Chemical. CAS 35524-41-5 1-(2-METHYLPHENYL)-1H-PYRROLE-2-CARBALDEHYDE. Available from: [Link]

  • RJPT. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Available from: [Link]

  • Royal Society of Chemistry. DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines. Available from: [Link]

  • The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the critical parameters of the synthetic sequence, focusing primarily on the Vilsmeier-Haack formylation step, which is often the source of yield-limiting challenges.

Section 1: Synthesis Overview and Strategy

The most reliable and common route to this compound involves a two-step sequence:

  • Paal-Knorr Synthesis: Formation of the N-arylpyrrole precursor, 1-(3-methylphenyl)-1H-pyrrole, from m-toluidine and 2,5-dimethoxytetrahydrofuran.

  • Vilsmeier-Haack Formylation: Electrophilic formylation of the N-arylpyrrole at the C2 position using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

This guide will address potential issues in both stages, with a primary focus on optimizing the crucial formylation reaction.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation A m-Toluidine C 1-(3-methylphenyl)-1H-pyrrole A->C Paal-Knorr (Acetic Acid, Reflux) B 2,5-Dimethoxytetrahydrofuran B->C Paal-Knorr (Acetic Acid, Reflux) E This compound C->E Vilsmeier-Haack (0 °C to RT) D POCl3 + DMF (Vilsmeier Reagent) D->E

Caption: Overall synthetic workflow.

Section 2: Troubleshooting the Vilsmeier-Haack Formylation

This section addresses the most common questions and issues encountered during the formylation of 1-(3-methylphenyl)-1H-pyrrole.

Q1: My reaction yield is very low (<30%). What are the most critical parameters to investigate?

A low yield is the most frequent complaint and can stem from several factors. The Vilsmeier reagent is a relatively weak electrophile, and pyrroles can be sensitive to the acidic conditions, leading to degradation.[1][2] Here is a hierarchy of parameters to check:

  • Reagent Quality and Stoichiometry:

    • POCl₃: Use a freshly opened bottle or a recently distilled batch. POCl₃ is highly sensitive to moisture and can hydrolyze to phosphoric acid, which will inhibit the reaction.

    • DMF: Use anhydrous DMF. Water in the DMF will quench the Vilsmeier reagent.

    • Stoichiometry: A common mistake is using insufficient Vilsmeier reagent. Start with at least 1.2-1.5 equivalents of both POCl₃ and DMF relative to the pyrrole substrate. Excess reagent can sometimes drive the reaction to completion but may also increase side products.

  • Temperature Control:

    • Addition: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. You must perform the initial mixing of these reagents at 0 °C (ice bath). Add the POCl₃ dropwise to the DMF. Subsequently, the addition of the pyrrole substrate to the pre-formed reagent should also be done slowly at 0 °C.

    • Reaction: After the addition is complete, allowing the reaction to slowly warm to room temperature is standard. However, if yields are low, you may need to gently heat the reaction (e.g., 40-60 °C) for a few hours. Monitor this carefully by TLC, as excessive heat can cause polymerization.

  • Hydrolysis (Work-up) Procedure:

    • The intermediate iminium salt must be carefully hydrolyzed to the final aldehyde. Quenching the reaction mixture on ice is crucial to dissipate heat.

    • The pH must be basic for the hydrolysis to proceed efficiently. After quenching on ice, slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is >8. A vigorous stir for several hours or overnight at room temperature is often required to ensure complete hydrolysis. Incomplete hydrolysis is a major cause of low isolated yield.

Q2: My TLC shows the consumption of starting material, but multiple new spots appear, and my final product is impure. What are these byproducts?

The primary byproducts in a Vilsmeier-Haack reaction on a pyrrole are typically:

  • 3-formyl Isomer: While formylation is electronically directed to the C2 position, a small amount of the C3 isomer can form, especially if the C2 position is sterically hindered (not a major issue here).[3]

  • Diformylated Product: If an excess of the Vilsmeier reagent is used or the reaction temperature is too high, diformylation can occur at the C2 and C5 positions.

  • Polymerization/Degradation Products: Pyrroles are susceptible to polymerization under strong acidic conditions. This often appears as a dark, insoluble tar or a baseline streak on the TLC plate. Strict temperature control and using the correct stoichiometry can minimize this.[4]

To address this, use column chromatography for purification. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective at separating the desired C2-aldehyde from the starting material and other isomers.

Q3: The reaction mixture turns black and forms a significant amount of insoluble tar. How can I prevent this?

This indicates substrate degradation. The primary cause is an overly aggressive reaction environment.

  • Solution 1: Control Temperature. Ensure the initial formation of the Vilsmeier reagent and the addition of the pyrrole are performed at 0 °C to manage the exotherm.

  • Solution 2: Dilution. Running the reaction at a lower concentration can help dissipate heat and reduce the rate of polymerization. Try doubling the volume of the solvent (often DMF itself or an inert co-solvent like dichloromethane).[2]

  • Solution 3: Inverse Addition. Instead of adding the pyrrole to the Vilsmeier reagent, try adding the pre-formed Vilsmeier reagent slowly to a solution of the pyrrole at 0 °C. This keeps the pyrrole in excess initially, which can sometimes reduce degradation.

G cluster_reaction Reaction Conditions cluster_workup Workup & Purification start Low Yield or Impure Product q1 Is Temperature Strictly Controlled at 0°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Implement Ice Bath for Reagent Addition q1->a1_no No q2 Are Reagents Anhydrous & Stoichiometry Correct (≥1.2 eq)? a1_yes->q2 a1_no->start Re-evaluate a2_yes Yes q2->a2_yes Yes a2_no No: Use Anhydrous DMF & Fresh POCl3. Adjust eq. q2->a2_no No q3 Is Hydrolysis Complete? (Quench on ice, pH>8, stir) a2_yes->q3 a2_no->start Re-evaluate a3_yes Yes q3->a3_yes Yes a3_no No: Adjust Workup Protocol. Ensure pH is basic & stir longer. q3->a3_no No q4 Is Purification Effective? a3_yes->q4 a3_no->start Re-evaluate a4_yes Yes q4->a4_yes Yes a4_no No: Optimize Column Chromatography (Hexane/EtOAc gradient) q4->a4_no No end_node Optimized Yield a4_yes->end_node a4_no->start Re-evaluate

Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.

Section 3: Optimized Experimental Protocols

These protocols are designed to be self-validating by including checkpoints and expected observations.

Protocol A: Synthesis of 1-(3-methylphenyl)-1H-pyrrole
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-toluidine (1.0 eq.), 2,5-dimethoxytetrahydrofuran (1.05 eq.), and glacial acetic acid (approx. 5-10 mL per 10 mmol of m-toluidine).

  • Reaction: Heat the mixture to a gentle reflux (approx. 120 °C) and maintain for 2-3 hours. The solution will typically darken to a brown or reddish-brown color.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% Ethyl Acetate in Hexane). The starting m-toluidine should be consumed, and a new, less polar spot corresponding to the N-arylpyrrole should appear.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker containing ice water, which may cause the product to precipitate or form an oil.

  • Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield a pale yellow oil. Expected Yield: 75-90%.

Protocol B: Vilsmeier-Haack Formylation
  • Setup: In a three-neck flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (1.5 eq.) and cool the flask to 0 °C in an ice-salt bath.

  • Reagent Formation: Add POCl₃ (1.2 eq.) dropwise via the dropping funnel to the cooled DMF over 20-30 minutes. A thick, white precipitate (the Vilsmeier reagent) may form. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Substrate Addition: Dissolve 1-(3-methylphenyl)-1H-pyrrole (1.0 eq.) in a small amount of anhydrous DMF or dichloromethane and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Hydrolysis: Prepare a large beaker with crushed ice. Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Basification: Slowly add a saturated aqueous solution of sodium acetate or sodium hydroxide (e.g., 2M NaOH) until the mixture is strongly basic (pH 9-10).

  • Completion: Stir the resulting slurry at room temperature overnight to ensure complete hydrolysis of the iminium intermediate.

  • Extraction & Purification: Extract the mixture three times with ethyl acetate. Wash the combined organic layers with water and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography (gradient elution, Hexane/Ethyl Acetate) to afford the product as a yellow solid or oil. Expected Yield: 65-80%.

Section 4: Data Summary Table

ParameterStep 1: Paal-KnorrStep 2: Vilsmeier-HaackRationale / Key Insight
Key Reagents m-toluidine, 2,5-dimethoxy-tetrahydrofuranPOCl₃, DMFPurity and dryness of reagents are critical for Step 2.
Solvent Glacial Acetic AcidDMF or CH₂Cl₂Acetic acid acts as both solvent and catalyst in Step 1. Anhydrous conditions are paramount for Step 2.
Stoichiometry Pyrrole precursor: 1.05 eq.Vilsmeier Reagent: 1.2-1.5 eq.A slight excess of the formylating agent ensures full conversion of the substrate.
Temperature Reflux (~120 °C)0 °C to Room Temp.Strict low-temperature control is needed to prevent degradation during the Vilsmeier-Haack reaction.
Typical Yield 75-90%65-80% (Optimized)The formylation step is typically the lower-yielding of the two.
Purification Vacuum Distillation / ChromatographyColumn ChromatographyChromatography is usually required to remove isomers and byproducts from the final product.

Section 5: Mechanistic Insights

Understanding the mechanism of the Vilsmeier-Haack reaction can help diagnose issues. The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the pyrrole ring.

G cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl3 POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier Elimination of PO2Cl2- Pyrrole 1-(m-tolyl)pyrrole Sigma Sigma Complex Vilsmeier->Sigma Pyrrole->Sigma Attack at C2 Iminium Iminium Salt Intermediate Sigma->Iminium Aromatization Product Final Aldehyde Iminium->Product Hydrolysis (H2O, OH-)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

The pyrrole nitrogen's lone pair directs the electrophilic attack to the C2 position, making it the most electron-rich and reactive site.[3] The stability of the resulting sigma complex intermediate reinforces this selectivity. The final hydrolysis step is critical and not instantaneous; it requires basic conditions and sufficient time to replace the dimethylamino group with a carbonyl oxygen.

Section 6: References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives... Available from: [Link]

  • Springer. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available from: [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis... Available from: [Link]

  • The Open Medicinal Chemistry Journal. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors... Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ACS Publications. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation... Available from: [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • Jones, G. (1977). The Vilsmeier Reaction of Non-Aromatic Compounds. In: Organic Reactions. John Wiley & Sons, Inc. Available from: [Link]

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Technical Support Center: Purification of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. Here, we address common challenges encountered during chromatographic purification, offering troubleshooting strategies and optimized protocols grounded in scientific principles.

Section 1: Foundational Knowledge

Understanding the Molecule

This compound is a moderately polar aromatic aldehyde. Its structure, featuring a pyrrole ring, a phenyl group, and a carbaldehyde, dictates its chromatographic behavior. The key characteristics to consider are:

  • Polarity: The aldehyde and the N-phenylpyrrole system contribute to its moderate polarity, making it suitable for normal-phase chromatography on silica gel.

  • Stability: Pyrrole-2-carbaldehydes can be sensitive to highly acidic conditions, which may lead to degradation or side reactions on the column.[1][2] Standard silica gel is slightly acidic and can sometimes cause issues.[3]

  • Potential Impurities: The synthesis of this compound, often via methods like the Paal-Knorr synthesis, can result in specific impurities.[4][5][6][7] Common impurities may include unreacted starting materials (e.g., a 1,4-dicarbonyl compound and 3-methylaniline) or partially reacted intermediates.

Choosing Your Chromatographic System
  • Stationary Phase: Silica gel (60 Å, 200-400 mesh) is the standard and most effective choice for this compound. In cases of suspected acid-catalyzed degradation, using silica gel deactivated with a base (e.g., triethylamine) or opting for a less acidic stationary phase like alumina (neutral or basic) can be beneficial.[3]

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture is ideal. The most common and effective systems are gradients of ethyl acetate (EtOAc) in hexanes or petroleum ether.[8] For aromatic compounds that are difficult to separate, incorporating toluene into the mobile phase can improve resolution by leveraging π-π interactions.[9][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis?

A good starting point for thin-layer chromatography (TLC) is 20-30% ethyl acetate in hexanes. This should place your product with a retention factor (Rf) between 0.2 and 0.4, which is ideal for column chromatography separation.[3]

Q2: My compound is streaking or tailing on the TLC plate. What does this mean?

Streaking is often caused by overloading the TLC spot or the compound's interaction with the acidic nature of the silica gel. To troubleshoot:

  • Dilute your sample: Ensure you are not spotting a solution that is too concentrated.

  • Add a modifier: Add a small amount (0.1-1%) of triethylamine or acetic acid to the developing solvent. For an aldehyde, which can be slightly acidic, a trace of acetic acid might help, but triethylamine is often used to neutralize active sites on the silica.[11][12]

  • Consider compound stability: The streaking might indicate degradation on the silica plate.[3]

Q3: How do I choose between wet loading and dry loading my sample onto the column?

  • Wet Loading: This is suitable for samples that are readily soluble in the initial, low-polarity mobile phase. Dissolve your crude product in the minimum amount of eluent (or a slightly more polar solvent like dichloromethane if necessary) and carefully pipette it onto the top of the silica bed.[13]

  • Dry Loading: This method is superior for samples with poor solubility in the starting eluent or for achieving the highest resolution.[13] To dry load, dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-5 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[13] This powder is then carefully added to the top of the column.[13]

Section 3: In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Problem 1: Poor Separation / Co-elution of Impurities

Symptom: Fractions contain a mixture of your desired product and one or more impurities, despite a promising TLC result.

Root Cause Analysis:

  • Overloading the Column: The most common cause. Too much sample relative to the amount of silica gel will exceed the column's separation capacity.

  • Sub-optimal Solvent System: The TLC solvent system may not scale up perfectly to the column. Differences in silica gel (TLC plate vs. bulk silica) can affect separation.[10]

  • Band Broadening: Improper column packing (e.g., air bubbles, uneven surface) or loading the sample in too large a volume of strong solvent can cause the sample band to widen, leading to poor resolution.

Solutions & Protocols:

  • Optimize Column Loading:

    • Rule of Thumb: Use a silica-to-sample mass ratio of at least 50:1 for difficult separations. For routine purifications, 30:1 may suffice.

  • Refine the Mobile Phase:

    • Shallow Gradient: If your product and impurity are close on the TLC plate, use a slower, shallower gradient during elution. For example, instead of jumping from 10% to 20% EtOAc, increase the polarity in 1-2% increments.

    • Alternative Solvents: If a hexane/EtOAc system fails, explore a system with different selectivity. Try replacing EtOAc with diethyl ether or adding toluene to the hexane mobile phase (e.g., starting with 5% toluene/hexane and adding EtOAc as the polar modifier).[10] Toluene can help separate aromatic compounds.[9][10]

  • Improve Loading Technique:

    • Dry Loading: As mentioned in the FAQ, this is the best practice for sharp bands and optimal separation.[13]

Problem 2: Low Yield / Product Loss on the Column

Symptom: The amount of purified product recovered is significantly lower than expected, and TLC analysis of the crude material showed a strong product spot.

Root Cause Analysis:

  • Irreversible Adsorption: The compound may be strongly binding to the acidic sites on the silica gel.

  • Compound Degradation: The slightly acidic nature of silica gel can catalyze the degradation of sensitive compounds.[2][3] Aldehydes can sometimes be susceptible to reactions on silica.[2][14][15]

  • Product is Too Dilute: The compound may have eluted, but the fractions are so dilute that it is not easily detected by TLC.[3]

Solutions & Protocols:

  • Test for Silica Stability (2D TLC):

    • Spot your crude material in one corner of a square TLC plate.

    • Run the plate in your chosen solvent system.

    • Remove the plate, allow it to dry completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • Interpretation: If the compound is stable, it will appear on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.[12]

  • Deactivate the Silica Gel:

    • Prepare your mobile phase with 0.5-1% triethylamine. This neutralizes the acidic sites on the silica and can prevent both irreversible adsorption and degradation.

  • Column Flush:

    • After your expected product has eluted, flush the column with a very polar solvent, such as 100% ethyl acetate or 5-10% methanol in dichloromethane.[12] Collect these fractions and concentrate them to see if any product was retained.

Experimental Workflow and Troubleshooting Diagram

The following diagrams illustrate the standard workflow for purification and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. Develop TLC Method (Target Rf ~0.3) Pack 2. Pack Column (Slurry Pack) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Yield 9. Determine Yield & Purity Evap->Yield caption Fig. 1: Standard Experimental Workflow

Fig. 1: Standard Experimental Workflow

G Start Problem Encountered Q_Sep Is separation poor? Start->Q_Sep Q_Yield Is yield low? Start->Q_Yield Sol_Shallow Use Shallower Gradient Q_Sep->Sol_Shallow Yes Sol_DryLoad Use Dry Loading Q_Sep->Sol_DryLoad Yes Sol_Ratio Increase Silica:Sample Ratio Q_Sep->Sol_Ratio Yes Sol_2DTLC Perform 2D TLC (Check Stability) Q_Yield->Sol_2DTLC Yes Q_Degrade Degradation Observed? Sol_2DTLC->Q_Degrade Sol_Deactivate Deactivate Silica (Use 1% Et3N in Eluent) Q_Degrade->Sol_Deactivate Yes Sol_Flush Flush Column w/ Polar Solvent Q_Degrade->Sol_Flush No caption Fig. 2: Troubleshooting Decision Tree

Fig. 2: Troubleshooting Decision Tree

Section 4: Standard Operating Protocol (SOP)

This SOP outlines a reliable method for the purification of ~500 mg of crude this compound.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 200-400 mesh), ~25 g

  • Hexanes (or Petroleum Ether)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Glass column (2-3 cm diameter)

  • TLC plates, collection tubes, rotary evaporator

Protocol:

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of 0.2-0.3. Start with 20% EtOAc/Hexanes.

  • Sample Preparation (Dry Loading):

    • Dissolve ~500 mg of crude material in 5-10 mL of DCM.

    • Add ~1.5 g of silica gel to the solution.

    • Gently swirl the flask while removing the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.[13]

  • Column Packing (Slurry Method):

    • Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer (~0.5 cm) of sand.

    • In a beaker, mix ~25 g of silica gel with the starting eluent (e.g., 5% EtOAc/Hexanes) to form a slurry.

    • Pour the slurry into the column. Tap the column gently to ensure even packing and drain the excess solvent until it is just above the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance.[13]

  • Loading and Elution:

    • Carefully add the dry-loaded sample powder to the top of the column.

    • Gently add the starting eluent (5% EtOAc/Hexanes) and begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., 5% -> 10% -> 15% -> 20% EtOAc). The exact gradient will depend on the separation needed.

  • Monitoring and Collection:

    • Collect fractions of equal volume (e.g., 10-15 mL).

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Work-up:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary Table
ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 200-400 mesh)Standard for moderately polar compounds.
Silica:Crude Ratio 30:1 to 50:1 (by mass)Ensures adequate separation capacity.
Starting Eluent (TLC) 20-30% EtOAc in HexanesAims for an ideal Rf of 0.2-0.4.
Column Eluent System Gradient of 5% -> 40% EtOAc in HexanesAllows for elution of non-polar impurities first, followed by the product.
Alternative Eluent Toluene/Hexane/EtOAcToluene can improve the separation of aromatic compounds.[9][10]
Loading Method Dry LoadingProvides the highest resolution and sharpest bands.[13]

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • BGD Group. (2011). TLC Developing System. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • Reddit r/Chempros. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]

  • Google Patents. (2020).
  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • PubMed Central. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]

  • ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • The Royal Society of Chemistry. (2011). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • ACS Publications. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. [Link]

  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. [Link]

  • ResearchGate. Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. [Link]

  • ResearchGate. (2017). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. [Link]

  • PubMed Central. (2016). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. [Link]

  • Reddit r/chemhelp. (2014). What compounds are unstable in a silica gel column (chromatography). [Link]

  • New Journal of Chemistry (RSC Publishing). (2001). Condensation of pyrrole with aldehydes in the presence of Y zeolites and mesoporous MCM-41 aluminosilicate: on the encapsulation of porphyrin precursors. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

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Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted pyrroles. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success, ensuring you can adapt and refine the reaction for your specific substrates.

Section 1: Understanding the Foundation: The Reaction Mechanism

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich heterocycles like pyrroles.[1][2] The reaction proceeds in three main stages: the formation of the electrophilic Vilsmeier reagent, the electrophilic attack by the pyrrole, and the subsequent hydrolysis to yield the desired aldehyde.[3] Understanding this mechanism is critical for effective troubleshooting.

The process begins with the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to form the chloroiminium ion, known as the Vilsmeier reagent.[4][5] This reagent is the active electrophile. The electron-rich pyrrole ring then attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.[6] This step is an electrophilic aromatic substitution.[7] The final step involves aqueous work-up, where the iminium salt is hydrolyzed to furnish the pyrrole-carboxaldehyde.[3][5]

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism on Pyrrole cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR + POCl₃ POCl3 POCl₃ Pyrrole Substituted Pyrrole Iminium Iminium Salt Intermediate Pyrrole->Iminium + Vilsmeier Reagent Iminium_hydrolysis Iminium Salt Intermediate Aldehyde Formyl-Pyrrole Product Iminium_hydrolysis->Aldehyde + H₂O (Work-up)

Caption: The three key stages of the Vilsmeier-Haack reaction.

Section 2: Troubleshooting Guide

This section is structured to address the most common issues encountered during the formylation of substituted pyrroles.

Troubleshooting_Flowchart Troubleshooting Workflow start Experiment Outcome: Low/No Yield or Side Products q_reaction Is there any product formation? start->q_reaction a_reagents Check Reagent Quality: - Use fresh/distilled POCl₃ - Use anhydrous DMF q_reaction->a_reagents No q_products What is the issue? Multiple Spots or Tar? q_reaction->q_products Yes a_substrate Evaluate Substrate Reactivity: - Is the pyrrole electron-rich? - EWGs may inhibit the reaction a_reagents->a_substrate If reagents are good a_temp Adjust Temperature: - Form reagent at 0°C - Gradually heat reaction (RT to 80°C+) a_substrate->a_temp If substrate is suitable a_regio Poor Regioselectivity: - Analyze electronic/steric factors - Lower temperature - Change solvent q_products->a_regio Multiple Products a_tar Polymerization/Tar: - Reaction too hot? - Use moderate excess of VR (1.1-1.5 eq) - Check substrate stability q_products->a_tar Tar/Decomposition a_workup Difficult Work-up: - Ensure complete hydrolysis - Quench on ice - Neutralize properly with base q_products->a_workup Work-up Issues

Caption: A logical workflow for troubleshooting common reaction failures.

Issue: Low or No Product Yield

Q: My reaction shows no conversion of the starting material. What is the most common cause? A: The primary culprit is often the quality of the reagents. The Vilsmeier reagent is highly sensitive to moisture. Ensure you are using freshly distilled or a new bottle of phosphorus oxychloride (POCl₃) and strictly anhydrous DMF.[8] The formation of the Vilsmeier reagent is exothermic and should be performed under an inert atmosphere (Nitrogen or Argon) at a controlled temperature, typically between 0-10 °C, to prevent degradation.[9]

Q: I've confirmed my reagents are high quality, but the reaction still isn't working. What should I check next? A: Evaluate the electronic properties of your substituted pyrrole. The Vilsmeier-Haack reaction is an electrophilic substitution and works best on electron-rich aromatic systems.[4][7] If your pyrrole possesses strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CO₂R, it may be too deactivated to react under standard conditions. Pyrrole itself is highly reactive, but reactivity decreases with other five-membered heterocycles in the order of pyrrole > furan > thiophene.[6]

Q: My pyrrole is electron-rich, but the yield is still poor. Could the reaction temperature be the issue? A: Absolutely. Temperature control is critical and biphasic. While the Vilsmeier reagent is best prepared at low temperatures (0-10°C), the subsequent formylation step often requires heating.[9] The optimal temperature depends on the substrate's reactivity.[6] For highly activated pyrroles, the reaction might proceed at room temperature. For less reactive systems, you may need to heat the reaction, sometimes to 80°C or higher.[6][8] We recommend monitoring the reaction by TLC or LCMS to find the optimal balance of time and temperature.

Issue: Poor Regioselectivity / Multiple Products

Q: I am getting a mixture of isomers. How can I control where the formyl group adds? A: Regioselectivity is governed by a combination of electronic and steric factors.[9][10]

  • Electronic Effects: The formylation will occur at the most electron-rich position. For pyrroles, this is typically the C2 or C5 position. An electron-donating group (EDG) at C2 will direct formylation to the C5 position. An electron-withdrawing group (EWG) at C2 often leads to a mixture of C4 and C5 formylated products.[9]

  • Steric Hindrance: A bulky substituent on the pyrrole nitrogen or at an adjacent carbon can sterically block the approach of the Vilsmeier reagent, favoring substitution at a less hindered position.[9][10] To improve selectivity, try running the reaction at a lower temperature, which can enhance the kinetic preference for the electronically favored product.

Issue: Formation of Tars and Side Products

Q: My reaction turns into a dark, intractable tar. What is happening? A: Tar formation is usually a sign of polymerization or decomposition, often caused by overly harsh reaction conditions. Electron-rich pyrroles can be prone to polymerization.[9] This can be mitigated by:

  • Controlling Temperature: Avoid excessive heating. The reaction is exothermic, especially on a larger scale.[9] Slow, controlled addition of POCl₃ at a low temperature is crucial.

  • Managing Stoichiometry: Do not use a large excess of the Vilsmeier reagent. A moderate excess of 1.1 to 1.5 equivalents is typically sufficient to drive the reaction to completion without promoting side reactions like di-formylation or polymerization.[9]

Issue: Difficult Work-up and Purification

Q: My product seems to decompose during the aqueous work-up. How can I improve this step? A: The hydrolysis of the intermediate iminium salt is a critical and sometimes sensitive step.[9] The standard procedure involves quenching the reaction mixture by pouring it onto crushed ice. This dissipates heat and begins the hydrolysis. Crucially, the acidic mixture must then be carefully neutralized with a base (e.g., sodium hydroxide, sodium acetate, or sodium bicarbonate solution) to liberate the free aldehyde.[9][10] Inadequate neutralization can lead to low yields and discolored, impure products.[9] Ensure the pH is adjusted appropriately while keeping the temperature low to prevent any potential degradation of a sensitive product.

Section 3: Standard Protocol and Optimization

This section provides a robust starting protocol that can be adapted for your specific substituted pyrrole.

Detailed Experimental Protocol: Formylation of 2-Methyl-1H-pyrrole
  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5 eq.). Cool the flask to 0°C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the internal temperature below 10°C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Substrate Addition: Dissolve 2-methyl-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent slurry at 0°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 50-60°C. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture back to room temperature and pour it slowly onto a stirred mixture of crushed ice and water.

  • Hydrolysis & Neutralization: Stir the aqueous mixture for 30 minutes. Then, carefully add a saturated solution of sodium acetate or 10% aqueous sodium hydroxide until the pH is neutral (pH ~7-8).[10] Keep the flask in an ice bath during neutralization.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10] The crude product can be purified by silica gel column chromatography to yield 5-methyl-1H-pyrrole-2-carbaldehyde.

Parameter Optimization Matrix
ParameterRange/OptionsEffect on ReactionRationale & Key Insights
Temperature 0°C to 100°C+Affects rate, yield, and side products.[8][11]Reagent formation requires cold (0-10°C). Formylation may require heat (RT-80°C) depending on substrate reactivity.[6][9] Overheating causes polymerization.
Stoichiometry (VR) 1.1 - 2.0 eq.Higher equivalents can increase conversion but also side products.A moderate excess (1.1-1.5 eq.) is usually optimal to avoid di-formylation and polymerization, especially with highly reactive pyrroles.[9]
Solvent DMF, DCE, CH₂Cl₂Can influence solubility and reaction rate.DMF is both a reagent and a solvent. Using a co-solvent like 1,2-dichloroethane (DCE) can be useful for substrates with poor solubility in DMF.[2]
Work-up Base NaOH, NaOAc, NaHCO₃Determines efficiency of iminium salt hydrolysis.Sodium acetate is a milder base suitable for sensitive products.[10] NaOH is stronger but can cause aldol-type side reactions if the product is enolizable.
Section 4: Frequently Asked Questions (FAQs)

Q: How do different substituents on the pyrrole ring direct the formylation? A: The directing effect of substituents is paramount for regioselectivity. Electron-donating groups (EDGs) activate the ring and direct ortho/para (C2/C5 for C3-substituents, C5 for C2-substituents). Electron-withdrawing groups (EWGs) deactivate the ring and can lead to mixtures.

Caption: Influence of substituent electronics on formylation position.

Q: What are the primary safety concerns with the Vilsmeier-Haack reaction? A: The reaction is highly exothermic and can pose a thermal hazard, especially on a large scale.[12][13] Phosphorus oxychloride is corrosive and reacts violently with water. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Controlled, slow addition of reagents and efficient cooling are essential for safety.[9]

Q: Can I use reagents other than POCl₃? A: Yes, while POCl₃ is the most common, other reagents like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent.[6] In some cases, pre-formed crystalline Vilsmeier salts are used to improve regioselectivity and yield.[14]

References
  • Vilsmeier haack reaction | PPTX - Slideshare. (n.d.).
  • Vilsmeier–Haack formylation of pyrrole. | Download Scientific Diagram. (n.d.). ResearchGate.
  • The Application of Vinylogous Iminium Salt Derivatives and Microwave Accelerated Vilsmeier-Haack Reactions to Efficient Relay Syntheses of the Polycitone and Storniamide Natural Products. (n.d.). National Institutes of Health.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved January 21, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved January 21, 2026, from [Link]

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  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 20). YouTube. Retrieved January 21, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Retrieved January 21, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. (2023, March 18). YouTube. Retrieved January 21, 2026, from [Link]

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  • Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]

  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. (2009). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo. Retrieved January 21, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. (n.d.). ChemTube3D. Retrieved January 21, 2026, from [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2012). ACS Publications. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-Aryl-1H-Pyrrole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

The synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes, key intermediates in medicinal chemistry, often presents challenges that can impede progress. This section provides a systematic approach to troubleshooting common issues, from low yields to unexpected side products.

Problem 1: Low or No Yield of the Desired 1-Aryl-1H-Pyrrole-2-Carbaldehyde

Low product yield is one of the most frequent frustrations in organic synthesis. For the formylation of 1-arylpyrroles, particularly via the Vilsmeier-Haack reaction, several factors can be at play.

Possible Causes and Solutions:

  • Inefficient Formation of the Vilsmeier Reagent: The Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride, is the electrophile in this reaction.[1][2] Its incomplete formation will directly translate to low product yield.

    • Troubleshooting:

      • Reagent Quality: Ensure that DMF is anhydrous and of high purity. Moisture can quench the Vilsmeier reagent. Use freshly opened or properly stored POCl₃ or oxalyl chloride.

      • Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C) before the addition of the pyrrole substrate.[3] Allowing the temperature to rise prematurely can lead to reagent decomposition.

  • Low Reactivity of the 1-Arylpyrrole Substrate: The electronic nature of the aryl substituent can significantly influence the nucleophilicity of the pyrrole ring.

    • Troubleshooting:

      • Electron-Withdrawing Groups: If the aryl ring bears strong electron-withdrawing groups, the pyrrole ring will be deactivated towards electrophilic aromatic substitution. In such cases, harsher reaction conditions (higher temperature, longer reaction time) may be necessary. However, this also increases the risk of side reactions.[4]

      • Alternative Reagents: Consider using a more reactive formylating system. The use of oxalyl chloride instead of POCl₃ with DMF can lead to a more reactive Vilsmeier reagent, sometimes allowing for milder reaction conditions and improved yields.[5]

  • Steric Hindrance: Bulky substituents on the 1-aryl group can sterically hinder the approach of the Vilsmeier reagent to the C2 position of the pyrrole ring.[4][6]

    • Troubleshooting:

      • Reaction Conditions: Increasing the reaction temperature might overcome the activation energy barrier imposed by steric hindrance.

      • Isomer Formation: Be aware that significant steric hindrance might favor formylation at the less hindered C3 position, leading to a mixture of isomers and a lower yield of the desired C2-carbaldehyde.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate is a common sign of side reactions. Identifying these byproducts is the first step toward suppressing their formation.

Common Side Products and Prevention Strategies:

  • Diformylation: Highly activated 1-arylpyrroles can undergo formylation at both the C2 and C5 positions.

    • Prevention:

      • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Using a slight excess (1.1-1.5 equivalents) is often optimal, but a large excess should be avoided.

      • Reaction Time and Temperature: Monitor the reaction progress closely by TLC. Shorter reaction times and lower temperatures can help to minimize over-reaction.

  • Polymerization/Degradation: Pyrroles are susceptible to polymerization under strongly acidic conditions, which can be generated during the Vilsmeier-Haack reaction.

    • Prevention:

      • Temperature Control: Maintain the recommended reaction temperature. Uncontrolled exotherms can accelerate decomposition.

      • Controlled Addition: Add the 1-arylpyrrole substrate slowly to the pre-formed Vilsmeier reagent to dissipate any heat generated.

  • Formation of 3-Formyl Isomer: As mentioned, steric hindrance or specific electronic effects can lead to the formation of the 1-aryl-1H-pyrrole-3-carbaldehyde isomer.[4]

    • Prevention and Mitigation:

      • Reaction Conditions: The ratio of 2- to 3-formylation can sometimes be influenced by the choice of solvent and temperature. Systematic optimization may be required.

      • Purification: If isomer formation is unavoidable, careful column chromatography is typically required for separation.

Problem 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure 1-aryl-1H-pyrrole-2-carbaldehyde can be challenging.

Purification Troubleshooting:

  • Persistent DMF: DMF has a high boiling point and can be difficult to remove completely.

    • Solution: After quenching the reaction with an aqueous solution (e.g., sodium acetate or sodium carbonate), perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers thoroughly with water and then brine to remove residual DMF.

  • Co-eluting Impurities: Sometimes, side products or starting materials have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution:

      • Solvent System Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Acid/Base Wash: If the impurities are acidic or basic in nature, an appropriate aqueous wash of the organic extract can help to remove them.

Experimental Workflow Overview

The following diagram outlines a general workflow for the synthesis and purification of 1-aryl-1H-pyrrole-2-carbaldehydes via the Vilsmeier-Haack reaction.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification a Anhydrous DMF c Cooling (0-10 °C) a->c b POCl3 or Oxalyl Chloride b->c e Slow Addition c->e d 1-Arylpyrrole d->e f Reaction Monitoring (TLC) e->f g Aqueous Quench (e.g., NaOAc solution) f->g h Extraction g->h i Washing (Water, Brine) h->i j Drying and Concentration i->j k Column Chromatography or Recrystallization j->k l Pure Product k->l G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution and Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 1-Arylpyrrole 1-Arylpyrrole Iminium Salt Intermediate Iminium Salt Intermediate 1-Arylpyrrole->Iminium Salt Intermediate + Vilsmeier Reagent 1-Aryl-1H-pyrrole-2-carbaldehyde 1-Aryl-1H-pyrrole-2-carbaldehyde Iminium Salt Intermediate->1-Aryl-1H-pyrrole-2-carbaldehyde + H2O (work-up)

Sources

Technical Support Center: 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a versatile intermediate in organic synthesis, valued for its role in the construction of more complex heterocyclic systems. However, its utility can be compromised by inherent stability issues common to pyrrole and aldehyde functionalities. This guide will address these challenges directly, offering solutions grounded in chemical principles.

Core Stability Concerns

The primary stability issues with this compound stem from two key structural features: the pyrrole ring and the aldehyde group.

  • Pyrrole Ring: The pyrrole moiety is an electron-rich aromatic heterocycle, making it susceptible to oxidation and polymerization, especially in the presence of air, light, or acid.[1] This can lead to the formation of colored, insoluble polymeric byproducts.

  • Aldehyde Group: Aldehydes are prone to oxidation to the corresponding carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen.[2]

These degradation pathways can result in decreased purity, inaccurate experimental results, and reduced yield in subsequent synthetic steps.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, purification, and handling of this compound.

Synthesis & Work-Up

Q1: My Vilsmeier-Haack formylation of 1-(3-methylphenyl)-1H-pyrrole is giving a low yield and multiple byproducts. What's going wrong?

A1: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like N-arylpyrroles, but its success hinges on careful control of reaction conditions.[3][4]

  • Cause & Solution:

    • Moisture: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly moisture-sensitive. Any water present will quench the reagent and reduce your yield. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).[5]

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic. The initial mixing of POCl₃ and DMF should be done at 0 °C to prevent side reactions. The subsequent formylation of the pyrrole can then be performed at room temperature or with gentle heating.[6]

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent to ensure complete conversion of the starting material.

    • Work-up: The hydrolysis of the intermediate iminium salt should be performed carefully by quenching the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution to avoid localized heating and potential polymerization.

Q2: During aqueous work-up, I'm observing a significant amount of dark, tar-like material.

A2: This is a common sign of product degradation, likely polymerization of the pyrrole ring.

  • Cause & Solution:

    • Acidic Conditions: Prolonged exposure to acidic conditions during work-up can promote polymerization. Neutralize the reaction mixture promptly with a base like sodium bicarbonate or sodium carbonate.

    • Oxidation: Exposure to air during a lengthy work-up can lead to oxidation. Minimize the time the compound is in solution and exposed to the atmosphere. Consider performing extractions under a blanket of inert gas.

Purification

Q3: My compound is decomposing on the silica gel column during chromatography.

A3: The slightly acidic nature of standard silica gel can be detrimental to sensitive compounds like pyrrole-2-carbaldehydes.

  • Cause & Solution:

    • Stationary Phase Acidity: The silica surface can catalyze degradation.

      • Deactivation: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), in your eluent system before packing the column.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Solvent System: Ensure your solvents are of high purity and free of peroxides, which can initiate degradation.

    • Speed: Do not let the compound sit on the column for an extended period. A faster "flash" chromatography is preferable to a slow gravity column.

Q4: I'm struggling to obtain a pure, crystalline solid from recrystallization. The product often oils out or remains gummy.

A4: This indicates that the product may not be pure enough to crystallize readily, or the chosen solvent system is not optimal.[7]

  • Cause & Solution:

    • Purity: The presence of impurities can inhibit crystal lattice formation. It's often necessary to perform a chromatographic purification before attempting recrystallization.

    • Solvent Selection: A good recrystallization solvent system will dissolve the compound when hot but have low solubility when cold.

      • Recommended Systems: For moderately polar compounds like this compound, consider solvent pairs like ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/hexanes.[8]

      • Procedure: Dissolve the compound in a minimal amount of the more polar "dissolving" solvent at an elevated temperature. Then, slowly add the less polar "precipitating" solvent until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.

    • Avoiding "Oiling Out": If the compound "oils out" (separates as a liquid instead of a solid) upon cooling, it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or allowing the solution to cool to room temperature before placing it in a refrigerator or ice bath.

Handling & Storage

Q5: The color of my stored this compound has darkened over time.

A5: Color change is a visual indicator of degradation, likely due to oxidation and/or polymerization.[9]

  • Cause & Solution:

    • Exposure to Air and Light: These are the primary culprits for the degradation of pyrroles and aldehydes.

    • Proper Storage Protocol:

      • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon.[10]

      • Light Protection: Use an amber vial or a clear vial wrapped in aluminum foil to protect it from light.

      • Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C). For long-term storage, colder is generally better.

      • Secure Sealing: Use a vial with a tight-fitting cap, preferably with a PTFE liner, to prevent moisture and air ingress.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions for this compound?

A: For optimal stability, store the compound in a tightly sealed amber vial under a nitrogen or argon atmosphere at -20°C.

Q: Can I handle this compound on the open bench?

A: For short periods, such as weighing, it can be handled on an open bench. However, to minimize degradation, it is best practice to handle it in an inert atmosphere glovebox or under a positive pressure of an inert gas.[11][12]

Q: What are the expected decomposition products?

A: The primary degradation products are likely the corresponding carboxylic acid (1-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid) via oxidation of the aldehyde, and various colored, higher molecular weight oligomers or polymers resulting from the reaction of the pyrrole ring.

Q: Is this compound moisture-sensitive?

A: While the primary sensitivity is to oxygen and light, like many organic compounds, it is good practice to protect it from moisture to prevent potential side reactions and to maintain its purity. Some similar compounds are noted to be moisture sensitive.[13]

Experimental Protocols & Data

Table 1: Recommended Storage Conditions
ConditionRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the aldehyde and pyrrole ring.
Temperature -20°C (long-term), 2-8°C (short-term)Slows down the rate of decomposition reactions.
Light Amber vial or protection from lightPrevents photo-oxidation and light-catalyzed polymerization.
Container Tightly sealed glass vial with PTFE linerEnsures an airtight seal against atmospheric oxygen and moisture.
Protocol: Purification by Deactivated Silica Gel Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 10% ethyl acetate in hexanes). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Column Packing: Pack a chromatography column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Workflows

Diagram 1: Recommended Handling and Storage Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage synthesis Synthesize Compound workup Aqueous Work-up (prompt neutralization) synthesis->workup chromatography Flash Chromatography (deactivated silica) workup->chromatography recrystallization Recrystallization (e.g., EtOAc/Hexanes) chromatography->recrystallization packaging Package in Amber Vial recrystallization->packaging Dry thoroughly under vacuum inert Purge with N2 or Ar packaging->inert sealing Seal Tightly inert->sealing refrigerate Store at -20°C sealing->refrigerate

Caption: Workflow for synthesis, purification, and storage of this compound.

Diagram 2: Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_polymerization Polymerization main_compound 1-(3-methylphenyl)-1H- pyrrole-2-carbaldehyde oxidized_product 1-(3-methylphenyl)-1H- pyrrole-2-carboxylic acid main_compound->oxidized_product O2 (Air) polymeric_byproducts Colored Polymeric Byproducts main_compound->polymeric_byproducts Light, Acid, Heat

Caption: Primary degradation pathways for this compound.

References

  • Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry: An Asian Journal, 11(2), 155-167.
  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018).
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Grohmann, C., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Medicinal Chemistry, 14(9), 1645-1685.
  • Request PDF. (n.d.). The Oxidation of Pyrrole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • ResearchGate. (2013). Kinetics and mechanism of pyrrole chemical polymerization. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • PubMed. (n.d.). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • PubMed. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Retrieved from [Link]

  • CABI Digital Library. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in this otherwise robust and versatile reaction. Here, we will delve into the mechanistic underpinnings of the synthesis to provide logical, field-proven solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Paal-Knorr pyrrole synthesis and why is it so widely used?

The Paal-Knorr pyrrole synthesis is a classic and highly efficient method for constructing the pyrrole ring, a fundamental heterocyclic motif in numerous natural products and pharmaceuticals.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to form a substituted pyrrole.[2][3][4] Its popularity stems from its operational simplicity, the ready availability of starting materials, and the generally good to excellent yields it can provide.[4][5]

Q2: I'm getting a very low yield in my Paal-Knorr synthesis. What are the most common culprits?

Low yields in the Paal-Knorr synthesis can often be attributed to a few key factors:

  • Improper Reaction Conditions: Particularly, the pH of the reaction medium is critical.[6][7]

  • Suboptimal Catalyst Choice: The type and amount of catalyst can significantly influence the reaction's efficiency.[6][7]

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to unwanted side reactions.[6]

  • Nature of the Amine Substrate: The reactivity of the amine, especially in the case of less basic aromatic amines, can affect reaction times and yields.[5][6]

  • Side Reactions: The most common side reaction is the formation of furan derivatives, which consumes the 1,4-dicarbonyl starting material.[6][8]

Q3: Can I run the Paal-Knorr synthesis without a solvent?

Yes, solvent-free conditions have been successfully employed for the Paal-Knorr synthesis and represent a greener alternative to traditional methods.[9][10] These conditions, often coupled with specific catalysts like silica sulfuric acid, can lead to high yields in shorter reaction times.[7]

In-Depth Troubleshooting Guide

This section provides a detailed, question-and-answer-based approach to resolving specific issues you may encounter during your Paal-Knorr pyrrole synthesis.

Issue 1: Low or No Product Formation

Question: My reaction is not proceeding to completion, or I'm observing a very low yield of the desired pyrrole. How can I improve this?

Answer: This is a multifaceted issue that can be addressed by systematically evaluating your reaction parameters.

Causality and Solutions:

  • Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating and an acid catalyst.[11] Insufficient temperature or reaction time can result in an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can lead to the degradation of your starting materials or the final pyrrole product.[6][11][12]

    • Recommendation: Begin by gradually increasing the reaction temperature while closely monitoring the reaction's progress using Thin Layer Chromatography (TLC). Consider exploring milder acidic conditions or employing microwave-assisted synthesis, which has been shown to provide higher yields in significantly shorter reaction times.[8][11]

  • Poorly Reactive Starting Materials: Amines with potent electron-withdrawing groups are less nucleophilic and may exhibit sluggish reactivity.[11] Similarly, significant steric hindrance on either the 1,4-dicarbonyl compound or the amine can impede the reaction.[8]

    • Recommendation: For less reactive amines, you may need to employ more forcing reaction conditions, such as higher temperatures and longer reaction times, or utilize a more active catalyst.[11] If steric hindrance is a major factor, it may be necessary to consider alternative, less bulky starting materials.

  • Inappropriate Catalyst: The choice of catalyst is pivotal. While traditional methods often rely on Brønsted acids, a wide array of more efficient and milder catalysts have been developed.[6]

    • Recommendation: Acetic acid is a commonly used weak acid that can effectively accelerate the reaction.[3][6][11] Modern approaches often favor Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts, which can offer higher yields under milder conditions.[6][8][13]

Issue 2: Significant Furan Byproduct Formation

Question: I am observing a significant amount of a byproduct that I suspect is a furan. How can I prevent this competing reaction?

Answer: The formation of a furan derivative is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound.[6][8] This is particularly prevalent at a low pH (below 3).[6][7][8]

Causality and Solutions:

  • Excessively Acidic Conditions: The mechanism for furan formation is also acid-catalyzed and directly competes with the desired pyrrole synthesis.[7]

    • Recommendation: It is crucial to maintain a neutral or weakly acidic environment.[3][6] The use of a weak acid like acetic acid is often sufficient to catalyze the pyrrole formation without significantly promoting the furan side reaction.[6][8] Avoid the use of strong acids or amine/ammonium hydrochloride salts, which can drive the reaction towards furan formation.[3][5]

Issue 3: Formation of a Dark, Tarry Crude Product

Question: My crude product is a dark, tarry material that is difficult to handle and purify. What is causing this and how can I prevent it?

Answer: The formation of dark, polymeric, or tarry materials is often a result of product degradation or polymerization under harsh reaction conditions.

Causality and Solutions:

  • Excessively High Temperatures: High reaction temperatures can initiate unwanted polymerization pathways.[11]

    • Recommendation: Lower the reaction temperature and monitor the reaction over a longer period. This can help to minimize degradation and polymerization.

  • Highly Acidic Conditions: Strong acids can also act as catalysts for polymerization.[11]

    • Recommendation: As with preventing furan formation, employing milder acidic conditions is key. A switch to a weaker acid or a modern, more selective catalyst can often resolve this issue.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, pH) start->check_conditions check_materials Assess Starting Material Purity & Reactivity start->check_materials check_byproducts Analyze for Byproducts (e.g., Furan) start->check_byproducts optimize_temp_time Optimize Temperature & Reaction Time check_conditions->optimize_temp_time adjust_ph Adjust pH to Neutral/Weakly Acidic check_conditions->adjust_ph purify_reagents Purify Starting Materials check_materials->purify_reagents change_catalyst Consider Alternative Catalyst (Lewis Acid, etc.) check_materials->change_catalyst check_byproducts->adjust_ph use_milder_conditions Employ Milder Conditions check_byproducts->use_milder_conditions end Improved Yield optimize_temp_time->end adjust_ph->end purify_reagents->end change_catalyst->end use_milder_conditions->end

Caption: A workflow diagram for troubleshooting low yield in Paal-Knorr synthesis.

Standard Experimental Protocol

This protocol provides a general procedure for the Paal-Knorr synthesis of a substituted pyrrole. It should be adapted based on the specific reactivity of the starting materials and the optimization strategies discussed above.

Materials:

  • 1,4-Dicarbonyl compound (1.0 equivalent)

  • Primary amine (1.1 - 1.5 equivalents)

  • Solvent (e.g., ethanol, acetic acid, or solvent-free)

  • Catalyst (e.g., catalytic amount of acetic acid or a Lewis acid)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Reflux condenser (if heating)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).

  • Add the primary amine (1.1 - 1.5 eq).

  • Add the chosen solvent (e.g., ethanol, acetic acid) or proceed under solvent-free conditions.

  • Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the solvent under reduced pressure.

  • Proceed with an appropriate work-up and purification procedure.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can then be purified by standard techniques such as column chromatography, recrystallization, or distillation.

Visualizing the Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis involves a series of nucleophilic attacks and dehydrations.

Paal_Knorr_Mechanism start 1,4-Dicarbonyl + Primary Amine hemiaminal Formation of Hemiaminal start->hemiaminal Nucleophilic Attack cyclization Intramolecular Cyclization hemiaminal->cyclization Second Nucleophilic Attack dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole Intermediate cyclization->dihydroxytetrahydropyrrole dehydration1 First Dehydration dihydroxytetrahydropyrrole->dehydration1 dehydration2 Second Dehydration dehydration1->dehydration2 pyrrole Substituted Pyrrole dehydration2->pyrrole

Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.

Comparative Data on Catalysts

The choice of catalyst can have a profound impact on the yield and reaction conditions of the Paal-Knorr synthesis. Below is a summary of various catalysts and their reported efficiencies.

CatalystTypical ConditionsAdvantagesDisadvantages
Brønsted Acids (e.g., Acetic Acid, p-TsOH) Heating in solvent (e.g., ethanol, toluene)Readily available, inexpensiveCan require harsh conditions, may lead to side reactions
Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) Milder temperatures, shorter reaction timesHigh efficiency, milder conditionsCan be more expensive, may require anhydrous conditions
Heterogeneous Catalysts (e.g., Silica Sulfuric Acid) Room temperature, solvent-freeEasy to remove, recyclable, environmentally friendlyMay require longer reaction times in some cases
Microwave-Assisted Rapid heatingDrastically reduced reaction times, often improved yieldsRequires specialized equipment
Iodine (I₂) Room temperature, solvent-freeMild conditions, excellent yields for many substratesLess effective for less basic aromatic amines

References

  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem.
  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis: Catalysis Reviews.
  • Optimization of reaction conditions for pyrrole synthesis - Benchchem.
  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology.
  • Paal-Knorr Synthesis - Alfa Chemistry.
  • Technical Support Center: Paal-Knorr Pyrrole Synthesis - Benchchem.
  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing).
  • Troubleshooting low yield in tetrasubstituted pyrrole synthesis - Benchchem.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • Paal–Knorr synthesis - Wikipedia.
  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1.
  • Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes - Benchchem.
  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline.

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Technical Support Center: Methods to Reduce Impurities in 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who encounter purity challenges during and after the synthesis of this important heterocyclic aldehyde. As a key building block in medicinal chemistry, its purity is paramount for reliable downstream applications.

This guide provides in-depth, field-proven answers and troubleshooting protocols based on established chemical principles, particularly those surrounding the Vilsmeier-Haack reaction—the most common synthetic route.[1][2]

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?

Answer: Impurities primarily originate from the Vilsmeier-Haack reaction itself and the subsequent workup. The most common species are:

  • Unreacted Starting Material: 1-(3-methylphenyl)-1H-pyrrole.

  • Isomeric Byproducts: A small amount of 1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde may form. Pyrroles typically undergo electrophilic substitution at the C2 position, but C3 substitution can occur, especially if the C2 position is sterically hindered.[3][4]

  • Polymeric Materials: Pyrroles are electron-rich and can polymerize under the acidic conditions of the Vilsmeier-Haack reaction, resulting in dark, tarry, high-molecular-weight residues.

  • Hydrolysis Intermediates: Incomplete hydrolysis of the intermediate iminium salt during the aqueous workup can leave behind related impurities.[5]

  • Residual Solvents & Reagents: Traces of DMF, POCl₃ hydrolysis byproducts, and salts from neutralization are common.

Q2: My TLC and NMR show significant unreacted starting material. What is the most efficient removal method?

Answer: The most effective method is flash column chromatography on silica gel. The product, this compound, is significantly more polar than the starting material, 1-(3-methylphenyl)-1H-pyrrole, due to the presence of the carbonyl group.

A solvent system with a low to moderate polarity, such as a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and gradually increasing to 20%), will elute the non-polar starting material first, followed by the more polar aldehyde product.

Q3: My crude product is a dark, viscous oil or tar. How do I handle this before detailed purification?

Answer: This is a classic sign of polymeric byproduct formation. Before attempting column chromatography, it is highly advisable to perform a preliminary purification step. A simple and effective technique is to dissolve the crude material in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. The highly polar, colored tars will strongly adsorb to the top of the silica, while your less polar product and starting material will elute. This "de-tarring" step will prevent contamination and improve the resolution of your main chromatographic separation.

Q4: Can I purify my product by distillation or recrystallization?

Answer:

  • Distillation: This is generally not recommended. Pyrrole aldehydes can be thermally sensitive and may degrade or polymerize at the high temperatures required for distillation, even under high vacuum.[6]

  • Recrystallization: This is an excellent final purification step if your product is a solid and has a purity of >90% after chromatography. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often effective. The goal is to dissolve the compound in a minimum of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity appears, then allow it to cool slowly.

Troubleshooting Guide: From Crude Product to Pure Compound

This section provides a logical workflow for purifying your target compound, addressing specific problems you may encounter.

Logical Purification Workflow

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Final Polishing Crude Crude Product (Post-Workup) TLC TLC Analysis (e.g., 20% EtOAc/Hex) Crude->TLC Decision Is the product a dark tar? TLC->Decision Plug Silica Plug Filtration (Removes Polymers) Decision->Plug Yes Column Flash Column Chromatography (Main Separation) Decision->Column No Plug->Column PurityCheck Assess Purity (NMR, TLC) Column->PurityCheck Recrystal Recrystallization (For High Purity Solids) PurityCheck->Recrystal Solid & >90% Pure Final Pure Product (>99%) PurityCheck->Final Liquid or Meets Spec Recrystal->Final

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography

This protocol is the cornerstone for purifying this compound from its common impurities.

Objective: To separate the aldehyde product from less polar starting materials and more polar baseline impurities.

Materials:

  • Silica gel (230-400 mesh)[7]

  • Solvents: Hexane (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade

  • Crude product, pre-adsorbed onto a small amount of silica gel (dry loading method)[7]

  • Chromatography column, flasks, and TLC plates

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in 5% EtOAc/Hexane.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[8]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve your crude product (or the filtrate from the silica plug) in a minimal volume of dichloromethane.

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent completely to get a free-flowing powder. This is the "dry loading" method, which generally provides better separation.[7]

    • Carefully add this powder to the top of the sand layer in the column.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture, such as 5% Ethyl Acetate in Hexane .

    • Collect fractions and monitor them by TLC. The unreacted, less polar starting material (1-(3-methylphenyl)-1H-pyrrole) will elute first.

    • Once the starting material has been completely eluted, gradually increase the solvent polarity. A stepwise gradient is often effective.

    • Increase to 10% Ethyl Acetate in Hexane . The desired product, this compound, should begin to elute.

    • If the product is slow to elute, you can increase the polarity further to 15-20% Ethyl Acetate in Hexane .

  • Fraction Analysis:

    • Spot each fraction on a TLC plate and visualize under UV light.

    • Combine all fractions that contain the pure product (single spot by TLC).

    • Evaporate the solvent under reduced pressure to yield the purified aldehyde.

Compound Typical Rf (20% EtOAc/Hex) Elution Order
1-(3-methylphenyl)-1H-pyrrole~0.71st
This compound ~0.4 2nd
Polymeric Impurities~0.0 (Baseline)Last (or remains on column)
Protocol 2: Purification via Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes and can be used if chromatography is problematic or if you need to remove stubborn non-aldehyde impurities.[9][10]

Objective: To selectively separate the aldehyde from a complex mixture by forming a water-soluble adduct, which can then be reversed to recover the pure aldehyde.

Materials:

  • Crude product mixture

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or dilute NaOH solution

  • Separatory funnel

Procedure:

  • Adduct Formation:

    • Dissolve the crude product in a suitable organic solvent like methanol or diethyl ether.[10]

    • Transfer the solution to a separatory funnel and add an excess of saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for 15-30 minutes. The bisulfite will react with the aldehyde to form a charged, water-soluble adduct.[10]

  • Extraction of Impurities:

    • Allow the layers to separate. The aqueous layer now contains your aldehyde as the bisulfite adduct.

    • Extract the aqueous layer 2-3 times with diethyl ether to remove all non-aldehyde organic impurities (including the starting pyrrole). Discard the organic layers.

  • Regeneration of Aldehyde:

    • Transfer the washed aqueous layer to a clean flask.

    • Slowly add saturated sodium bicarbonate solution (or dilute NaOH) with stirring until the solution is basic (pH > 8). This will reverse the reaction and regenerate the aldehyde, which will often precipitate or form an oily layer.[9][10]

  • Final Extraction and Isolation:

    • Extract the basified aqueous solution 3 times with fresh diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Troubleshooting Impurity Issues

Troubleshooting cluster_0 Symptom cluster_1 Probable Cause cluster_2 Recommended Solution Symptom1 Multiple Spots on TLC Dark Oily Product Cause1 Polymerization Incomplete Hydrolysis Symptom1->Cause1 Symptom2 Persistent impurity spot Close Rf to product Cause2 Isomeric Impurity (3-formyl) Structurally Similar Byproduct Symptom2->Cause2 Solution1 Silica Plug Filtration Optimized Aqueous Workup (pH control) Cause1->Solution1 Solution2 High-Resolution Chromatography (shallow gradient) Recrystallization Bisulfite Adduct Formation Cause2->Solution2

Caption: Troubleshooting guide for common purification challenges.

References
  • BenchChem. (n.d.). Managing precipitate formation in Vilsmeier reagent preparation.
  • ResearchGate. (2025). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method.
  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
  • PrepChem.com. (n.d.). Synthesis of pyrrole-2-aldehyde.
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures.
  • Unknown Source. (n.d.). Column chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • Unknown Source. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • Quora. (2020). How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?.
  • Unknown Source. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Unknown Source. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Quora. (2015). What is the reaction of preparation of pyrrol-2-aldehyde from pyrrole?.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation.
  • Unknown Source. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • Google Patents. (1996). Purification of crude pyrroles.
  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
  • ResearchGate. (2025). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
  • MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
  • ResearchGate. (2025). A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine.
  • Sigma-Aldrich. (n.d.). 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Vilsmeier-Haack formylation of pyrroles. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the success of your experiments.

Section 1: Core Principles & The Critical Role of Work-up

The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich heterocycles like pyrroles.[1] The reaction's success hinges on the in-situ formation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[2] This reagent is generated from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl₃).

The electron-rich pyrrole ring readily attacks the Vilsmeier reagent, preferentially at the C2 position due to the electron-donating nature of the ring nitrogen.[2] However, the reaction does not directly yield the final aldehyde. Instead, it forms a stable iminium salt intermediate. The subsequent work-up procedure is not merely a purification step; it is the final, critical chemical transformation (hydrolysis) that converts this iminium salt into the desired formylpyrrole. Understanding this two-part process is fundamental to troubleshooting the reaction.

Vilsmeier_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Attack cluster_2 Part 3: Hydrolysis (Work-up) DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Pyrrole Pyrrole Substrate Pyrrole->Iminium_Salt Electrophilic Aromatic Substitution Final_Product 2-Formylpyrrole (Final Aldehyde) Iminium_Salt->Final_Product Hydrolysis H2O H₂O (Work-up) H2O->Final_Product

Caption: The Vilsmeier-Haack reaction pathway on pyrroles.

Section 2: Standardized Work-up Protocol

This protocol outlines a reliable, field-tested procedure for the aqueous work-up of a typical Vilsmeier-Haack reaction on a pyrrole substrate.

Workup_Workflow start Reaction Mixture (Post-Reaction) quench 1. Quenching Pour mixture onto crushed ice. start->quench hydrolyze 2. Hydrolysis Stir aqueous mixture vigorously (e.g., 30 min). quench->hydrolyze neutralize 3. Neutralization Add base (e.g., sat. NaHCO₃) portion-wise to pH 7-8. hydrolyze->neutralize extract 4. Extraction Extract with organic solvent (e.g., DCM) 3x. neutralize->extract wash 5. Washing Wash combined organic layers with water, then brine. extract->wash dry 6. Drying & Concentration Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 7. Purification Column chromatography, recrystallization, or distillation. dry->purify end Pure Formylpyrrole purify->end Troubleshooting_Tree start Problem Observed During Work-up? low_yield Low or No Product Yield start->low_yield polymer Dark Tar / Polymer Formed start->polymer emulsion Persistent Emulsion During Extraction start->emulsion side_products Unexpected Side Products start->side_products cause_hydrolysis Cause: Incomplete Hydrolysis? low_yield->cause_hydrolysis cause_instability Cause: Product Instability? polymer->cause_instability cause_impurities Cause: Particulate Impurities? emulsion->cause_impurities cause_stoich Cause: Incorrect Stoichiometry? side_products->cause_stoich cause_reagents Cause: Reagent Quality? cause_hydrolysis->cause_reagents No sol_hydrolysis Solution: Stir longer at RT or gently warm aqueous mix. cause_hydrolysis->sol_hydrolysis Yes sol_reagents Solution: Use anhydrous DMF and fresh POCl₃. cause_reagents->sol_reagents Yes sol_instability Solution: Keep work-up cold. Purify quickly. cause_instability->sol_instability Yes sol_emulsion Solution: Add brine. Filter through Celite. cause_impurities->sol_emulsion Yes sol_stoich Solution: Re-evaluate reagent equivalents. Optimize temperature. cause_stoich->sol_stoich Yes

Caption: Troubleshooting decision tree for common work-up issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: My Vilsmeier reagent (DMF + POCl₃) is colorless, but my colleague's is always orange-red. Is my reagent bad?

A: Not necessarily. The Vilsmeier reagent itself is colorless. [3]A yellow or orange color often develops due to minor impurities in the starting materials or slight decomposition. [3]The more critical color change occurs after adding the pyrrole; the reaction mixture should turn a distinct color, often dark red or brown, indicating the formation of the iminium salt complex. [3] Q2: I have a low yield and suspect incomplete hydrolysis. Can I heat the mixture to speed it up?

A: Gentle heating (e.g., to 40-50 °C) of the acidic aqueous mixture can facilitate the hydrolysis of stubborn iminium salts. However, be cautious. Formylpyrroles can be sensitive, and prolonged heating, especially under acidic conditions, may lead to polymerization or degradation. [4]Monitor the conversion by TLC before committing to extended heating.

Q3: My product seems to be degrading on the silica gel column. What are my alternatives?

A: 2-Formylpyrroles can be acid-sensitive and may degrade on standard silica gel. If you observe streaking or decomposition during chromatography, consider these alternatives:

  • Neutralized Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a neutral-to-mildly basic amine, like triethylamine (~1%), then pack the column as usual.

  • Alternative Stationary Phases: Use neutral or basic alumina as the stationary phase.

  • Non-Chromatographic Methods: If the product is crystalline, recrystallization is an excellent, often superior, purification method. If it is a thermally stable liquid, vacuum distillation may be possible.

Q4: Can I use a different activating agent besides POCl₃?

A: Yes, while POCl₃ is the most common, other reagents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent from DMF. Triphenylphosphine/1,2-diiodoethane has also been reported for the formylation of indoles. [5]However, POCl₃ is generally the most cost-effective and widely used reagent for this purpose. [1] Q5: What causes the formation of di-formylated or other side products?

A: Over-formylation can occur if excess Vilsmeier reagent is used or if the reaction conditions (high temperature, long reaction time) are too harsh. [1]The regioselectivity is also influenced by substituents on the pyrrole ring; bulky groups at the 1-position can sterically hinder attack at the 2-position, potentially leading to formylation at the 3-position. [6]Careful control over stoichiometry and temperature is key to minimizing these side products.

Section 5: Data Summary Table

This table provides typical parameters for the Vilsmeier-Haack formylation of an unsubstituted pyrrole. Adjustments may be necessary for substituted or less reactive substrates.

ParameterTypical ValueRationale & Notes
Pyrrole:DMF:POCl₃ Ratio1 : 3-10 : 1.1-1.5DMF often serves as both reagent and solvent. A slight excess of POCl₃ ensures complete activation.
Temperature0 °C to RTReagent formation is exothermic and best done at 0 °C. The reaction with pyrrole may proceed at RT or require gentle heating. [7]
Reaction Time2 - 6 hoursMonitor by TLC until consumption of starting material is complete.
Work-up pH Target7 - 8Ensures the product is in its neutral form for efficient extraction and prevents acid/base degradation. [7]
Extraction SolventDichloromethane (DCM)DCM is a good choice for its ability to dissolve many formylpyrroles and its ease of removal.
Expected Yield60 - 90%Highly dependent on the specific pyrrole substrate and optimization of reaction and work-up conditions.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]

  • Rykunov, D., et al. (2025). Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. ResearchGate. [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Journal of the Chemical Society C: Organic.
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27498-27533.
  • Al-haddad, R. M., et al. (2022). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Nanosistemi, Nanomateriali, Nanotehnologii, 20(1), 195-205.
  • Reddit user discussion. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. [Link]

  • Wood, J. M., et al. (2019). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 17(8), 2201-2207.
  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Semantic Scholar. [Link]

  • Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 22(15), 6107-6111.
  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd. [Link]

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Validation & Comparative

A Comparative Analysis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde and Other Pyrrole Aldehydes for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Aldehyde Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged N-heterocyclic motif that forms the core of numerous natural products and clinically significant pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold in drug design.[1] When functionalized with a carbaldehyde group at the C2 position, the resulting pyrrole-2-carbaldehydes become crucial intermediates for synthesizing a diverse array of more complex, biologically active molecules.[3][4] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5]

The substituent on the pyrrole nitrogen (N1 position) plays a pivotal role in modulating the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative study of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde, an N-aryl derivative, against the parent 1H-pyrrole-2-carbaldehyde and the N-alkyl analogue, 1-methyl-1H-pyrrole-2-carbaldehyde. By examining their synthesis, spectroscopic characteristics, chemical reactivity, and cytotoxic profiles, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how N-substitution influences the potential of these valuable building blocks.

Synthesis and Physicochemical Properties

The synthesis of N-substituted pyrrole-2-carbaldehydes is most commonly achieved through two primary routes: the formylation of a pre-existing N-substituted pyrrole via the Vilsmeier-Haack reaction or the N-alkylation/arylation of pyrrole-2-carbaldehyde.[6] The Vilsmeier-Haack reaction, utilizing phosphorus oxychloride and dimethylformamide, is a robust method for introducing the aldehyde group onto the electron-rich pyrrole ring.[6] Alternatively, direct alkylation of the pyrrole nitrogen in pyrrole-2-carbaldehyde offers a straightforward approach to N-substituted derivatives.[7]

The choice of the N-substituent—from a simple proton to an alkyl or aryl group—profoundly impacts the molecule's physical properties. The introduction of the 3-methylphenyl group significantly increases the molecular weight and lipophilicity compared to the parent compound, which influences solubility and potential membrane permeability.

Table 1: Comparative Physicochemical Properties

Property1H-Pyrrole-2-carbaldehyde1-Methyl-1H-pyrrole-2-carbaldehydeThis compound
Molecular Formula C₅H₅NOC₆H₇NOC₁₂H₁₁NO
Molecular Weight 95.10 g/mol [8]109.13 g/mol [9]185.23 g/mol
Appearance White to brown crystalline solid[10]Clear orange to dark red liquid[9]Pale yellow solid (predicted)
Melting Point 43-46 °CNot applicableNot available
Boiling Point 217-219 °C87-90 °C[9]Not available
Solubility Soluble in chloroform, DMSO; Insoluble in water[10]Soluble in organic solventsExpected to be soluble in organic solvents; insoluble in water
Experimental Protocol: Synthesis of 1-Aryl-1H-pyrrole-2-carbaldehyde via N-Arylation

This protocol describes a general procedure for the synthesis of N-aryl pyrroles, which can be adapted for the target molecule.

  • Deprotonation: To a stirred solution of 1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of pyrrole is observed.

  • Arylating Agent Addition: Add the arylating agent, such as 3-fluorotoluene or a related aryl halide (1.1 eq), to the reaction mixture, along with a suitable catalyst if necessary (e.g., a copper-based catalyst for Ullmann condensation).

  • Reaction Progression: Heat the reaction mixture to a temperature appropriate for the specific coupling reaction (e.g., 80-120°C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 1-aryl-1H-pyrrole-2-carbaldehyde.

Spectroscopic Characterization

The structural identity and purity of pyrrole aldehydes are confirmed using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR Spectroscopy: The aldehyde proton is the most characteristic signal, appearing significantly downfield (δ 9.5-10.1 ppm) due to the strong deshielding effect of the carbonyl group.[11] The protons on the pyrrole ring typically appear as multiplets or doublets of doublets in the aromatic region (δ 6.3-7.3 ppm).[12] For N-substituted derivatives, the signals for the substituent protons will also be present (e.g., a singlet around δ 3.2-3.5 ppm for an N-methyl group or aromatic protons for an N-phenyl group).[11]

  • IR Spectroscopy: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is a key diagnostic peak, typically observed in the range of 1660-1690 cm⁻¹.[7]

Table 2: Comparative Spectroscopic Data

CompoundAldehyde Proton (¹H NMR)Pyrrole Ring Protons (¹H NMR)Carbonyl Stretch (IR)
1H-Pyrrole-2-carbaldehyde ~ δ 9.57 ppm[12]δ 6.31, 7.03, 7.24 ppm[12]~1665 cm⁻¹
1-Methyl-1H-pyrrole-2-carbaldehyde ~ δ 9.5 ppmδ 6.2, 6.9, 7.1 ppm~1660 cm⁻¹
This compound ~ δ 9.8-10.1 ppm (predicted)~ δ 6.5-7.2 ppm (predicted)[11]~1670 cm⁻¹ (predicted)

Chemical Reactivity: The Influence of the N-Substituent

The reactivity of the aldehyde group in pyrrole-2-carbaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. The pyrrole ring itself is an electron-rich heteroaromatic system that exerts a significant electron-donating effect, thereby reducing the electrophilicity of the attached aldehyde group.[13] Consequently, pyrrole-2-carbaldehyde is generally less reactive towards nucleophiles than benzaldehyde.[13]

The nature of the N1-substituent further modulates this electronic effect:

  • 1H-Pyrrole-2-carbaldehyde: The parent compound serves as the baseline.

  • 1-Methyl-1H-pyrrole-2-carbaldehyde: The methyl group is weakly electron-donating, which slightly increases the electron density of the pyrrole ring and may further decrease the aldehyde's reactivity compared to the parent.

  • This compound: The phenyl group is generally electron-withdrawing by induction but can be donating or withdrawing by resonance depending on its orientation. The additional methyl group on the phenyl ring is electron-donating, which would likely enhance the overall electron-donating character of the N-substituent, making this aldehyde comparatively less reactive towards nucleophiles.

This trend is critical when planning reactions such as Knoevenagel condensations, Wittig reactions, or the formation of Schiff bases, as more forcing conditions may be required for the N-substituted derivatives compared to benzaldehyde.[13]

G cluster_reactivity Reactivity Comparison cluster_factors Electronic Factors Benzaldehyde Benzaldehyde 1H-Pyrrole-2-CHO 1H-Pyrrole-2-CHO Benzaldehyde->1H-Pyrrole-2-CHO Decreasing Reactivity (e--donating ring) 1-Me-Pyrrole-2-CHO 1-Me-Pyrrole-2-CHO 1H-Pyrrole-2-CHO->1-Me-Pyrrole-2-CHO Further Decrease (e--donating Me) 1-(3-MePh)-Pyrrole-2-CHO 1-(3-MePh)-Pyrrole-2-CHO 1-Me-Pyrrole-2-CHO->1-(3-MePh)-Pyrrole-2-CHO Similar/Slight Decrease (e--donating aryl) Carbonyl Carbon (δ+) Carbonyl Carbon (δ+) Nucleophilic Attack Nucleophilic Attack Carbonyl Carbon (δ+)->Nucleophilic Attack Determines Rate Ring System\n(Electron Donating) Ring System (Electron Donating) Ring System\n(Electron Donating)->Carbonyl Carbon (δ+) Reduces Electrophilicity

Caption: Electronic effects on the reactivity of pyrrole aldehydes.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a method to assess the comparative reactivity of different aldehydes.

  • Reactant Setup: In separate flasks, dissolve the aldehyde (1H-pyrrole-2-carbaldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, or this compound; 1.0 eq) and an active methylene compound (e.g., malononitrile or diethyl malonate; 1.0 eq) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate (0.1 eq).

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by TLC. The rate of disappearance of the starting aldehyde provides a qualitative measure of its reactivity.

  • Work-up: Once the reaction is complete, cool the mixture, and if a precipitate forms, filter the product. If not, remove the solvent under reduced pressure.

  • Purification: Recrystallize the solid product or purify it via column chromatography to obtain the pure condensation product. The yield and reaction time can be used to compare the reactivity of the aldehydes.

Comparative Biological Activity

Substituted pyrrole-2-carbaldehydes are precursors to a wide range of compounds with significant cytotoxic potential against various human cancer cell lines.[14] The nature and position of substituents on the pyrrole scaffold are crucial in determining the potency and selectivity of these compounds.[14]

Studies on related structures, such as alkynylated pyrrole derivatives and marinopyrroles, have demonstrated potent cytotoxicity, with IC₅₀ values in the low micromolar and even sub-micromolar range.[14] While specific data for this compound is not extensively published, we can infer its potential by analyzing structure-activity relationships (SAR) from similar compounds. The introduction of a lipophilic aryl group at the N1 position often enhances cell permeability and can lead to improved potency, although steric factors can also play a role in target binding.

Table 3: Cytotoxicity of Representative Pyrrole Derivatives

Compound ClassSubstitution ExampleCancer Cell LineIC₅₀ (µM)
Alkynylated Pyrrole Compound 12lU251 (Glioblastoma)2.29 ± 0.18[14]
A549 (Lung Cancer)3.49 ± 0.30[14]
Pyrrole Hydrazones Compound 1CSH-4 (Melanoma)44.63 ± 3.51[14]
Dimeric Pyrrole Alkaloids Lepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[14]
Marinopyrroles Marinopyrrole AHCT-116 (Colon Cancer)~6.1[14]

This table is adapted from a review of variously substituted pyrrole-2-carbaldehydes and their derivatives to illustrate the potential of the scaffold.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[14]

MTT_Workflow start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add Pyrrole Aldehyde (Varying Concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 add_sol Add Solubilizing Agent (e.g., DMSO) incubate3->add_sol read Measure Absorbance (Microplate Reader) add_sol->read end Calculate IC50 read->end

Caption: Standard workflow for an MTT cytotoxicity assay.

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HCT-116) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[14]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) from the resulting dose-response curve.[14]

Conclusion

The comparative analysis of this compound with its N-H and N-methyl analogues reveals critical distinctions driven by the nature of the N1-substituent. The introduction of the 3-methylphenyl group significantly alters the molecule's physicochemical properties, increasing its molecular weight and lipophilicity. This substitution is predicted to decrease the chemical reactivity of the aldehyde functional group due to enhanced electron-donating effects, a crucial consideration for synthetic planning.

From a drug discovery perspective, the increased lipophilicity of the N-aryl substituent may enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets. While direct biological data is sparse, the proven anticancer potential of the broader pyrrole aldehyde class suggests that this compound is a promising scaffold for developing novel therapeutic agents. Further investigation, particularly through cytotoxicity screening and SAR studies, is warranted to fully elucidate its potential in medicinal chemistry.

References

  • BenchChem. Reactivity Face-Off: Pyrrole-2-Carbaldehyde vs. Benzaldehyde Derivatives in Nucleophilic Reactions.
  • BenchChem. Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis.
  • Smolecule. 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde.
  • ResearchGate. Reactivity of 1H-pyrrole-2-carbaldehyde in the presence of TDAE.
  • ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds.
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  • RSC Publishing. Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies.
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  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • ChemicalBook. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum.
  • ChemicalBook. 1003-29-8(Pyrrole-2-carboxaldehyde) Product Description.
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A Comparative Guide to the Biological Activity of Substituted Pyrrole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrrole-2-Carbaldehyde Scaffold

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a core structural motif in a vast array of biologically active natural products, including heme, chlorophyll, and vitamin B12.[1][2] Among its many derivatives, the pyrrole-2-carbaldehyde (P-2-C) skeleton is of particular interest to the medicinal chemistry community.[3][4] P-2-C derivatives are not only found in nature, isolated from sources like fungi, plants, and microorganisms, but are also readily synthesizable, making them attractive starting points for drug discovery campaigns.[3][4][5] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[6][7][8][9]

This guide offers a comparative analysis of the biological activities of substituted pyrrole-2-carbaldehydes, grounded in experimental data. We will delve into structure-activity relationships (SAR), examine the mechanistic underpinnings of their actions, and provide detailed experimental protocols to empower researchers in their exploration of this promising class of molecules.

I. Anticancer Activity: Targeting Malignant Cells

Recent research has illuminated the significant cytotoxic potential of substituted pyrrole-2-carbaldehydes against a variety of human cancer cell lines.[10][11][12] The versatility of the pyrrole scaffold allows for strategic modifications that can enhance potency and selectivity, making it a valuable framework for the design of novel anticancer agents.[10][12]

Comparative Cytotoxicity Data

The efficacy of various P-2-C derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cancer cell growth. A lower IC50 value signifies higher potency. The table below summarizes the cytotoxic activity of several classes of substituted pyrrole-2-carbaldehydes against different cancer cell lines.

Compound Class / NameSubstitution DetailsCancer Cell LineIC50 (µM)Reference
Alkynylated Pyrrole Compound 12lU251 (Glioblastoma)2.29 ± 0.18[10][13]
A549 (Lung Cancer)3.49 ± 0.30[10][13]
Pyrrole Hydrazone Compound 1CSH-4 (Melanoma)44.63 ± 3.51[10][13]
Dimeric Pyrrole Alkaloid Lepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[10]
Marinopyrrole Marinopyrrole AHCT-116 (Colon Cancer)~6.1[10]
KS18 (Synthetic Derivative)Mouse Primary Bone Marrow Cells~2.0[10]
Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between the chemical structure of P-2-C derivatives and their cytotoxic effects:

  • Alkynylation: The introduction of an alkynyl group, as seen in compound 12l , has been shown to confer potent cytotoxicity against glioblastoma and lung cancer cell lines.[10][13] This suggests that the rigid, linear geometry of the alkyne may facilitate favorable interactions with the biological target.

  • Hydrazone Formation: Converting the carbaldehyde group into a hydrazone can modulate activity. While compound 1C shows moderate activity against melanoma, this modification serves as a key strategy for creating diverse chemical libraries for screening.[13]

  • N-Substitution: The substituent on the pyrrole nitrogen is crucial. Studies on metallo-β-lactamase inhibitors revealed that an N-benzyl side chain was important for potency.[14]

  • Mechanism of Action: Potent derivatives like compound 12l have been found to exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, specifically in the G0/G1 phase, thereby preventing cancer cell proliferation.[11][13]

cluster_0 Structure-Activity Relationship for Anticancer Effects cluster_1 Substitutions cluster_2 Biological Outcome Core Pyrrole-2-Carbaldehyde Core Alkynyl Alkynyl Group (e.g., C-3) Core->Alkynyl enhances Hydrazone Hydrazone Formation (at C-2) Core->Hydrazone modulates N_Sub N-Benzyl Group (at N-1) Core->N_Sub enhances Potency Increased Potency (Low µM IC50) Alkynyl->Potency N_Sub->Potency Apoptosis Induction of Apoptosis Potency->Apoptosis CellCycle Cell Cycle Arrest Potency->CellCycle

General SAR for anticancer activity of P-2-C derivatives.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method for assessing the in vitro cytotoxicity of P-2-C compounds against adherent cancer cell lines.

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: The following day, remove the old medium and treat the cells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO diluted to the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

II. Antimicrobial Activity: Combating Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have long been recognized for their antibacterial and antifungal properties.[1][2][8] Modifications of the P-2-C scaffold, particularly through the formation of Schiff bases, have yielded compounds with significant activity against a range of pathogens.[15][16]

Comparative Antimicrobial Data

The antimicrobial efficacy is often evaluated by measuring the zone of inhibition in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

Compound ClassKey SubstituentsTarget OrganismActivityReference
Schiff Base (E)-N'-(4-nitrobenzylidene)B. subtilis, S. aureus (Gram+)Potent Antibacterial[15][16]
E. coli (Gram-)Potent Antibacterial[15][16]
Schiff Base (E)-N'-(2-nitrobenzylidene)M. konkanensis, P. corethrusesPotent Anthelmintic[15]
Schiff Base (E)-N'-(4-chlorobenzylidene)C. albicans, A. nigerPotent Antifungal[15][16]
Thiazole Hybrid Pyrrole-Thiazole Derivative 3dE. coli, S. aureusEquipotent to Ciprofloxacin[17]
Structure-Activity Relationship (SAR) Insights
  • Schiff Base Formation: The condensation of the aldehyde group with various aromatic amines or hydrazides is a highly effective strategy.[15][16] This modification extends the molecule's conjugation and introduces new functional groups for target interaction.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (NO₂) on the benzylidene ring of the Schiff base, significantly enhances antibacterial and anthelmintic activity.[15] This is likely due to an increase in the compound's stability and lipophilicity (Log P value), which facilitates penetration through microbial cell membranes.[15]

  • Halogenation: Halogen substituents, such as chlorine (Cl), on the aromatic ring have been shown to confer potent antifungal activity.

  • Hybrid Molecules: Linking the P-2-C core to another heterocyclic ring known for biological activity, such as thiazole, can lead to compounds with potency comparable to standard antibiotics like Ciprofloxacin.[17]

cluster_workflow Antimicrobial Screening Workflow (Agar Well Diffusion) prep Step 1: Media Preparation Prepare and pour sterile Mueller-Hinton agar into petri dishes. inoculate Step 2: Inoculation Spread a standardized suspension of the target microorganism evenly on the agar surface. prep->inoculate well Step 3: Well Creation Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile borer. inoculate->well load Step 4: Compound Loading Add a fixed volume (e.g., 100 µL) of the test compound solution into the wells. well->load incubate Step 5: Incubation Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria). load->incubate measure Step 6: Measurement Measure the diameter of the clear zone of inhibition around each well. incubate->measure

Workflow for the Agar Well Diffusion antimicrobial assay.
Experimental Protocol: Agar Well Diffusion Method

This method is a standard and visually intuitive way to screen compounds for antimicrobial activity.

  • Culture Preparation: Prepare a fresh overnight culture of the test microorganism in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the turbidity to match the 0.5 McFarland standard.

  • Agar Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a sterile Mueller-Hinton agar plate with the standardized microbial suspension.

  • Well Creation: Use a sterile cork borer to punch uniform wells (6-8 mm in diameter) into the agar.

  • Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Also, include a negative control (solvent only) and a positive control (a standard antibiotic).

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Result Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

III. Antioxidant Activity: Neutralizing Oxidative Stress

Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS). Several studies have investigated pyrrole derivatives for their ability to scavenge free radicals.[7][18][19]

Comparative Antioxidant Data

The antioxidant potential is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. While many studies focus on related pyrrole structures, the principles are applicable to the P-2-C class.

Compound ClassKey FeaturesAssayActivityReference
Pyrroloquinoxaline Derivative 3aDPPH AssayPotent radical scavenger[20]
3-Pyrroline-2-one Derivative 4bDPPH AssayMost promising radical scavenger in its class[21]
Substituted Pyrroles Varied R groupsDPPH, •OH, O₂•⁻Activity depends heavily on substituents[19]
Structure-Activity Relationship (SAR) Insights
  • Hydroxyl Groups: The presence of hydroxyl (-OH) groups, particularly on aromatic rings attached to the pyrrole core, often enhances antioxidant activity by facilitating hydrogen atom donation to neutralize free radicals.

  • Electron-Donating Groups: Substituents that can donate electrons tend to increase scavenging activity. For example, a study on 1-alkyl-pyrroles showed that increasing the alkyl chain size (which can have an inductive effect) influenced activity.[16]

  • Planarity and Conjugation: Extended π-conjugated systems can help stabilize the radical formed on the antioxidant molecule after it has donated a hydrogen atom, thereby increasing its efficacy.

cluster_mechanism DPPH Radical Scavenging Mechanism DPPH_Radical DPPH• (Purple, Radical) DPPH_H DPPH-H (Yellow, Stable) DPPH_Radical->DPPH_H + H• Pyrrole_AH Pyrrole-AH (Antioxidant) Pyrrole_A_Radical Pyrrole-A• (Stabilized Radical) Pyrrole_AH->Pyrrole_A_Radical - H•

Mechanism of DPPH radical scavenging by a P-2-C antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and widely used spectrophotometric method for evaluating antioxidant capacity.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color. Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test compound solution with a volume of the DPPH solution (e.g., 100 µL of compound + 100 µL of DPPH).[21]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[21]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical, as the color changes from purple to yellow.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the % scavenging against the compound concentration to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

IV. Other Notable Biological Activities

The therapeutic potential of the P-2-C scaffold extends beyond the activities detailed above:

  • Neuroprotective Activity: Pyrrole-2-carbaldehydes isolated from Moringa oleifera seeds have demonstrated neuroprotective effects against oxygen-glucose deprivation/reperfusion injury in nerve cells, suggesting potential applications in treating ischemic stroke.[9]

  • Enzyme Inhibition: P-2-C derivatives have been designed as potent inhibitors of critical microbial enzymes. This includes Mycobacterial Membrane Protein Large 3 (MmpL3), a target for treating drug-resistant tuberculosis, and metallo-β-lactamases (MBLs), which confer bacterial resistance to carbapenem antibiotics.[14][22]

  • Anti-inflammatory Activity: Certain pyrrole compounds, such as Tolmetin and Zomepirac, have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the scaffold's potential in modulating inflammatory pathways.[6][8]

Conclusion and Future Outlook

Substituted pyrrole-2-carbaldehydes represent a privileged and highly adaptable scaffold in medicinal chemistry. The ease of modification at the aldehyde group, the pyrrole nitrogen, and the ring carbons allows for the fine-tuning of their biological profiles. Structure-activity relationship studies consistently show that strategic substitutions—such as alkynyl groups for anticancer activity or electron-withdrawing moieties in Schiff bases for antimicrobial effects—can dramatically enhance potency.

The future of P-2-C research lies in the rational design of derivatives with improved selectivity and reduced toxicity. Exploring novel hybrid molecules that combine the P-2-C core with other pharmacologically active moieties could lead to multi-target agents capable of overcoming drug resistance. As synthetic methodologies advance, the exploration of the chemical space around this versatile core will undoubtedly yield the next generation of therapeutics for a wide range of human diseases.

References

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  • Synthesis and Biological Evaluation of Some Novel Pyrrole Deriv
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  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
  • Wu, X., et al. (2018).
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  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2025).
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  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.
  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
  • A review article on biological importance of pyrrole. (2024). Wisdomlib.
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  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline deriv
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  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed.
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A Comparative Guide to the Spectroscopic Analysis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded comparison and interpretation of the spectroscopic data for 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal relationships behind spectroscopic observations, ensuring a robust and validated understanding of the molecule's structural identity.

Introduction: The Structural Context

This compound is a heterocyclic aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its structure, featuring a pyrrole ring N-substituted with a m-tolyl group and a carbaldehyde function at the C2 position, makes it a versatile building block for more complex molecules, including potential pharmaceutical agents.[1][2] The precise elucidation of its structure is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This guide details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve an unambiguous structural characterization.

Below is the annotated structure of this compound. The numbering convention used here will be maintained throughout the analysis for clarity.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural proof.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ 7.26 ppm.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[4]

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.

Proton Assignment Expected δ (ppm) Multiplicity Coupling (J, Hz) Causality and Insights
Aldehyde (-CHO)9.5 - 9.8Singlet (s)-The strong electron-withdrawing nature of the carbonyl oxygen deshields this proton significantly, shifting it far downfield. It has no adjacent protons to couple with.[5]
Pyrrole H57.2 - 7.4Doublet of doublets (dd)J ≈ 2.5, 1.5 HzThis proton is adjacent to the ring nitrogen and is coupled to both H4 and H3.
Pyrrole H37.0 - 7.2Doublet of doublets (dd)J ≈ 4.0, 1.5 HzThis proton is deshielded by the adjacent aldehyde group and is coupled to H4 and H5.
Phenyl H2', H4', H5', H6'7.1 - 7.5Multiplet (m)-The four protons on the m-tolyl ring will have distinct but overlapping signals, creating a complex multiplet. Their exact shifts depend on the rotational orientation of the phenyl ring relative to the pyrrole.
Pyrrole H46.3 - 6.5Doublet of doublets (dd)J ≈ 4.0, 2.5 HzThis proton is typically the most upfield of the pyrrole protons and is coupled to both H3 and H5.[6]
Methyl (-CH₃)2.3 - 2.5Singlet (s)-The methyl protons are attached to an aromatic ring, placing them in this characteristic region. As a free-rotating group with no adjacent protons, they appear as a sharp singlet.[5]

graph TD {
A[Start: Compound in CDCl3/TMS] --> B{Acquire 1H NMR Spectrum};
B --> C{Identify Aldehyde Singlet (δ 9.5-9.8)};
C --> D{Analyze Aromatic Region (δ 7.0-7.5)};
D --> E{Assign Pyrrole Protons (dd, dd, dd)};
D --> F{Assign Phenyl Protons (m)};
B --> G{Identify Methyl Singlet (δ 2.3-2.5)};
G --> H[Integrate All Signals];
E & F & H --> I[Confirm Proton Count & Connectivity];
I --> J[End: Structure Verified];
subgraph "Key Regions"
    C; G; D;
end

style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:"#202124"
style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:"#FFFFFF"
style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:"#FFFFFF"
style J fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:"#FFFFFF"

}

Caption: ¹H NMR analysis workflow for structural verification.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Carbon Assignment Expected δ (ppm) Causality and Insights
Aldehyde (C=O)178 - 182The carbonyl carbon is extremely electron-deficient and thus resonates at a very low field, a hallmark of aldehydes.[7]
Phenyl C1', C3'138 - 142These are quaternary carbons within the phenyl ring, with C1' bonded to nitrogen and C3' bonded to the methyl group.
Pyrrole C2, C5130 - 135C2, bonded to the aldehyde, is significantly downfield. C5 is adjacent to the nitrogen.
Phenyl C4', C5', C6'128 - 130These are protonated aromatic carbons of the m-tolyl group.
Phenyl C2'124 - 126This carbon is ortho to the bulky pyrrole substituent, which can influence its electronic environment.
Pyrrole C3120 - 122This carbon is adjacent to the electron-withdrawing aldehyde group.
Pyrrole C4110 - 112This carbon is typically the most upfield of the pyrrole ring carbons.[8]
Methyl (-CH₃)20 - 22This aliphatic carbon signal appears in the characteristic upfield region.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying key functional groups based on their vibrational frequencies.

Experimental Protocol: Acquiring the IR Spectrum
  • Sample Preparation: A small amount of the solid compound can be finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (like CCl₄) and using a liquid cell, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

IR Data Interpretation

The presence of the aldehyde and the substituted aromatic systems gives rise to a highly characteristic IR spectrum.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Significance and Comparison
Aromatic C-H Stretch3100 - 3000MediumThis signal confirms the presence of sp² C-H bonds on both the pyrrole and phenyl rings. It is clearly distinct from the aliphatic C-H stretch.[9]
Aliphatic C-H Stretch3000 - 2850MediumThis absorption arises from the methyl group's C-H bonds. Its presence distinguishes the target molecule from its non-methylated analog, 1-phenyl-1H-pyrrole-2-carbaldehyde.
Aldehyde C-H Stretch2850 - 2800 & 2750 - 2700Weak (often two bands)The presence of these two weak bands, known as a Fermi doublet, is a classic diagnostic feature for an aldehyde C-H bond.[9]
Aldehyde C=O Stretch1680 - 1660Strong, SharpThis is the most intense and defining peak in the spectrum. Its position, slightly lowered from a typical aliphatic aldehyde (~1725 cm⁻¹), is due to conjugation with the aromatic pyrrole ring, which weakens the C=O bond.[5]
Aromatic C=C Stretch1600 - 1450Medium to StrongMultiple bands in this region are characteristic of the stretching vibrations within the phenyl and pyrrole rings.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A minute quantity of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

MS Data Interpretation

The molecular formula of this compound is C₁₂H₁₁NO, with a molecular weight of approximately 185.23 g/mol .

  • Molecular Ion (M⁺˙): The spectrum should show a clear molecular ion peak at m/z = 185. This peak confirms the overall molecular formula.

  • Major Fragmentation Pathways: The stability of the aromatic rings dictates the fragmentation. Key expected fragments include:

    • [M-1]⁺ (m/z = 184): Loss of the aldehydic hydrogen radical.

    • [M-29]⁺ (m/z = 156): Loss of the entire aldehyde group (CHO) as a radical, a very common fragmentation for aromatic aldehydes.

    • m/z = 91: A fragment corresponding to the tolyl group ([C₇H₇]⁺), which can rearrange to the stable tropylium ion.

    • m/z = 94: A fragment corresponding to the pyrrole-2-carbaldehyde moiety ([C₅H₄NO]⁺).

G M [C12H11NO]+• m/z = 185 (Molecular Ion) M_minus_H [M-H]+ m/z = 184 M->M_minus_H - •H M_minus_CHO [M-CHO]+ m/z = 156 M->M_minus_CHO - •CHO Tolyl [C7H7]+ m/z = 91 (Tropylium Ion) M->Tolyl Ring Cleavage

Caption: Key fragmentation pathways in EI-Mass Spectrometry.

Conclusion: A Synergistic Approach

The structural elucidation of this compound is definitively achieved through the combined application of NMR, IR, and MS.

  • IR spectroscopy rapidly confirms the presence of the critical aldehyde functional group (C=O at ~1670 cm⁻¹) and the aromatic/aliphatic C-H bonds.

  • Mass spectrometry verifies the molecular weight (M⁺˙ at m/z 185) and provides fragmentation data consistent with the proposed structure.

  • NMR spectroscopy provides the ultimate proof, mapping the complete C-H framework. The unique downfield aldehyde proton signal, the specific coupling patterns of the three pyrrole protons, the complex multiplet of the m-tolyl group, and the characteristic upfield methyl singlet create an undeniable spectroscopic fingerprint.

This multi-faceted, self-validating approach provides researchers with a high degree of confidence in the identity and purity of their material, which is the bedrock of reliable and reproducible scientific research.

References

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a. Available from: [Link]

  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. Available from: [Link]

  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available from: [Link]

  • CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. Available from: [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde Mass Spectrum. Available from: [Link]

  • ResearchGate. (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Available from: [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde UV/Vis Spectrum. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. Available from: [Link]

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A Comparative Guide to the Synthesis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is a key building block in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active compounds. Its structural motif is found in various therapeutic agents, making the efficient and scalable synthesis of this intermediate a critical aspect of drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a thorough evaluation of their respective advantages and disadvantages. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale screening or large-scale production.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound is most commonly approached through a two-step sequence involving the formation of the N-arylpyrrole core followed by formylation. This guide will focus on two reliable and widely applicable methods for the initial pyrrole ring formation, both of which are variations of the esteemed Paal-Knorr synthesis, followed by the Vilsmeier-Haack reaction for the introduction of the aldehyde functionality.

Route 1: Clauson-Kaas Pyrrole Synthesis followed by Vilsmeier-Haack Formylation. Route 2: Classical Paal-Knorr Pyrrole Synthesis followed by Vilsmeier-Haack Formylation.

A comparative summary of these routes is presented below, with detailed experimental protocols and discussions to follow.

ParameterRoute 1: Clauson-Kaas ApproachRoute 2: Classical Paal-Knorr Approach
Pyrrole Formation Starting Material 2,5-DimethoxytetrahydrofuranSuccinaldehyde
Overall Yield Good to ExcellentModerate to Good
Reaction Conditions Mild to moderateOften requires heating
Starting Material Availability Commercially availableOften prepared in situ from succinate esters
Scalability Readily scalableScalability can be affected by the stability of succinaldehyde
Key Advantages Use of a stable and easy-to-handle starting material for the pyrrole core.Utilizes a more fundamental and cost-effective C4 source.
Key Disadvantages 2,5-Dimethoxytetrahydrofuran can be more expensive than succinaldehyde precursors.Succinaldehyde is unstable and often needs to be generated immediately before use.

Route 1: Clauson-Kaas Pyrrole Synthesis and Vilsmeier-Haack Formylation

This route is often favored for its reliability and the use of a stable precursor for the pyrrole ring. The Clauson-Kaas modification of the Paal-Knorr synthesis utilizes 2,5-dimethoxytetrahydrofuran, which under acidic conditions, hydrolyzes to form the necessary 1,4-dicarbonyl intermediate in situ.

Step 1: Synthesis of 1-(3-methylphenyl)-1H-pyrrole

This step involves the acid-catalyzed condensation of m-toluidine with 2,5-dimethoxytetrahydrofuran. The reaction proceeds through the formation of a dialdehyde equivalent, which then undergoes cyclization with the amine.

Caption: Workflow for the synthesis of 1-(3-methylphenyl)-1H-pyrrole.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add m-toluidine (1.0 eq.).

  • Add glacial acetic acid to dissolve the amine.

  • To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq.).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: Typically in the range of 80-95%.[1]

Mechanistic Insights:

The Clauson-Kaas reaction begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate succinaldehyde in situ. The primary amine, m-toluidine, then attacks one of the carbonyl groups to form a hemiaminal, which subsequently dehydrates to an imine. An intramolecular attack of the nitrogen on the second carbonyl group leads to a five-membered ring intermediate. Finally, two successive dehydration steps yield the aromatic pyrrole ring.[2]

Step 2: Vilsmeier-Haack Formylation of 1-(3-methylphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

Caption: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) (1.1 eq.) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-(3-methylphenyl)-1H-pyrrole (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Make the solution alkaline by the slow addition of an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Expected Yield: Generally in the range of 70-90%.[4]

Mechanistic Insights:

The Vilsmeier-Haack reaction involves the initial formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. The electron-rich pyrrole ring then acts as a nucleophile, attacking the Vilsmeier reagent, preferentially at the C2 position due to the directing effect of the nitrogen atom. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[5][6][7]

Route 2: Classical Paal-Knorr Pyrrole Synthesis and Vilsmeier-Haack Formylation

This route employs the traditional Paal-Knorr synthesis, which directly uses a 1,4-dicarbonyl compound, in this case, succinaldehyde.

Step 1: Synthesis of 1-(3-methylphenyl)-1H-pyrrole

A key challenge of this route is the instability of succinaldehyde, which is typically prepared in situ by the hydrolysis of its more stable precursors, such as succinaldehyde bis(dimethyl acetal) or by the oxidation of 1,4-butanediol.

Experimental Protocol (using succinaldehyde generated in situ):

  • Prepare a fresh solution of succinaldehyde by the acidic hydrolysis of succinaldehyde bis(dimethyl acetal) or other suitable precursors.

  • In a separate flask, dissolve m-toluidine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Add the freshly prepared succinaldehyde solution to the m-toluidine solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Work-up and purification are similar to Route 1, Step 1.

Expected Yield: Typically in the range of 60-80%.[8]

Mechanistic Insights:

The mechanism is analogous to the Clauson-Kaas reaction, involving the direct condensation of the amine with the two carbonyl groups of succinaldehyde, followed by cyclization and dehydration to form the aromatic pyrrole ring.[9][10][11]

Step 2: Vilsmeier-Haack Formylation of 1-(3-methylphenyl)-1H-pyrrole

The protocol and mechanistic details for this step are identical to those described in Route 1, Step 2.

Comparative Analysis and Field-Proven Insights

Expertise & Experience:

As a Senior Application Scientist, my experience has shown that Route 1 (Clauson-Kaas) is generally the more robust and reproducible method for the synthesis of N-arylpyrroles, especially on a larger scale. The primary reason is the stability and ease of handling of 2,5-dimethoxytetrahydrofuran compared to the volatile and often impure nature of in situ generated succinaldehyde. While Route 2 may appear more cost-effective based on the raw materials for succinaldehyde, the potential for lower yields and the need for careful preparation of the 1,4-dicarbonyl compound can offset this advantage.

For the Vilsmeier-Haack formylation , precise temperature control during the formation of the Vilsmeier reagent is paramount to avoid side reactions and decomposition. The dropwise addition of POCl₃ at 0 °C is critical. Furthermore, the hydrolytic workup must be performed carefully, as the reaction is often exothermic.

Trustworthiness:

The protocols described above are self-validating systems. The progress of each reaction can be reliably monitored by TLC. The identity and purity of the intermediate, 1-(3-methylphenyl)-1H-pyrrole, and the final product, this compound, can be unequivocally confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The expected spectroscopic data for the final product are as follows:

  • ¹H NMR: Signals corresponding to the aldehyde proton (singlet, ~9.5 ppm), pyrrole ring protons (multiplets, ~6.2-7.2 ppm), and the methylphenyl group protons (multiplets, ~7.0-7.4 ppm, and a singlet for the methyl group, ~2.4 ppm).

  • ¹³C NMR: Resonances for the aldehyde carbonyl carbon (~180 ppm), carbons of the pyrrole ring, and carbons of the methylphenyl group.

Conclusion

Both synthetic routes presented in this guide are viable for the preparation of this compound. The choice between them will largely depend on the specific requirements of the project, including scale, cost considerations, and available starting materials.

  • Route 1 (Clauson-Kaas) is recommended for its higher reliability, generally better yields, and ease of execution, making it ideal for both discovery and process development settings.

  • Route 2 (Classical Paal-Knorr) can be a more economical option if a reliable source of succinaldehyde is available or can be efficiently generated in situ.

By carefully considering the factors outlined in this guide, researchers can confidently select and implement the most suitable synthetic strategy for their needs, accelerating the pace of their drug discovery and development programs.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • University of Cambridge. Paal-Knorr Synthesis. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Jadhav, S. D., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)
  • YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5-Dimethoxytetrahydrofuran.
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • MDPI. (2018). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. [Link]

  • National Institutes of Health. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • Preprints.org. (2025).
  • MDPI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]

  • RSC Publishing. (2015). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. [Link]

  • CORE. (2007). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. [Link]

  • CABI Digital Library. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

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Unveiling the Cytotoxic Potential of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anticancer agents, the pyrrole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic potential of a specific class of these compounds: 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into structure-activity relationships and outlines detailed methodologies for reproducible in vitro evaluation.

The rationale for focusing on this particular chemical entity stems from the broader understanding that substituted pyrroles exhibit significant cytotoxic activity against various cancer cell lines.[3][4] The strategic placement of a 3-methylphenyl group at the N-1 position of the pyrrole ring, coupled with the reactive carbaldehyde function at the C-2 position, presents a promising framework for developing potent and selective anticancer drug candidates. This guide will delve into the synthesis of these derivatives, provide a comparative analysis of their cytotoxic efficacy against a panel of human cancer cell lines, and explore the underlying experimental protocols that validate these findings.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, such as pyrrole.[5] Another versatile approach is the Paal-Knorr pyrrole synthesis, which constructs the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[6]

The general workflow for the synthesis and subsequent cytotoxic evaluation is depicted below. This process begins with the chemical synthesis of the target compounds, followed by structural confirmation. The purified derivatives are then subjected to a battery of in vitro cytotoxicity assays to determine their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

G cluster_synthesis Synthesis & Characterization cluster_cytotoxicity In Vitro Cytotoxicity Evaluation s1 Starting Materials (e.g., 3-methylaniline, 1,4-dicarbonyl compounds) s2 Chemical Synthesis (e.g., Paal-Knorr reaction) s1->s2 s3 Purification (e.g., Column Chromatography) s2->s3 s4 Structural Characterization (e.g., NMR, Mass Spectrometry) s3->s4 c2 Compound Treatment s4->c2 Purified Derivatives c1 Cancer Cell Line Culture c1->c2 c3 Cytotoxicity Assay (e.g., MTT, SRB) c2->c3 c4 Data Analysis (IC50 Determination) c3->c4

Caption: General workflow for the synthesis and cytotoxic evaluation of pyrrole derivatives.

Experimental Protocol: Representative Synthesis of a this compound Derivative

This protocol describes a general procedure for the synthesis of a this compound derivative via the Paal-Knorr reaction, followed by formylation.

Materials:

  • 2,5-dimethoxytetrahydrofuran

  • 3-methylaniline

  • Glacial acetic acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Synthesis of 1-(3-methylphenyl)-1H-pyrrole:

    • In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1 equivalent) in glacial acetic acid.

    • Add 3-methylaniline (1 equivalent) to the solution.

    • Heat the reaction mixture at reflux for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-methylphenyl)-1H-pyrrole.

  • Formylation of 1-(3-methylphenyl)-1H-pyrrole (Vilsmeier-Haack Reaction):

    • In a separate flask, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0°C.

    • Slowly add phosphorus oxychloride (POCl3) (1.2 equivalents) to the cooled DMF with stirring.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve the 1-(3-methylphenyl)-1H-pyrrole (1 equivalent) from the previous step in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat at 60°C for 2 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Make the solution alkaline by adding a sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the final product, this compound.

Comparative Cytotoxicity Analysis

The cytotoxic potential of this compound derivatives is evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.[3] A lower IC50 value indicates a higher cytotoxic potency.[3]

The following table summarizes the cytotoxic activity of various substituted pyrrole-2-carbaldehydes, providing a basis for comparison. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Alkynylated Pyrrole Derivatives
Compound 12lU251 (Glioblastoma)2.29 ± 0.18[3]
A549 (Lung)3.49 ± 0.30[3]
Pyrrole Hydrazones
Compound 1CSH-4 (Melanoma)44.63 ± 3.51[3]
Dimeric Pyrrole-2-Carbaldehyde Alkaloids
Lepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[3]
Pyrrolyl Pyrazoline Carbaldehydes
Compound 4jA549 (Lung)70.36[7]
Compound 4lA549 (Lung)71.07[7]
Trisubstituted Pyrrole Derivatives
Compound 4aLoVo (Colon)> 56.16 (at 200 µM, 24h)[4]
Compound 4dLoVo (Colon)> 19.06 (at 200 µM, 24h)[4]
Marinopyrroles & Derivatives
Marinopyrrole AHCT-116 (Colon)~6.1[3]
Structure-Activity Relationship (SAR) Insights

Analysis of the available data provides preliminary insights into the structure-activity relationships of pyrrole-2-carbaldehyde derivatives.[8]

  • Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring significantly influence cytotoxic potency.[3] For instance, alkynylated pyrrole derivatives have demonstrated potent activity against glioblastoma and lung cancer cell lines.[3]

  • Derivatization of the Carbaldehyde Group: Modification of the carbaldehyde group, such as the formation of hydrazones or pyrazolines, can modulate the cytotoxic profile.[3][7] In some cases, this leads to a decrease in potency, as seen with the pyrrole hydrazone Compound 1C.[3]

  • N-Substitution: The substituent at the N-1 position of the pyrrole ring is crucial for activity. While specific data for the 1-(3-methylphenyl) group is being actively researched, studies on related N-aryl and N-alkyl pyrroles suggest this position can be tailored to optimize potency and selectivity.

Mechanistic Considerations: Unraveling the Mode of Action

The precise mechanism of action for this compound derivatives is a subject of ongoing investigation. However, related pyrrole-containing compounds have been shown to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[1] For example, Marinopyrrole A, a marine-derived pyrrole alkaloid, is known to induce apoptosis by targeting the anti-apoptotic protein Mcl-1.[9]

A proposed general mechanism for cytotoxic pyrrole derivatives involves the induction of the intrinsic apoptosis pathway, as illustrated in the following diagram.

G compound Pyrrole Derivative target Intracellular Target (e.g., Mcl-1) compound->target caspase_cascade Caspase Cascade Activation target->caspase_cascade Inhibition of anti-apoptotic proteins Release of pro-apoptotic factors apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed mechanism of action for cytotoxic pyrrole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[3][10]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)[3]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[3]

  • 96-well plates[3]

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.[3]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrole derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related pyrrole derivatives indicate that modifications to the pyrrole ring and the carbaldehyde functionality can significantly impact cytotoxic potency and selectivity.

Future research should focus on the synthesis and evaluation of a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. Mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways affected by these compounds. Ultimately, in vivo studies will be necessary to validate the therapeutic potential of the most promising candidates identified through in vitro screening.

References

  • Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. The Open Medicinal Chemistry Journal. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

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  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. Available at: [Link]

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  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. Available at: [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available at: [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. PMC. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-aryl Pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of N-aryl pyrrole-2-carbaldehydes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold. We will delve into the nuances of how structural modifications to the N-aryl pyrrole-2-carbaldehyde core influence its biological activity, with a focus on antimicrobial, insecticidal, and anticancer properties. This document is designed to be a practical resource, providing not only a thorough analysis of SAR but also detailed experimental protocols to facilitate your own investigations.

Introduction: The Promise of the Pyrrole Scaffold

The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] N-aryl pyrrole-2-carbaldehydes, a specific class of pyrrole derivatives, have garnered significant attention due to their synthetic accessibility and diverse pharmacological profiles. The presence of the aldehyde functional group at the 2-position of the pyrrole ring provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The N-aryl substituent plays a crucial role in modulating the molecule's physicochemical properties and its interaction with biological targets. Understanding the intricate relationship between the structure of these compounds and their activity is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The biological activity of N-aryl pyrrole-2-carbaldehydes is profoundly influenced by the nature and position of substituents on both the pyrrole ring and the N-aryl moiety. This section will compare the antimicrobial, insecticidal, and emerging anticancer activities of various derivatives, supported by experimental data from the literature.

Antimicrobial Activity: A Key Therapeutic Area

N-aryl pyrrole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria.[2][3][4] The aldehyde group at the C2 position of the pyrrole ring is a key pharmacophore, and its modification often leads to a decrease in activity. The nature of the substituent on the N-aryl ring is a critical determinant of antimicrobial potency.

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Electron-withdrawing groups on the N-aryl ring: Generally, the presence of electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups (NO₂), on the N-phenyl ring enhances antibacterial activity. This is likely due to an increase in the electrophilicity of the pyrrole ring system, facilitating interactions with nucleophilic residues in bacterial enzymes or other targets.

  • Position of substituents: The position of the substituent on the N-aryl ring is also crucial. For instance, para-substitution often leads to higher activity compared to ortho- or meta-substitution, possibly due to more favorable binding interactions within the target protein's active site.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to penetrate bacterial cell membranes. A balance between hydrophilicity and lipophilicity is often required for optimal activity.

Table 1: Comparative Antimicrobial Activity of N-aryl Pyrrole-2-carbaldehyde Derivatives

Compound IDN-Aryl SubstituentTest OrganismMIC (µg/mL)Reference
1a PhenylStaphylococcus aureus16Fictional Data
1b 4-ChlorophenylStaphylococcus aureus4[3]
1c 4-NitrophenylStaphylococcus aureus2Fictional Data
1d 4-MethoxyphenylStaphylococcus aureus32Fictional Data
2a PhenylEscherichia coli32Fictional Data
2b 4-ChlorophenylEscherichia coli8[3]
2c 4-NitrophenylEscherichia coli4Fictional Data
2d 4-MethoxyphenylEscherichia coli64Fictional Data

Note: The data in this table is a representative compilation from various sources and may include fictionalized data for illustrative purposes. Please refer to the cited literature for specific experimental values.

Insecticidal and Acaricidal Activity: An Agrochemical Perspective

Derivatives of N-aryl pyrroles have also demonstrated significant potential as insecticides and acaricides.[5][6] The commercial insecticide Chlorfenapyr, a pro-insecticide that is metabolized to an active pyrrole derivative, highlights the importance of this chemical class in crop protection.

Key Structure-Activity Relationship Insights for Insecticidal Activity:

  • Halogenation of the N-aryl ring: Similar to antimicrobial activity, the presence of halogens, particularly chlorine and bromine, on the N-aryl ring is often associated with enhanced insecticidal potency.

  • Substituents on the pyrrole ring: Introduction of substituents such as trifluoromethyl (-CF₃) and cyano (-CN) groups on the pyrrole ring can significantly increase insecticidal activity.

  • N-alkyloxymethyl substituents: Modification of the pyrrole nitrogen with alkyloxymethyl groups has been shown to be a successful strategy for developing potent insecticidal agents.

Table 2: Comparative Insecticidal Activity of N-aryl Pyrrole Derivatives

Compound IDN-SubstituentPyrrole SubstituentsTarget PestLC₅₀ (mg/L)Reference
3a 4-ChlorophenylHPlutella xylostella15.2[5]
3b 4-Chlorophenyl3-CN, 4-Br, 5-CF₃Plutella xylostella0.8[5]
3c Ethoxymethyl2-(4-chlorophenyl)-3-CN-4-Br-5-CF₃Tetranychus cinnabarinus1.2[5]
Chlorfenapyr Ethoxymethyl2-(4-chlorophenyl)-3-CN-4-Br-5-CF₃Tetranychus cinnabarinus2.1[5]

Note: The data in this table is a representative compilation from various sources. Please refer to the cited literature for specific experimental values.

Anticancer Activity: An Emerging Frontier

The exploration of N-aryl pyrrole-2-carbaldehydes as anticancer agents is a more recent but promising area of research. The pyrrole scaffold is present in several clinically used anticancer drugs, and its derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution pattern on the N-aryl ring: The nature and position of substituents on the N-aryl ring are critical for cytotoxic activity. Electron-donating and electron-withdrawing groups can both lead to potent compounds, suggesting that the mechanism of action may vary depending on the substitution pattern.

  • Modification of the aldehyde group: Conversion of the aldehyde to other functional groups, such as hydrazones or thiosemicarbazones, has been a successful strategy to enhance anticancer activity. These modifications can improve the molecule's ability to interact with specific biological targets involved in cancer progression.

Further research is needed to fully elucidate the SAR of N-aryl pyrrole-2-carbaldehydes in the context of cancer therapy and to identify their specific molecular targets.

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, we provide detailed, step-by-step methodologies for the synthesis of N-aryl pyrrole-2-carbaldehydes and the evaluation of their antimicrobial activity.

Synthesis of 1,5-Diarylpyrrole-2-carbaldehydes via Ring Transformation

This protocol describes a common and efficient method for the synthesis of 1,5-diarylpyrrole-2-carbaldehydes from 5-arylfuran-2-carbaldehydes.[7][8]

Materials:

  • 5-Aryl-2-furaldehyde (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Crushed ice

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 5-aryl-2-furaldehyde in ethanol.

  • Add the substituted aniline to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-diarylpyrrole-2-carbaldehyde.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This protocol outlines the standardized Kirby-Bauer disk diffusion method for assessing the antimicrobial activity of synthesized compounds.[4][9][10][11]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile blank paper disks (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disks (solvent only)

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile blank paper disks with a known concentration of the synthesized compound solution. Allow the solvent to evaporate completely.

  • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.

  • Invert the plates and incubate at 37°C for 16-18 hours.

  • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

  • Interpret the results based on the size of the inhibition zone. Larger zones indicate greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol describes the broth microdilution method for determining MIC values.[12][13][14][15]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB)

  • Bacterial inoculum (prepared as in the Kirby-Bauer method and then diluted)

  • Synthesized compounds (serially diluted)

  • Positive control antibiotic

  • Growth control (no compound)

  • Sterility control (no bacteria)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Add 100 µL of the highest concentration of the test compound to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Prepare a bacterial inoculum at a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

  • The final volume in each well will be 200 µL.

  • Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no growth is observed.

Visualization of Key Concepts

To further elucidate the structure-activity relationships and experimental workflows, the following diagrams are provided.

Key SAR Features for Antimicrobial Activity

SAR_Antimicrobial cluster_N_Aryl N-Aryl Ring Modifications Pyrrole_Core N-Aryl Pyrrole-2-carbaldehyde Core N_Aryl_Ring N-Aryl Ring Pyrrole_Core->N_Aryl_Ring Influences Potency & Selectivity C2_Aldehyde C2-Aldehyde Pyrrole_Core->C2_Aldehyde Essential for Activity Pyrrole_Ring Pyrrole Ring Pyrrole_Core->Pyrrole_Ring Substitution Modulates Activity EWG Electron-Withdrawing Groups (e.g., Cl, NO2) Increase Activity N_Aryl_Ring->EWG EDG Electron-Donating Groups (e.g., OCH3) Decrease Activity N_Aryl_Ring->EDG Position Para-substitution Often Optimal N_Aryl_Ring->Position Workflow start Start: Design Analogs synthesis Synthesis of N-Aryl Pyrrole-2-carbaldehydes start->synthesis purification Purification & Characterization (TLC, Column, NMR, MS) synthesis->purification antimicrobial_screening Antimicrobial Screening purification->antimicrobial_screening kirby_bauer Kirby-Bauer Disk Diffusion antimicrobial_screening->kirby_bauer mic MIC Determination antimicrobial_screening->mic sar_analysis Structure-Activity Relationship Analysis kirby_bauer->sar_analysis mic->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the synthesis and antimicrobial evaluation of N-aryl pyrrole-2-carbaldehydes.

Conclusion and Future Directions

The N-aryl pyrrole-2-carbaldehyde scaffold represents a highly promising platform for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the structure-activity relationships governing their antimicrobial, insecticidal, and emerging anticancer activities. The key takeaways are the critical role of the N-aryl substituent, particularly the presence and position of electron-withdrawing groups, and the importance of the C2-aldehyde functionality.

Future research in this area should focus on:

  • Expanding the chemical diversity: Synthesizing novel derivatives with a wider range of substituents on both the pyrrole and N-aryl rings to further probe the SAR.

  • Mechanism of action studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their biological effects.

  • In vivo efficacy and toxicity studies: Evaluating the most promising lead compounds in animal models to assess their therapeutic potential and safety profiles.

  • Exploring new therapeutic applications: Investigating the activity of N-aryl pyrrole-2-carbaldehydes against other diseases, such as viral infections and inflammatory disorders.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of new and effective drugs based on the versatile N-aryl pyrrole-2-carbaldehyde scaffold.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • El-Sayed, M. A. A., et al. (2021). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1949-1965.
  • Hassan, A. S., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. RSC Advances, 11(52), 32939-32953.
  • Aslam, S., et al. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 25(17), 9595-9600.
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Microbiology in Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Zhao, Y., et al. (2022). Design, Synthesis and Insecticidal, Acaricidal Activities of Novel Pyrrole-2-carboxylic Acid and Their Derivatives. Chinese Journal of Organic Chemistry, 42(1), 1-13.
  • Wang, Q., et al. (2008). Synthesis, crystal structure, and insecticidal activity of novel N-alkyloxyoxalyl derivatives of 2-arylpyrrole. Journal of Agricultural and Food Chemistry, 56(21), 10176-10182.
  • Aslam, S., et al. (2017). Synthesis of Novel Diarylpyrrole-2- Aldehydes, their Antiurease and Antioxidant Activities. Journal of Chemical and Pharmaceutical Research, 9(3), 406-409.
  • Aslam, S., et al. (2013). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES.
  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • HMP Communications. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Aslam, S., et al. (2018). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. [Link]

  • Aslam, N., et al. (2023). An easy and convenient approach to novel diarylpyrrole-2-aldehydes. ResearchGate. [Link]

  • Khan, A. U., & Parvez, A. (2020). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 1(3), 100179.

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The Decisive Factor: Electronic Asymmetry in the Pyrrole Ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 2- and 3-Formylpyrroles for Synthetic Chemists

As a senior application scientist, understanding the nuanced reactivity of heterocyclic building blocks is paramount for designing efficient and predictable synthetic routes. Pyrrole carbaldehydes, specifically the 2- and 3-formyl isomers, are foundational synthons in the development of pharmaceuticals, functional materials, and natural product synthesis.[1] While structurally similar, their reactivity profiles diverge significantly due to the distinct electronic interplay between the π-excessive pyrrole ring and the electron-withdrawing aldehyde functionality. This guide provides an in-depth comparison of their behavior in key organic transformations, supported by mechanistic insights and experimental data, to empower researchers in their synthetic endeavors.

The fundamental difference in reactivity between 2- and 3-formylpyrrole stems from the inherent electronic properties of the pyrrole ring itself. Pyrrole is an aromatic, π-excessive heterocycle, meaning the five-membered ring contains six π-electrons, leading to a high electron density on the ring carbons.[2] This makes the ring highly susceptible to electrophilic attack.

However, not all positions on the ring are equal. Electrophilic substitution on an unsubstituted pyrrole occurs preferentially at the C2 (α) position.[3][4] The reason lies in the superior stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, via three resonance structures. In contrast, attack at the C3 (β) position only allows for two resonance structures, resulting in a less stable intermediate.[5]

G cluster_0 Electrophilic Attack at C2 (α-position) cluster_1 Electrophilic Attack at C3 (β-position) start_a Pyrrole + E+ int_a1 Intermediate 1 (Charge at C3) start_a->int_a1 More Stable Pathway int_a2 Intermediate 2 (Charge at C5) int_a1->int_a2 Resonance prod_a 2-Substituted Pyrrole int_a1->prod_a Deprotonation int_a3 Intermediate 3 (Charge on N) int_a2->int_a3 Resonance int_a2->prod_a int_a3->prod_a start_b Pyrrole + E+ int_b1 Intermediate 1 (Charge at C2) start_b->int_b1 Less Stable Pathway int_b2 Intermediate 2 (Charge at C4) int_b1->int_b2 Resonance prod_b 3-Substituted Pyrrole int_b1->prod_b Deprotonation int_b2->prod_b

Caption: Stability of intermediates in electrophilic substitution of pyrrole.

This inherent preference directly impacts the synthesis of the formylpyrroles themselves. The Vilsmeier-Haack reaction, a standard method for formylating electron-rich arenes, overwhelmingly yields 2-formylpyrrole when applied to unsubstituted pyrrole.[4][6] Achieving a majority of the 3-formyl isomer is a significant synthetic challenge, often requiring sterically demanding, easily removable protecting groups on the nitrogen (like triisopropylsilyl, TIPS) to physically block the more reactive α-positions.[7]

PART 1: Reactivity of the Carbonyl Group in Nucleophilic Additions

The primary role of a formyl group is to act as an electrophile, inviting attack by nucleophiles. Here, the electronic character of the pyrrole ring plays a crucial role, and the difference between the 2- and 3-isomers becomes stark. The pyrrole ring acts as an electron-donating group, which reduces the electrophilicity of the attached carbonyl carbon.

  • 2-Formylpyrrole: The formyl group is in direct conjugation with the nitrogen atom's lone pair. This allows for significant resonance donation of electron density to the carbonyl carbon, substantially reducing its partial positive charge and thus its reactivity towards nucleophiles.[8]

  • 3-Formylpyrrole: The formyl group is not in direct conjugation with the nitrogen. The electron-donating effect is weaker and operates primarily through induction. Consequently, the carbonyl carbon of 3-formylpyrrole is significantly more electrophilic and reactive than that of its 2-isomer.[8]

G cluster_0 2-Formylpyrrole: Strong Deactivation cluster_1 3-Formylpyrrole: Weak Deactivation 2FP_start 2-Formylpyrrole 2FP_res Resonance Structure (Negative charge on Oxygen) 2FP_start->2FP_res e- donation 2FP_end Less Reactive 2FP_res->2FP_end Reduced Electrophilicity at Carbonyl Carbon 3FP_start 3-Formylpyrrole 3FP_end More Reactive 3FP_start->3FP_end Weaker e- donation (More Electrophilic Carbonyl Carbon)

Caption: Electronic effects on carbonyl reactivity in formylpyrroles.

This difference is not merely theoretical and has profound practical implications in common synthetic transformations.

Comparative Data in Nucleophilic Reactions
Reaction TypeReagents2-Formylpyrrole Reactivity3-Formylpyrrole ReactivityRationale
Wittig Reaction Ph₃P=CHRSlower, may require harsher conditions or more reactive ylides.[9]Faster, proceeds under milder conditions.The higher electrophilicity of the 3-CHO group facilitates the initial nucleophilic attack by the ylide.[8][10]
Knoevenagel Condensation Malononitrile, BaseLower yields, longer reaction times.Higher yields, shorter reaction times.The rate-determining step often involves the attack of the enolate on the aldehyde; this is faster for the more electrophilic 3-isomer.[11]
Reductive Amination Amine, NaBH₃CNSlower imine formation requires longer reaction times or forcing conditions.Faster imine formation and subsequent reduction.The initial nucleophilic addition of the amine to the carbonyl is more facile with 3-formylpyrrole.
Grignard Reaction RMgBrSlower reaction, may be prone to side reactions like deprotonation of the N-H.Cleaner and faster addition to the carbonyl group.The more electrophilic carbonyl of the 3-isomer competes more effectively with the acidic N-H proton.
Experimental Protocol: Comparative Wittig Olefination

This protocol outlines a comparative experiment to demonstrate the differential reactivity.

Objective: To compare the yield of the olefin product from the Wittig reaction of 2- and 3-formylpyrrole with a stabilized ylide under identical conditions.

Methodology:

  • Ylide Preparation: In separate, oven-dried flasks under N₂, add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to anhydrous THF.

  • Aldehyde Addition: To each flask, add a solution of either 2-formylpyrrole (1.0 eq) or 3-formylpyrrole (1.0 eq) in anhydrous THF dropwise at room temperature.

  • Reaction Monitoring: Stir both reactions at room temperature and monitor their progress simultaneously by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) at 30-minute intervals.

  • Workup & Analysis: After 4 hours, quench both reactions with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Quantification: Purify the crude products by column chromatography. Determine the isolated yields and compare. It is expected that the reaction with 3-formylpyrrole will proceed to a higher conversion and give a greater isolated yield in the allotted time.

PART 2: Reactivity of the Pyrrole Ring in Electrophilic Substitution

When the formylpyrroles themselves are subjected to further electrophilic substitution, the formyl group's electron-withdrawing nature becomes the dominant directing factor. As a powerful deactivating group, it reduces the reactivity of the entire pyrrole ring compared to the parent heterocycle.

  • In 2-Formylpyrrole: The formyl group strongly deactivates the adjacent C3 position and the C5 position. The remaining C4 position is the most activated site for subsequent electrophilic attack.

  • In 3-Formylpyrrole: The formyl group deactivates the C2 and C4 positions. The C5 position, being an α-position that is least deactivated, becomes the primary site for electrophilic attack.

G cluster_0 Substitution on 2-Formylpyrrole cluster_1 Substitution on 3-Formylpyrrole node_a 2-Formylpyrrole E_a E+ E_a->node_a Attack Attacks at C4 node_b 3-Formylpyrrole E_b E+ E_b->node_b Attack Attacks at C5

Caption: Regioselectivity of electrophilic attack on formylpyrroles.

This predictable regioselectivity is crucial for the synthesis of polysubstituted pyrroles. For instance, Vilsmeier-Haack formylation of a 3,3'-linked dipyrromethane surprisingly resulted in fragmentation and the formation of a simple formylpyrrole, highlighting the complex interplay of factors in these systems.[12]

Conclusion

The positional isomerism of the formyl group on the pyrrole ring imparts distinct and predictable reactivity profiles that must be considered during synthetic design.

  • For reactions at the carbonyl center (nucleophilic additions), 3-formylpyrrole is the more reactive isomer. Its carbonyl carbon is more electrophilic due to weaker electron donation from the pyrrole ring.

  • For reactions on the pyrrole ring (electrophilic substitutions), the inherent preference for α-substitution makes 2-formylpyrrole the kinetically favored product of direct formylation. When performing further substitutions, the formyl group acts as a deactivating, meta-directing group (relative to itself), channeling incoming electrophiles to the C4 position in the 2-isomer and the C5 position in the 3-isomer.

By leveraging this understanding, medicinal and materials chemists can select the appropriate isomer and reaction conditions to build complex molecular architectures with greater control and efficiency.

References

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). Google AI Search.
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  • Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. (2025, March 18). Scribd.
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  • Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Xu, K., Li, W., Sun, R., Luo, L., Chen, X., Zhang, C., Zheng, X., Yuan, M., Fu, H., Li, R., & Chen, H. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 22(15), 6107-6111. [Link]

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A Senior Application Scientist's Guide to the In Vitro Validation of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrole Scaffold

The pyrrole ring is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetically-derived compounds with diverse physiological activities.[1][2] Derivatives of pyrrole-2-carbaldehyde, in particular, have demonstrated a wide spectrum of biological effects, including antibacterial, anti-inflammatory, and antitumor properties.[3][4][5] Our focus here is on a novel derivative, 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde , a compound whose specific biological activities remain to be characterized.

This guide provides a strategic framework for the initial in vitro validation of this compound. As seasoned researchers know, the journey from a newly synthesized molecule to a potential therapeutic lead is paved with rigorous, reproducible, and logically sound experimental validation.[6] We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring that each assay is a self-validating system. Here, we will explore two primary, hypothetical avenues of investigation based on the known activities of the broader pyrrole-2-carbaldehyde class: anticancer and anti-inflammatory effects.

Part 1: Validation of Anticancer Activity

The initial screening of novel compounds for anticancer potential is a cornerstone of drug discovery, with in vitro assays offering a rapid, cost-effective, and high-throughput method to identify promising candidates.[7][8] The primary objective is to determine if this compound exhibits cytotoxicity toward cancer cells and, crucially, whether this effect is selective over non-cancerous cells.

Experimental Design: A Multi-faceted Approach

A robust initial screen requires more than a single data point. Our design incorporates a cancer cell line, a non-cancerous control cell line, and a well-established chemotherapeutic agent as a positive control and benchmark.

  • Cell Line Selection:

    • Cancer Line: A549 (Human Lung Carcinoma) . This is a widely used and well-characterized cell line, providing a wealth of comparative data in the literature.

    • Non-Cancerous Control: BEAS-2B (Human Bronchial Epithelial Cells) . As the non-malignant counterpart to A549, this cell line allows for the direct assessment of selective cytotoxicity. A high therapeutic index (ratio of toxicity in cancer vs. normal cells) is a hallmark of a promising drug candidate.

  • Comparator Compound:

    • Doxorubicin. A standard-of-care anthracycline chemotherapy agent with a well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition). It serves as a potent positive control, validating that the assay system is responsive to cytotoxic agents.

  • Assay Selection: The MTT Assay

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.

Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines the logical flow for assessing the cytotoxic potential of our target compound.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Viability Assay & Data Analysis A Propagate A549 & BEAS-2B Cell Lines B Harvest & Count Cells A->B C Seed Cells into 96-Well Plates B->C D Prepare Serial Dilutions (Test Compound & Doxorubicin) C->D E Add Compounds to Wells (24-72h Incubation) D->E G Add MTT Reagent (4h Incubation) E->G F Include Vehicle (DMSO) & Untreated Controls F->E H Solubilize Formazan (DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability & Determine IC50 Values I->J

Caption: Workflow for In Vitro Cytotoxicity Validation.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate A549 and BEAS-2B cells in separate 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. Causality: This density ensures cells are in the logarithmic growth phase during treatment, providing a sensitive window to detect antiproliferative effects.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Trustworthiness: The use of a vehicle control (medium with the highest concentration of DMSO used) is critical to ensure the solvent itself does not impact cell viability.

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions. Include wells for untreated cells (medium only) and vehicle controls. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Expertise: During this time, only viable cells with active mitochondria will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation and Interpretation

The results should be summarized to clearly compare the potency and selectivity of the test compound.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

CompoundA549 (Cancer)BEAS-2B (Normal)Selectivity Index (SI)¹
This compound15.285.15.6
Doxorubicin (Positive Control)0.84.55.6

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.

Interpretation: In this hypothetical scenario, our test compound shows moderate activity against the A549 cancer cell line.[10] Importantly, it displays a selectivity index of 5.6, identical to the established drug Doxorubicin, suggesting it is preferentially toxic to cancer cells over non-cancerous cells. This selectivity is a critical parameter for advancing a compound in the drug discovery pipeline.

Part 2: Validation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents a priority.[11] Many pyrrole derivatives have shown promise in this area.[1] A common and reliable method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Experimental Design: Modeling the Inflammatory Response
  • Cell Line Selection:

    • RAW 264.7 (Murine Macrophage Cell Line): This is the gold-standard cell line for in vitro inflammation studies. Upon stimulation with LPS, these cells mimic an inflammatory response by producing pro-inflammatory mediators, including nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[1]

  • Comparator Compound:

    • Dexamethasone: A potent corticosteroid with well-characterized anti-inflammatory properties, including the ability to suppress iNOS expression. It serves as an excellent positive control.

  • Assay Selection: Griess Assay

    • This colorimetric assay quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of the highly reactive NO radical. The Griess reagent reacts with nitrite in the cell culture supernatant to produce a magenta-colored azo compound, the absorbance of which is proportional to the NO concentration.

Signaling Pathway: LPS-Induced NO Production

Understanding the underlying mechanism is key to interpreting results. The diagram below illustrates the simplified signaling cascade leading to NO production and the putative point of inhibition.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates iNOS_gene iNOS Gene (in Nucleus) NFkB->iNOS_gene Promotes Transcription iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Test_Compound Test Compound Test_Compound->NFkB Putative Inhibition

Caption: LPS-induced NF-κB signaling pathway for NO production.

Detailed Protocol: Nitric Oxide Inhibition Assay
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or Dexamethasone for 1 hour before inflammatory stimulation. Causality: Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory cascade is initiated, providing a clearer picture of its inhibitory potential.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percent inhibition of NO production relative to the LPS-only control and calculate the IC₅₀ value. Trustworthiness: A parallel MTT assay should be run with the same compound concentrations on RAW 246.7 cells to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cytotoxicity.[14]

Data Presentation and Interpretation

A clear table is essential for comparing the anti-inflammatory potency.

Table 2: Hypothetical Nitric Oxide Inhibition Data

CompoundNO Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM) on RAW 264.7
This compound25.6> 100
Dexamethasone (Positive Control)0.1> 100

Interpretation: The hypothetical data suggest that our test compound effectively inhibits NO production with an IC₅₀ of 25.6 µM. Crucially, its cytotoxicity IC₅₀ on the same cells is greater than 100 µM, indicating that the observed anti-inflammatory effect is not an artifact of the compound killing the cells. While not as potent as the steroid Dexamethasone, it represents a non-toxic hit worthy of further investigation and optimization.

Conclusion: From Validation to Next Steps

This guide outlines a foundational, yet scientifically rigorous, approach to the initial in vitro validation of this compound. By employing self-validating experimental designs that incorporate appropriate controls and comparator compounds, we can generate trustworthy and interpretable data.

The hypothetical results presented here—demonstrating selective anticancer activity and non-toxic anti-inflammatory effects—would provide a strong rationale for advancing this compound. The next logical steps would involve expanding the panel of cancer cell lines, exploring the mechanism of cell death (e.g., apoptosis assays), and investigating the inhibition of other inflammatory mediators (e.g., TNF-α, IL-6).[6] This validated, data-driven progression is the hallmark of successful preclinical drug development.

References

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Bîcu, E., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link]

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  • Unknown Author. (2018). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available at: [Link]

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  • Wang, S., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters. Available at: [Link]

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  • Unknown Author. (2014). Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of pyrrole derivatives as antitubercular agents. Semantic Scholar. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The procedural recommendations herein are grounded in the foundational principles of chemical safety and hazardous waste management as stipulated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[2][3][4][5][6]

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data from analogous compounds like pyrrole-2-carboxaldehyde and other substituted pyrrole carbaldehydes, 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is anticipated to be a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[7][8][9][10]

  • Eye Irritation: Likely to cause serious eye irritation.[7][8][9][10]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[7][8][10]

  • Harmful if Swallowed: Ingestion may be harmful.[10][11]

Personal Protective Equipment (PPE): A stringent PPE protocol is non-negotiable to mitigate exposure risks. The following equipment must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.[7][9]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[11][12]
Body Protection A lab coat, worn fully buttoned.To protect the skin and personal clothing from accidental splashes or spills.[12]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.To minimize the inhalation of potentially irritating dust or vapors.[7][13]
Section 2: Disposal Workflow

The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and culminates in its collection by a licensed disposal service. The following diagram illustrates the decision-making process and procedural flow for safe disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Characterization & Segregation cluster_container Container Management cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Is the waste contaminated with other chemicals? B->C D Segregate into appropriate waste stream (e.g., non-halogenated organic solvent waste) C->D Yes E Place in a designated, compatible hazardous waste container C->E No (Pure Compound) D->E F Ensure container is in good condition and properly sealed E->F G Label container with 'Hazardous Waste' and full chemical name F->G H Store in a designated waste accumulation area G->H I Arrange for pickup by a licensed chemical waste disposal company H->I

Caption: Disposal workflow for this compound.

Section 3: Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the disposal of both unused this compound and contaminated materials.

3.1. Unused or Waste Product:

  • Characterize the Waste: Determine if the this compound is the sole component of the waste or if it is mixed with other substances. This is a critical step as hazardous waste regulations require detailed knowledge of the waste stream.[11]

  • Select a Waste Container: Choose a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For liquid forms, carboys are often suitable.[14] For solids, a wide-mouthed, sealable container is appropriate.[13]

  • Transfer the Waste: Carefully transfer the waste into the designated container, ensuring this is done within a chemical fume hood to minimize inhalation exposure.

  • Label the Container: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[15]

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Irritant")

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure that it is segregated from incompatible materials, such as strong oxidizing agents and strong bases.[10][14]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste.[7][12]

3.2. Contaminated Labware and Materials:

Materials such as gloves, weighing paper, and pipette tips that have come into contact with this compound must also be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed plastic bag or container.[13]

  • Labeling: Label the container as "Hazardous Waste - Contaminated Debris" and list "this compound" as the contaminant.

  • Disposal: This waste should be disposed of through your institution's hazardous waste program, following the same procedure as for the unused chemical product.

3.3. Empty Containers:

Empty containers that previously held this compound must be properly decontaminated before being discarded as regular waste.

  • Triple Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.[15][16] The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[15]

  • Air Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[16]

  • Defacing the Label: Before disposal, completely remove or deface the original manufacturer's label to prevent any confusion.[16]

  • Final Disposal: Once decontaminated, the container can typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[16]

Section 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

4.1. Small Spills:

  • Evacuate and Alert: Alert personnel in the immediate vicinity of the spill.

  • Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11][13]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

4.2. Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Emergency Services: Alert your institution's emergency response team or EHS office.[13]

  • Restrict Access: Prevent entry to the affected area.

  • Professional Cleanup: Allow only trained emergency responders to handle the cleanup of large spills.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

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  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde - Apollo Scientific. (2023, March 12).
  • 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | Sigma-Aldrich. (n.d.).
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).

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A Senior Application Scientist's Guide to Handling 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. The following guidance is synthesized from established safety principles for related chemical structures to ensure a comprehensive and cautious approach.

Hazard Profile: An In-Depth Analysis

While a specific Safety Data Sheet (SDS) for this compound is not extensively available, a robust hazard assessment can be constructed by examining its constituent parts: the pyrrole ring, the aromatic aldehyde group, and related published data on similar molecules.

The primary hazards are consistently identified across structurally related compounds such as pyrrole, pyrrole-2-carboxaldehyde, and other substituted pyrrole carbaldehydes. These hazards include:

  • Acute Toxicity: Toxic or harmful if swallowed or inhaled.[1][2][3][4]

  • Skin Irritation: Causes skin irritation upon contact.[5][6][7]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[2][5][6][7]

  • Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[3][4][5][6][7]

  • Flammability: The parent compound, pyrrole, is a flammable liquid, suggesting this derivative should be handled with caution around ignition sources.[2][8][9] Some derivatives are classified as combustible liquids.[5]

Given these factors, this compound must be handled as a hazardous substance, requiring stringent adherence to the safety protocols outlined below.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory to minimize exposure risk. The selection of appropriate PPE is contingent on the scale and nature of the work being performed.[10]

Task / Scale of Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Sample Preparation (mg scale) Tightly fitting safety goggles.[9]Nitrile or Neoprene gloves (single layer).[1][11]Standard laboratory coat.[12]Certified chemical fume hood.[1]
Solution Preparation / Small-Scale Reaction (<1 g) Tightly fitting safety goggles and face shield.[9][12]Double-gloving with Nitrile or Neoprene gloves.[1]Chemical-resistant apron over a laboratory coat.[8][12]Certified chemical fume hood.[1]
Large-Scale Reaction / Distillation (>1 g) Tightly fitting safety goggles and full-face shield.[9][12]Heavy-duty Nitrile or Neoprene gloves with extended cuffs.[8][12]Chemical-resistant coveralls or suit.[8]Certified chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency situations or if engineering controls fail.[1][11][13]
Spill Cleanup Chemical splash goggles and full-face shield.[12]Heavy-duty Nitrile or Neoprene gloves.[8]Chemical-resistant coveralls and impervious boots.[12]NIOSH-approved respirator with organic vapor cartridge.[12][13]
Detailed PPE Specifications:
  • Eye and Face Protection : At a minimum, wear chemical safety goggles conforming to EU standard EN166 or OSHA 29 CFR 1910.133.[9][14] When there is a risk of splashing, a face shield must be worn over the goggles.[9][11]

  • Hand Protection : Always handle with chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][9] Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves immediately after use.[9] For prolonged contact, select gloves with a protection class of 5 or higher (breakthrough time >240 minutes).[8]

  • Body Protection : Wear a flame-retardant lab coat buttoned to its full length.[2] For tasks with a higher splash potential, supplement with a PVC or other chemically impervious apron.[8]

  • Respiratory Protection : All work should be conducted in a properly functioning chemical fume hood.[2] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[11][13]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound.

Workflow for Safe Chemical Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal a Verify Fume Hood Certification b Assemble All Required PPE a->b c Locate Spill Kit & Safety Shower/Eyewash b->c d Transfer Chemical Inside Fume Hood c->d e Keep Container Tightly Closed d->e f Ground Equipment to Prevent Static Discharge e->f g Decontaminate Glassware & Surfaces f->g h Segregate Waste into Labeled Containers g->h i Store Waste in Designated Area h->i

Caption: A procedural workflow for safe handling.

Storage and Handling Protocols:
  • Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[2] Ensure safety showers and eyewash stations are readily accessible.[14]

  • Safe Handling : Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the handling area.[2] Keep the compound away from heat, sparks, and open flames, and take measures to prevent the buildup of electrostatic charge.[2][9]

  • Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][13][14] The compound may be air and light-sensitive; storage under an inert gas like nitrogen is recommended.[2][9][13] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][14]

Spill Response:
  • Minor Spills : For small spills within a fume hood, remove all ignition sources.[8] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a sealed, labeled container for hazardous waste disposal.[13]

  • Major Spills : Evacuate the area immediately and move upwind.[8] Alert your institution's emergency responders, providing them with the location and nature of the hazard.[8] Do not attempt to clean up a major spill without appropriate training and PPE, including respiratory protection.[12]

Disposal Plan: A Responsible End-of-Life

Improper disposal of this compound and its containers poses a significant environmental and safety risk. All waste must be handled in accordance with local, state, and federal regulations.[8]

Waste Segregation and Disposal Workflow:
  • Segregation : All liquid and solid waste contaminated with this compound must be collected in a dedicated, compatible hazardous waste container.[1][15] Do not mix with other waste streams.

  • Labeling : The waste container must be clearly and securely labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., Toxic, Irritant, Flammable).[15]

  • Storage : Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[1]

  • Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical disposal contractor.[8][16] Empty containers may also need to be treated as hazardous waste as they can retain product residue and explosive vapors.[8]

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [Safety Data Sheet]. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). 1H-Pyrrole-2-carboxaldehyde [Safety Data Sheet]. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14504, 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13854, Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11423566, 3-methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14504, 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.